Reactive red 180
Description
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Propriétés
IUPAC Name |
tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O17S5.4Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;;;;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPJKMFRMGRVEU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3Na4O17S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85586-40-9, 98114-32-0 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-(2-(1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)diazenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085586409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-((1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, tetrasodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098114320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-(benzoylamino)-4-hydroxy-3-[[1-sulpho-6-[[2-(sulphooxy)ethyl]sulphonyl]-2-naphthyl]azo]naphthalene-2,7-disulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to C.I. Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Red 180 is a synthetic azo dye belonging to the vinyl sulfone class of reactive dyes. These dyes are characterized by the presence of a vinyl sulfone group (-SO₂CH=CH₂) or its precursor, the β-sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃Na), which can form a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions. This property imparts high wash fastness to the dyed substrates. Due to its vibrant red shade and excellent fixation properties, this compound is widely used in the textile industry for dyeing cotton and other cellulosic materials. Beyond its industrial applications, its chemical properties and potential for modification make it a subject of interest in various research fields, including analytical chemistry and material science.
Chemical Structure and Properties
The chemical identity of C.I. This compound is well-established, although minor variations in reported molecular formulas and weights exist, likely due to different salt forms or states of protonation. The most consistently reported and credible structural information is presented below.
Table 1: Chemical Identification of C.I. This compound
| Identifier | Value |
| IUPAC Name | tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate[1] |
| CAS Number | 72828-03-6[2][3][4] |
| Alternate CAS | 98114-32-0[1][5] |
| C.I. Name | This compound[2] |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅[1][2] |
| SMILES | O=S(C1=C(/N=N/C2=CC=C3C=C(S(=O)(CCOS(=O)(O[Na])=O)=O)C=CC3=C2S(=O)(O[Na])=O)C(O)=C4C(NC(C5=CC=CC=C5)=O)=CC(S(=O)(O[Na])=O)=CC4=C1)(O[Na])=O[6] |
| InChIKey | XWPJKMFRMGRVEU-UHFFFAOYSA-J[1] |
Table 2: Physicochemical Properties of C.I. This compound
| Property | Value | Reference |
| Molecular Weight | 933.76 g/mol | [2][6] |
| Appearance | Red to dark red powder | [7] |
| Solubility in Water | 50 g/L | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Topological Polar Surface Area | 388 Ų | [1] |
Mechanism of Action: The Vinyl Sulfone Reactive Group
The reactivity of this compound is attributed to its vinyl sulfone group. Under alkaline conditions, the β-sulfatoethylsulfone precursor undergoes an elimination reaction to form the highly electrophilic vinyl sulfone moiety. This vinyl sulfone group then readily reacts with nucleophiles, such as the hydroxyl groups of cellulose, via a Michael-type addition reaction. This forms a stable, covalent ether bond between the dye molecule and the fiber, resulting in excellent wash fastness.[8]
The general reaction scheme is as follows:
-
Activation (Elimination): Dye-SO₂-CH₂-CH₂-OSO₃⁻ + OH⁻ → Dye-SO₂-CH=CH₂ + SO₄²⁻ + H₂O
-
Covalent Bonding (Michael Addition): Dye-SO₂-CH=CH₂ + Cell-OH → Dye-SO₂-CH₂-CH₂-O-Cell
The reactivity of the vinyl sulfone group is a key parameter influencing the dyeing performance. The rate of this reaction is dependent on factors such as pH, temperature, and the presence of catalysts.
Experimental Protocols
Spectrophotometric Quantification of this compound
This protocol describes the determination of the concentration of this compound in an aqueous solution using UV-Visible spectrophotometry.
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 100 mg of this compound standard and dissolve it in 100 mL of deionized water to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 5 to 50 mg/L.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the visible range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For similar red azo dyes, the λmax is typically around 512-540 nm.[9][10]
-
Measure the absorbance of each standard solution at the determined λmax using deionized water as a blank.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 for a good linear fit.
-
-
Sample Analysis:
-
Dilute the unknown sample solution, if necessary, to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted unknown sample at the λmax.
-
Calculate the concentration of this compound in the unknown sample using the equation of the calibration curve.
-
HPLC Analysis for Purity and Hydrolysis Assessment
This protocol provides a general method for the analysis of this compound and its hydrolyzed form using High-Performance Liquid Chromatography (HPLC). This is crucial for assessing the purity of the dye and for studying the kinetics of its reaction and hydrolysis.
Methodology:
-
Instrumentation and Columns:
-
An HPLC system equipped with a UV-Visible or photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
-
Mobile Phase Preparation:
-
A gradient elution is often employed for the separation of the reactive and hydrolyzed forms of the dye.
-
Solvent A: Acetonitrile containing an ion-pairing agent such as 0.025 M tetrabutylammonium bromide.
-
Solvent B: A mixture of Solvent A and an aqueous buffer (e.g., 30:70 v/v), where the aqueous component contains a buffer salt like 0.05 M ammonium dihydrogen phosphate.
-
The exact gradient program (i.e., the change in the percentage of Solvent A and B over time) needs to be optimized for the specific separation.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or deionized water to a suitable concentration (e.g., 100 mg/L).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: Typically 1 mL/min.
-
Injection volume: 20 µL.
-
Detection wavelength: The λmax of this compound.
-
Column temperature: Room temperature or controlled at a specific temperature (e.g., 25 °C).
-
-
Data Analysis:
-
The unhydrolyzed (reactive) and hydrolyzed forms of the dye will have different retention times. The hydrolyzed form, being more polar, is expected to elute earlier.
-
The peak areas can be used to determine the relative amounts of the reactive and hydrolyzed dye, and thus the purity of the sample.
-
Reductive Cleavage and LC-ESI-MS/MS Analysis for Identification in Complex Matrices
This advanced protocol is suitable for the identification of this compound when it is covalently bound to a matrix, such as in dyed textiles or potentially in biological samples. The method involves the chemical cleavage of the azo bond to yield characteristic aromatic amines, which are then identified by LC-ESI-MS/MS.[11]
Methodology:
-
Sample Preparation and Reductive Cleavage:
-
For a textile sample, a small piece of the dyed fabric is used.
-
The sample is treated with a reducing agent, such as a solution of tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) (e.g., 250 mg/mL in 20% HCl).
-
The mixture is heated (e.g., at 100 °C) until the color is discharged, indicating the cleavage of the azo bond.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
The resulting solution containing the cleavage products is centrifuged to remove any solid debris.
-
The supernatant is then passed through an appropriate SPE cartridge to concentrate the analytes and remove interfering substances.
-
-
LC-ESI-MS/MS Analysis:
-
Liquid Chromatography: The cleaned-up sample is injected into an LC system, typically with a C18 column, and a gradient elution using formic acid-acidified water and acetonitrile is applied to separate the cleavage products.
-
Mass Spectrometry: The eluent from the LC is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is operated in both positive and negative ion modes to detect the characteristic cleavage products of this compound. The specific masses of the parent ions and their fragmentation patterns are used for unambiguous identification.
-
Applications in Research
While the primary application of this compound is in the textile industry, its properties lend it to several research applications:
-
Wastewater Treatment Studies: Due to its prevalence in textile effluents, this compound is often used as a model compound for developing and evaluating new methods for dye removal and degradation, such as advanced oxidation processes, adsorption, and bioremediation.[12][13][14]
-
Analytical Method Development: It serves as a standard for the development of analytical techniques for the detection and quantification of reactive dyes in various matrices.[11]
-
Fluorescent Probe Potential: Although not a classic fluorophore, some reactive dyes exhibit fluorescence. Further research could explore the potential of this compound or its derivatives as fluorescent labels for biological molecules, leveraging its reactive group for covalent attachment.[6]
Conclusion
C.I. This compound is a commercially significant vinyl sulfone reactive dye with well-defined chemical and physical properties. Its mechanism of action, involving the formation of a covalent bond with cellulosic substrates, ensures high fastness. The analytical protocols outlined in this guide, including spectrophotometry, HPLC, and LC-MS/MS, provide a framework for its quantification, purity assessment, and identification in complex matrices. While its primary role is industrial, its use as a model compound in environmental and analytical research underscores its broader scientific relevance. Future investigations into its potential applications, for instance as a fluorescent probe, could open new avenues for this versatile molecule.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C29H23N3NaO17S5 | CID 163358772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. C.I.this compound | CymitQuimica [cymitquimica.com]
- 8. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dye reactive red: Topics by Science.gov [science.gov]
- 14. ijrar.com [ijrar.com]
An In-depth Technical Guide on Reactive Red 180 (CAS Number: 72828-03-6)
A review of its chemical properties, industrial applications, and the current landscape of biological and toxicological data.
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reactive Red 180, identified by CAS number 72828-03-6, is a single azo vinyl sulfone dye primarily utilized in the textile industry for dyeing cellulosic fibers. While extensive information exists regarding its application in dyeing processes and its subsequent environmental impact and degradation, a thorough review of publicly available scientific literature reveals a significant scarcity of data relevant to the fields of biomedical research and drug development.
This guide summarizes the available technical data for this compound, including its chemical and physical properties, and its established industrial uses. It critically addresses a notable point of confusion wherein this CAS number has been erroneously associated with the drug Trimetrexate. Furthermore, it contextualizes the limited toxicological information by referencing studies on related reactive dyes, while highlighting the absence of specific data for this compound.
Crucially, this document serves to inform the scientific community that there is currently insufficient evidence to support any investigation into this compound for therapeutic applications. The data required for such consideration, including studies on protein binding, enzyme inhibition, specific signaling pathway interactions, and comprehensive in vitro and in vivo toxicity, are not available in the current body of scientific literature.
Chemical and Physical Properties
This compound is a complex sulfonated aromatic compound. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Registry Number | 72828-03-6 | [1] |
| C.I. Name | This compound, C.I. 181055 | [1] |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |
| Molecular Weight | 933.76 g/mol | [1] |
| IUPAC Name | tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate | [2] |
| Class | Single Azo Dye | [1] |
| Synonyms | Reactive Red F3B, Remazol Brilliant Red F3B | [3] |
| Appearance | Red powder | [4] |
| Solubility | 50 g/L in water | [5] |
Important Clarification: Misassociation with Trimetrexate
A critical point of clarification is the erroneous association of CAS number 72828-03-6 with the drug Trimetrexate in some chemical databases. This is incorrect. Trimetrexate is a dihydrofolate reductase inhibitor with its own distinct chemical structure and CAS number, 52128-35-5 [6][7][8][9]. This compound and Trimetrexate are structurally and functionally unrelated compounds. Researchers should not use data pertaining to Trimetrexate when investigating this compound.
Synthesis and Mechanism of Action in Dyeing
This compound is synthesized through a diazo coupling reaction. The process involves the diazotization of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, which is then coupled with 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid[1].
Caption: Synthesis pathway of this compound.
The dye functions by forming a covalent bond with the hydroxyl groups of cellulose fibers under alkaline conditions. The vinyl sulfone group (-SO₂CH=CH₂) is the reactive moiety. It is typically present in a protected form, such as a sulfate ester (-SO₂CH₂CH₂OSO₃Na), which eliminates to form the reactive vinyl sulfone in the dye bath[10]. This covalent linkage is responsible for the high fastness properties of the dyed materials[11].
Industrial Applications
The sole documented application of this compound is as a textile dye. It is used for dyeing and printing on cellulose-based materials like cotton, linen, and viscose[1][5]. Its properties make it suitable for various dyeing methods, including continuous dyeing and printing processes[1].
Review of Biological and Toxicological Data
There is a significant lack of data regarding the biological effects of this compound on mammalian systems. The available research is primarily focused on its environmental fate and ecotoxicology.
Biodegradation and Environmental Fate
Several studies have investigated the decolorization and degradation of this compound in wastewater. This is typically achieved through biological means, using bacteria such as Citrobacter sp. and Aeromonas hydrophila, or through advanced oxidation processes[12]. These studies are aimed at environmental remediation and do not provide insights into the compound's effects on human or animal physiology.
Toxicology Profile: A Data Gap
No specific in vitro or in vivo toxicological studies for this compound (CAS 72828-03-6) were identified in the scientific literature. This includes a lack of data on:
-
Acute, sub-chronic, or chronic toxicity
-
Genotoxicity or mutagenicity
-
Carcinogenicity
-
Reproductive and developmental toxicity
-
Skin and eye irritation/sensitization
General Toxicity of Reactive Dyes: While data for this compound is absent, studies on other reactive dyes can offer a general perspective, though it must be stressed that these findings cannot be directly extrapolated.
-
Cytotoxicity: Some reactive dyes have been shown to cause concentration-dependent cytotoxicity in human cell lines, with epidermal cells (HaCaT) sometimes showing more sensitivity than hepatic cells (HepaRG)[13][14].
-
Genotoxicity: Studies on several other reactive dyes have generally reported a lack of genotoxic effects in mammalian cell line cultures, although exceptions exist[12][13][15].
-
Carcinogenicity: Azo dyes that can be cleaved into carcinogenic arylamines are considered potential carcinogens[16]. The specific cleavage products of this compound and their toxicological profiles have not been documented.
-
Sensitization: Inhalation of reactive dye dust is a known occupational hazard that can lead to respiratory sensitization[16].
The vinyl sulfone group itself is a reactive Michael acceptor, and related compounds are known to be skin irritants and are suspected of causing genetic defects[17][18]. However, the toxicological properties of the complex, highly sulfonated this compound molecule cannot be predicted from this information alone.
Relevance to Drug Development: No Current Evidence
The core requirements for considering a compound for drug development include a well-defined biological activity, a mechanism of action, and a comprehensive safety profile. For this compound, this information is entirely absent.
-
Protein Binding and Enzyme Inhibition: No peer-reviewed studies were found that investigated the binding of this compound to specific proteins (other than cellulose) or its potential to inhibit enzymes in a biological context. Reactive dyes like Procion Red HE-3B (Reactive Red 120) have been used in affinity chromatography to purify certain enzymes, but this is a tool-based application and does not imply therapeutic activity[19].
-
Signaling Pathways: There is no information on the effect of this compound on any cellular signaling pathways.
-
Antibody Maturation: A single mention of using this compound to "induce antibody maturation" by a commercial supplier could not be substantiated by any scientific publications and should be regarded as an unverified claim.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound|lookchem [lookchem.com]
- 4. C.I.this compound | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trimetrexate - Wikipedia [en.wikipedia.org]
- 10. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 11. GT Digital Repository [repository.gatech.edu]
- 12. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 14. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 15. Genotoxicological assessment of two reactive dyes extracted from cotton fibres using artificial sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 18. chemos.de [chemos.de]
- 19. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
An In-depth Technical Guide to C.I. Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Reactive Red 180, a widely used monoazo vinyl sulfone reactive dye. Below, you will find key data, its synthesis pathway, and generalized experimental protocols for its application.
Core Data and Properties
Quantitative data for C.I. This compound has been compiled and summarized in the table below for ease of reference. Please note that minor variations in molecular weight and formula may exist across different commercial preparations and depending on whether the sodium salts are included in the calculation.
| Property | Value |
| IUPAC Name | tetrasodium;5-formamido-4-hydroxy-3-[[1-sulfonato-6-[2-(sulfonatooxy)ethylsulfonyl]naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |
| Common Name | C.I. This compound |
| CAS Number | 72828-03-6 |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅[1] |
| Molecular Weight | 933.76 g/mol [1] |
| Appearance | Red powder[1] |
| Water Solubility | 50 g/L[1] |
| Application | Dyeing of cellulosic fibers (e.g., cotton)[1] |
Chemical Synthesis Pathway
The industrial synthesis of C.I. This compound is a two-stage process characteristic of azo dye manufacturing. The first stage involves the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling component.
The specific manufacturing process for this compound involves the diazotization of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, which is then coupled with 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid[1].
Chemical Structure
Experimental Protocols
Detailed, proprietary protocols for the specific synthesis of C.I. This compound are not publicly available. However, the following sections provide generalized, representative methodologies for the key experimental processes involving this class of dye. These protocols are compiled from established principles of azo dye synthesis and reactive dyeing of cellulosic fibers.
General Protocol for Synthesis (Two-Stage Diazotization and Azo Coupling)
This protocol outlines the general steps for synthesizing a vinyl sulfone reactive dye like this compound.
Materials:
-
Diazo Component: 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid
-
Coupling Component: 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Soda Ash) or Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ice
-
Distilled Water
Procedure:
-
Diazotization:
-
A stirred suspension of the diazo component (1.0 equivalent) in water is prepared in a reaction vessel.
-
The vessel is cooled to 0-5°C using an ice/water bath.
-
Concentrated hydrochloric acid (2.5-3.0 equivalents) is added slowly while maintaining the low temperature.
-
A solution of sodium nitrite (1.0-1.1 equivalents) in cold water is added dropwise to the amine suspension. The temperature must be strictly maintained below 5°C.
-
The reaction mixture is stirred for an additional 30-60 minutes to ensure diazotization is complete. Completion can be monitored using starch-iodide paper to test for excess nitrous acid.
-
-
Azo Coupling:
-
In a separate vessel, a solution of the coupling component (1.0 equivalent) is prepared in water.
-
The pH of the coupling component solution is adjusted to 8.0-9.0 with the addition of a sodium carbonate or sodium hydroxide solution.
-
The cold diazonium salt solution from Step 1 is slowly added to the alkaline coupling component solution, maintaining the temperature below 10°C.
-
The pH is kept alkaline (8.0-9.0) throughout the addition by adding more sodium carbonate solution as needed.
-
The reaction mixture is stirred for several hours until the coupling reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
The synthesized dye is isolated from the reaction mixture by "salting out." Sodium chloride is added to the mixture to decrease the solubility of the dye, causing it to precipitate.
-
The precipitated dye is collected by filtration.
-
The filter cake is washed with a brine solution to remove impurities and then dried under vacuum.
-
General Protocol for Dyeing Cotton Fabric (Exhaust Dyeing Method)
This protocol describes a typical laboratory procedure for dyeing cotton fabric with a reactive dye such as this compound.
Materials:
-
Cotton fabric, pre-washed (scoured and bleached)
-
C.I. This compound
-
Sodium Chloride (NaCl) or Sodium Sulfate (Glauber's Salt)
-
Sodium Carbonate (Soda Ash, Na₂CO₃)
-
Acetic Acid (for neutralization)
-
Non-ionic detergent
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 20:1, meaning 20 mL of water for every 1 g of fabric).
-
Dissolve the required amount of this compound dye (e.g., 1% on weight of fabric) in a small amount of warm water and add it to the dye bath.
-
Dissolve the electrolyte, sodium chloride (e.g., 60-80 g/L), in the dye bath. The salt helps in the exhaustion of the dye onto the fiber.
-
-
Dyeing:
-
Introduce the wetted cotton fabric into the dye bath at room temperature (around 30-40°C).
-
Run the dyeing process for 30-45 minutes to allow for the migration and adsorption of the dye onto the fabric.
-
Gradually raise the temperature to the optimal fixation temperature for the specific dye, typically 60-80°C for this type of reactive dye.
-
-
Fixation:
-
After reaching the target temperature, add the pre-dissolved alkali, sodium carbonate (e.g., 15-20 g/L), to the dye bath. The alkali raises the pH, initiating the chemical reaction between the dye and the cellulose fiber, forming a covalent bond.
-
Continue the dyeing process at this temperature for another 45-60 minutes to ensure complete fixation.
-
-
Rinsing and Soaping:
-
Drain the dye bath and rinse the fabric with cold water to remove loose dye.
-
"Soap" the dyed fabric by washing it in a bath containing a non-ionic detergent (e.g., 2 g/L) at or near boiling (95°C) for 10-15 minutes. This step is crucial for removing any unfixed, hydrolyzed dye, thereby ensuring good wash fastness.
-
Rinse the fabric thoroughly with hot and then cold water until the water runs clear.
-
Neutralize the fabric with a dilute acetic acid solution if necessary.
-
Finally, squeeze the excess water out and air-dry the fabric.
-
References
Spectroscopic Properties of Reactive Red 180: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of C.I. Reactive Red 180 (RR-180), a vinyl sulfone-type sulfonated azo dye. The information compiled herein is intended to support research and development activities where the detection, quantification, or characterization of this dye is required.
Introduction
This compound (CAS No. 98114-32-0) is a synthetic anionic dye characterized by the presence of one or more azo chromophores (-N=N-) and a vinyl sulfone group that allows for covalent bond formation with substrates containing hydroxyl groups, such as cellulose fibers.[1][2] Its high water solubility, a consequence of multiple sulfonate groups, and its classification as a fluorescent dye make its spectroscopic analysis a key aspect of its application and study, particularly in textile manufacturing, environmental monitoring, and potentially in biological contexts.[1][3]
Spectroscopic Properties
The electronic structure of this compound, with its extended system of conjugated double bonds in the azo-linked aromatic rings, governs its interaction with electromagnetic radiation. This results in strong absorption in the visible region of the spectrum, giving the dye its characteristic red color, and also confers fluorescent properties.
UV-Visible Absorption Spectroscopy
As is characteristic of azo dyes, this compound exhibits distinct absorption bands in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The absorption in the UV range is typically attributed to π → π* electronic transitions within the aromatic naphthalene ring systems, while the absorption in the visible range is due to the n → π* and π → π* transitions of the azo chromophore.
A key parameter for quantitative analysis is the wavelength of maximum absorbance (λmax) in the visible spectrum. For this compound, an absorption peak has been reported at 540 nm .[4] This value is crucial for colorimetric quantification and for monitoring processes such as dye degradation, where a decrease in absorbance at this wavelength indicates a reduction in the dye concentration.[5][6]
The molar absorption coefficient (ε), or molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. This fundamental constant, essential for the quantitative application of the Beer-Lambert law, was not available for this compound in the reviewed literature.
Fluorescence Spectroscopy
Data Presentation
The following table summarizes the available physicochemical and spectroscopic data for this compound.
| Property | Value | Citations |
| Chemical Identity | ||
| IUPAC Name | tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate | [7] |
| C.I. Name | This compound | [1][5][8] |
| CAS Number | 98114-32-0 | [5][8] |
| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |
| Molecular Weight | 933.76 g/mol | [1] |
| Physicochemical Properties | ||
| Appearance | Red Powder | [8] |
| Solubility in Water | 50 g/L | [1] |
| Spectroscopic Properties | ||
| λmax (in water) | 540 nm | [4] |
| Molar Absorptivity (ε) | Not available in searched literature | |
| Excitation Max (λex) | Not available in searched literature | |
| Emission Max (λem) | Not available in searched literature | |
| Quantum Yield (ΦF) | Not available in searched literature |
Experimental Protocols
The following protocols provide detailed methodologies for the spectroscopic analysis of this compound. These are generalized procedures based on standard practices for reactive dyes.
Protocol for UV-Visible Absorbance Analysis
This protocol describes the determination of the absorption spectrum and λmax of this compound.
1. Materials and Equipment:
-
This compound powder
-
High-purity deionized water or an appropriate spectroscopic grade solvent (e.g., DMSO, ethanol)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Dual-beam UV-Visible spectrophotometer
-
Matched quartz or glass cuvettes (1 cm path length)
2. Procedure: a. Preparation of Stock Solution (e.g., 100 mg/L): i. Accurately weigh 10.0 mg of this compound powder using an analytical balance. ii. Quantitatively transfer the powder to a 100 mL volumetric flask. iii. Add a small amount of deionized water to dissolve the dye completely. iv. Fill the flask to the calibration mark with deionized water, cap, and invert several times to ensure homogeneity.
Protocol for Fluorescence Analysis (General)
This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of this compound.
1. Materials and Equipment:
-
This compound solutions of low concentration (typically in the low mg/L or µM range to avoid inner filter effects)
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or deionized water)
-
Fluorescence spectrophotometer (spectrofluorometer)
-
Quartz cuvettes (4-sided polished)
2. Procedure: a. Sample Preparation: i. Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to minimize inner filter effects.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
- 1. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 2. Reactive (Vinyl Sulphone) Dyes - Dixon Chew [dixonchew.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A study on decolourisation of Reactive Red-180 dye and dye effluent containing Reactive Red-180 using H 2 O 2 solar assisted photodegradation process | Semantic Scholar [semanticscholar.org]
- 7. Vinyl Sulphone Reactive Dyes High-Purity Textile Dyes at Attractive Prices [meghadyes.com]
- 8. researchgate.net [researchgate.net]
Reactive red 180 mechanism of action in biological systems
An In-depth Technical Guide on the Core Mechanism of Action of Reactive Red 180 in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic azo dye, primarily utilized in the textile industry. Beyond its industrial applications, like many other reactive dyes, it possesses the ability to interact with biological systems. This technical guide synthesizes the current understanding of the potential mechanisms of action of this compound at a molecular level. Drawing upon data from structurally similar reactive dyes, this document elucidates two primary mechanisms: antagonism of P2Y purinergic receptors and inhibition of key extracellular enzymes, including ecto-ATPases and alkaline phosphatases. This guide provides a compilation of quantitative data, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Core Mechanisms of Action
While direct studies on this compound are limited, substantial evidence from analogous reactive dyes, such as Reactive Red 2 and Reactive Blue 2, allows for the inference of its primary biological activities. These activities are predominantly inhibitory, targeting cell surface receptors and enzymes.
P2Y Purinergic Receptor Antagonism
P2Y receptors are a class of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides like ATP and ADP. They are crucial in a multitude of physiological processes, including platelet aggregation, inflammation, and neurotransmission. Several reactive dyes have been identified as antagonists of P2Y receptors.[1][2]
Reactive Red 2, a closely related compound, has been shown to be a potent and selective antagonist for the P2Y receptor subtype.[2] It acts by competitively blocking the binding of endogenous nucleotide agonists, thereby preventing the activation of downstream signaling cascades. The antagonism of P2Y receptors by compounds like this compound can have significant effects on cellular function, making this a key area of interest for drug development.
Enzyme Inhibition
The highly charged and complex aromatic structure of reactive dyes makes them suitable candidates for binding to the active or allosteric sites of various enzymes, leading to modulation of their activity.
Ecto-ATPases are cell surface enzymes that hydrolyze extracellular ATP, playing a critical role in regulating purinergic signaling. By inhibiting these enzymes, the concentration and duration of ATP in the extracellular space are increased, which can indirectly modulate P2 receptor activity. Reactive dyes, including Reactive Red 2 and Reactive Blue 2, are known inhibitors of ecto-ATPases (also referred to as ecto-nucleotidases).[2][3] This inhibition is a crucial aspect of their biological activity, as it can potentiate or alter cellular responses to extracellular nucleotides.
Alkaline phosphatases are a group of enzymes that remove phosphate groups from various molecules. They are involved in numerous physiological processes, including bone metabolism and signal transduction. Certain reactive dyes, such as Procion Red HE-3B and Reactive Yellow 13, have been demonstrated to be effective inhibitors of alkaline phosphatase.[4][5] The inhibition is often noncompetitive, suggesting that the dyes bind to a site distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.[5]
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory activities of reactive dyes structurally related to this compound. This data is essential for understanding the potency and selectivity of these compounds.
| Compound | Target | Assay | Value | Reference |
| Reactive Red 2 | P2Y Purinoceptor | Functional Antagonism (pA2) | 7.55 (Kd = 28 nM) | [2] |
| Reactive Red 2 | Ecto-nucleotidase | Inhibition (IC50) | 3.9 ± 0.6 µM | [2] |
| Reactive Blue 2 | Ecto-ATPase | Inhibition (IC50) | 28 µM | [3] |
| Reactive Blue 2 | Ecto-ATPase | Inhibition (pIC50) | 4.297 (IC50 ≈ 50 µM) | [6] |
| Procion Red HE-3B | Alkaline Phosphatase | Inhibition (Ki) | 0.03 mM | [5] |
| Procion Red HE-3B | Alkaline Phosphatase | Binding (Kd) | 0.01 mM | [5] |
Signaling Pathways and Logical Relationships
Visualizing the complex interactions within biological systems is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key pathways and concepts discussed.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the interaction of compounds like this compound with their biological targets.
P2Y Receptor Antagonist Assay (Calcium Mobilization)
This protocol describes a method to determine the antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing a P2Y receptor.
Methodology:
-
Cell Culture: Cells stably expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells) are cultured under standard conditions.
-
Plating: Cells are seeded into 96-well black, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Incubation: After washing, cells are incubated with various concentrations of this compound or a vehicle control for a predetermined time.
-
Measurement: The plate is placed in a fluorescence microplate reader equipped with an automated injector. A P2Y receptor agonist (e.g., ATP or UTP) is injected into each well, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured kinetically.
-
Data Analysis: The agonist-induced fluorescence response is plotted against the concentration of this compound. The data is fitted to a dose-response curve to calculate the IC50 value.
Ecto-ATPase Inhibition Assay
This protocol outlines a colorimetric method to measure the inhibition of ecto-ATPase activity based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.[7]
Methodology:
-
Reaction Setup: In a 96-well microplate, add the biological sample (e.g., intact cells or isolated plasma membranes), assay buffer, and varying concentrations of this compound.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period.
-
Initiation: The enzymatic reaction is initiated by adding a known concentration of ATP as the substrate.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.
-
Termination and Detection: The reaction is stopped by adding a Malachite Green-based reagent, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Measurement: After a color development period, the absorbance is measured at approximately 620 nm.
-
Data Analysis: A standard curve using known phosphate concentrations is used to quantify the amount of Pi produced. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 is determined.
Alkaline Phosphatase (ALP) Inhibition Assay
This protocol details a colorimetric assay to screen for ALP inhibitors using p-nitrophenyl phosphate (pNPP) as a substrate.[8][9]
Methodology:
-
Reaction Setup: In a 96-well microplate, add alkaline phosphatase enzyme solution, an alkaline buffer (pH ~10.5), and varying concentrations of this compound.
-
Initiation: The reaction is started by adding the substrate, p-nitrophenyl phosphate (pNPP).
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C), protected from light. During this time, ALP hydrolyzes pNPP to the yellow-colored p-nitrophenol.
-
Termination: The reaction is terminated by adding a stop solution (e.g., sodium hydroxide).
-
Measurement: The absorbance of the p-nitrophenol product is measured at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. For a more detailed analysis, kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki).
Conclusion and Future Directions
The available evidence strongly suggests that this compound, similar to other reactive dyes, can exert biological effects through the inhibition of key cell surface proteins. The primary mechanisms of action are likely the antagonism of P2Y purinergic receptors and the inhibition of ecto-enzymes such as ecto-ATPase and alkaline phosphatase. These interactions can significantly disrupt cellular signaling and metabolic processes.
For drug development professionals, the promiscuous nature of these dyes presents both challenges and opportunities. While their lack of specificity may limit their direct therapeutic use, their core structures could serve as scaffolds for designing more potent and selective inhibitors for these important drug targets.
Future research should focus on:
-
Directly quantifying the binding affinity and inhibitory potency of this compound on a panel of P2Y receptor subtypes and ecto-enzymes.
-
Elucidating the precise binding modes through structural biology techniques like X-ray crystallography or cryo-EM.
-
Conducting cell-based and in vivo studies to understand the physiological consequences of exposure to this compound.
By systematically addressing these areas, the scientific community can build a more complete picture of the biological impact of this compound and leverage this knowledge for the development of novel therapeutic agents.
References
- 1. Inhibition of ecto-ATPase by PPADS, suramin and reactive blue in endothelial cells, C6 glioma cells and RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive red 2: a P2y-selective purinoceptor antagonist and an inhibitor of ecto-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human alkaline phosphatase isoenzymes by the affinity reagent reactive yellow 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of procion red HE-3B and other reactive dyes with alkaline phosphatase: a study by means of kinetic, difference spectroscopic and chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
Reactive Red 180: An Uncharted Territory in Fluorescence Microscopy
Despite its classification as a fluorescent dye, Reactive Red 180, a compound primarily utilized in the textile industry, remains largely unexplored and undocumented within the realm of fluorescence microscopy. A comprehensive review of scientific literature reveals a significant absence of data regarding its application for cellular imaging, leaving researchers, scientists, and drug development professionals with no established protocols or quantitative performance metrics to guide its use in a laboratory setting.
This compound, also known by its Colour Index name C.I. 181055, is a monoazo dye.[1] Its primary application is in the dyeing of cellulose-containing fabrics.[1] While its chemical structure contains a chromophore, which is responsible for its color, detailed characterization of its fluorogenic properties for microscopy is not available in published research.
Physicochemical Properties
Basic chemical and physical data for this compound has been compiled from various sources. However, crucial photophysical parameters required for its evaluation as a fluorescent probe are notably absent.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |
| Molecular Weight | 933.76 g/mol | [1] |
| CAS Number | 72828-03-6 | [1] |
| Excitation Maximum (λex) | Not Reported | |
| Emission Maximum (λem) | Not Reported | |
| Molar Absorptivity (ε) | Not Reported | |
| Quantum Yield (Φ) | Not Reported | |
| Photostability | Not Reported |
Applications in Microscopy: A Knowledge Gap
There is no scientific literature detailing the use of this compound for staining cells or tissues for fluorescence microscopy. Consequently, no experimental protocols for its use in this context have been published. This includes a lack of information on:
-
Staining procedures: Optimal concentration, incubation time, and buffer conditions for cellular labeling.
-
Fixation and permeabilization compatibility: Whether the dye is suitable for use with common fixation and permeabilization methods.
-
Specificity: The cellular structures or molecules that this compound might preferentially bind to.
-
Toxicity: Its effects on the viability of live cells.
Potential for Azo Dyes in Fluorescence
While information on this compound is scarce, the broader class of azo dyes has been investigated for fluorescence applications. Some azo dyes have been shown to exhibit fluorescence, and their photophysical properties can be influenced by their chemical structure and environment.[2][3] For instance, the fluorescence of some azo compounds can be enhanced upon binding to certain molecules or in specific solvent conditions.[4] However, many azo dyes are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways.[2]
Experimental Workflow: A Hypothetical Approach
Given the absence of established methods, a researcher interested in exploring the potential of this compound as a fluorescent probe would need to undertake a systematic characterization. The following diagram outlines a potential experimental workflow for such an investigation.
Caption: A logical workflow for the initial investigation and characterization of an unproven compound like this compound for fluorescence microscopy applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid – Oriental Journal of Chemistry [orientjchem.org]
The Genesis of a Covalent Bond: An In-depth Technical Guide to the Discovery and History of Monochlorotriazine Dyes
For Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a revolutionary turning point in the coloration of textiles with the advent of reactive dyes. This new class of dyestuffs formed a covalent bond with the fiber, leading to unprecedented wash fastness and brilliancy of shades. Among the pioneering reactive systems, monochlorotriazine (MCT) dyes, commercialized in 1957, carved out a significant and enduring niche. This technical guide delves into the discovery, history, and fundamental chemistry of these important colorants, providing detailed experimental insights for today's researchers.
From Discovery to Commercialization: A Timeline of Innovation
The journey to monochlorotriazine dyes began with the groundbreaking work of Dr. Ian Rattee and Dr. William Stephen at the Imperial Chemical Industries (ICI) Dyestuffs Division in Blackley, Manchester, UK. In 1954, they discovered that dyes containing a dichlorotriazine reactive group could form a covalent bond with cellulosic fibers under alkaline conditions.[1] This led to the commercial launch of the first reactive dyes, the Procion MX range, in 1956. These were based on the more reactive dichlorotriazine system.
Recognizing the need for a less reactive system suitable for different application methods, ICI introduced the first monochlorotriazine dyes in 1957 under the Procion H brand.[2] These "hot-dyeing" reactive dyes required more energy-intensive application conditions but offered greater stability of the dye-alkali solution. Concurrently, the Swiss chemical company Ciba AG launched their own range of monochlorotriazine reactive dyes in 1957, branded as Cibacron.[3]
The introduction of these dyes was a pivotal moment in the textile industry, offering a significant improvement in the fastness properties of dyed cellulosic fibers compared to the existing direct and vat dyes.
The Core Chemistry: Synthesis and Reaction Mechanism
The synthesis of monochlorotriazine dyes is a multi-step process centered around the sequential substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) molecule. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled synthesis.
A general synthetic pathway for a monochlorotriazine dye involves two key condensation reactions. The first chlorine atom is typically reacted with a primary or secondary amine of a chromophoric molecule at a low temperature (0-5 °C) and a neutral pH. The second chlorine is then substituted by reacting the resulting dichlorotriazine intermediate with an amino compound, often an amine that modifies the dye's properties (e.g., solubility, affinity), at a slightly elevated temperature (20-30 °C) and weakly acidic to neutral pH. The final, least reactive chlorine atom is the one that will later react with the textile fiber.
The following diagram illustrates a representative synthesis of a simple monochlorotriazine red dye, based on the condensation of cyanuric chloride with H-acid (1-amino-8-naphthol-3,6-disulfonic acid) and p-toluidine.
The application of monochlorotriazine dyes to cellulosic fibers, such as cotton, involves the dye's fixation to the fiber through a nucleophilic substitution reaction. Under alkaline conditions (typically pH 10.5-11.5) and at an elevated temperature (around 80°C), the hydroxyl groups of the cellulose chains become ionized, forming highly nucleophilic cellulosate anions. These anions then attack the carbon atom of the triazine ring bonded to the remaining chlorine atom, displacing the chloride ion and forming a stable ether linkage between the dye and the fiber.
The diagram below illustrates the fixation mechanism of a monochlorotriazine dye on a cellulose fiber.
A competing reaction is the hydrolysis of the dye, where the monochlorotriazine group reacts with hydroxide ions in the dyebath to form a non-reactive hydroxy-triazine derivative. This hydrolyzed dye can no longer react with the fiber and must be washed off, reducing the fixation efficiency.
Experimental Protocols
The following are representative experimental protocols for the synthesis and application of a monochlorotriazine dye, based on procedures described in historical and patent literature.
Synthesis of a Monochlorotriazine Red Dye
Materials:
-
Cyanuric chloride
-
1-amino-8-naphthol-3,6-disulfonic acid (H-acid)
-
p-Toluidine
-
Sodium carbonate
-
Hydrochloric acid
-
Ice
-
Water
Procedure:
First Condensation:
-
A solution of cyanuric chloride (18.4 g, 0.1 mol) in 100 ml of acetone is added to 200 g of ice-water.
-
A neutral solution of H-acid (31.9 g, 0.1 mol) in 200 ml of water is added slowly to the cyanuric chloride suspension while maintaining the temperature at 0-5 °C by the addition of ice.
-
The pH of the reaction mixture is maintained at 6.5-7.0 by the gradual addition of a 10% sodium carbonate solution.
-
The reaction is stirred at 0-5 °C for 2-3 hours until the primary condensation is complete, as indicated by the disappearance of the free amino group of the H-acid.
Second Condensation:
-
To the resulting solution of the dichlorotriazinyl intermediate, a solution of p-toluidine (10.7 g, 0.1 mol) in 50 ml of water containing a small amount of hydrochloric acid is added.
-
The temperature of the reaction mixture is raised to 30-40 °C.
-
The pH is maintained at 6.0-6.5 by the addition of 10% sodium carbonate solution.
-
The reaction is stirred at this temperature for 4-6 hours until the second condensation is complete.
-
The monochlorotriazine dye is then isolated by salting out with sodium chloride, followed by filtration and drying.
Application of a Monochlorotriazine Dye to Cotton (Exhaust Dyeing)
Materials:
-
Monochlorotriazine dye
-
Cotton fabric
-
Sodium chloride (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Water
Procedure:
-
A dyebath is prepared with a liquor-to-goods ratio of 20:1.
-
The required amount of monochlorotriazine dye (e.g., 2% on weight of fabric) is dissolved in a small amount of hot water and then added to the dyebath.
-
The cotton fabric is entered into the dyebath at 40 °C.
-
Sodium chloride (e.g., 60 g/L) is added in portions over 15-20 minutes to promote dye exhaustion.
-
The temperature of the dyebath is raised to 80 °C over 30 minutes.
-
The dyeing is continued at 80 °C for 30 minutes.
-
The required amount of sodium carbonate (e.g., 20 g/L), previously dissolved in water, is added to the dyebath to raise the pH to 10.5-11.0 for fixation.
-
The dyeing is continued at 80 °C for a further 60-90 minutes to ensure complete fixation.
-
The dyed fabric is then rinsed with cold water.
-
A soaping treatment is carried out by washing the fabric at the boil for 15-20 minutes in a solution containing a non-ionic detergent (e.g., 2 g/L) to remove any unfixed and hydrolyzed dye.
-
The fabric is then rinsed thoroughly and dried.
Quantitative Data
The performance of the early monochlorotriazine dyes was a significant improvement over existing dye classes for cellulosic fibers. The following tables summarize typical performance data for these dyes from the early period of their commercialization.
Table 1: Typical Fixation Efficiency of Early Monochlorotriazine Dyes on Cotton
| Dye Concentration (% owf) | Fixation Temperature (°C) | Fixation Time (min) | Alkali (g/L Na₂CO₃) | Typical Fixation Efficiency (%) |
| 1.0 | 80 | 60 | 20 | 70-80 |
| 3.0 | 80 | 90 | 20 | 65-75 |
| 5.0 | 85 | 90 | 25 | 60-70 |
Table 2: Typical Wash Fastness Properties of Early Monochlorotriazine Dyes on Cotton (ISO 105-C06 C2S)
| Shade Depth | Staining on Cotton (Greyscale) | Staining on Wool (Greyscale) | Change in Color (Greyscale) |
| Pale | 4-5 | 4 | 4-5 |
| Medium | 4 | 3-4 | 4 |
| Deep | 3-4 | 3 | 3-4 |
(Greyscale rating: 5 = no change, 1 = severe change)
Conclusion
The discovery and development of monochlorotriazine reactive dyes was a landmark achievement in the history of textile chemistry. The formation of a stable, covalent bond between the dye and the fiber provided a level of performance that was previously unattainable for a wide range of brilliant shades on cellulosic materials. The foundational work of ICI and Ciba in the late 1950s paved the way for the development of a vast array of reactive dyes with tailored properties that continue to be of immense importance in the textile industry today. The principles of their synthesis and application, established over six decades ago, remain central to the field of reactive dye chemistry and offer valuable insights for researchers in materials science and bioconjugation.
References
Methodological & Application
Application Notes and Protocols for Reactive Red 180 in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Red 180 is a vinyl sulfone-based reactive azo dye that can be utilized as a ligand in affinity chromatography for the purification of a variety of proteins.[1] As a triazine dye, it possesses a chemical structure that allows for its covalent immobilization onto a solid support matrix, such as agarose beads. The immobilized dye acts as a pseudo-affinity ligand, binding proteins through a combination of electrostatic and hydrophobic interactions. This technique is particularly effective for the purification of enzymes, such as dehydrogenases and kinases, as well as other proteins like serum albumin.[2][3][4] The primary advantages of using triazine dyes like this compound include their low cost, high stability, ease of immobilization, and broad applicability in protein purification.[5]
These application notes provide a comprehensive protocol for the use of this compound in affinity chromatography, covering column preparation, protein purification, elution, and regeneration of the affinity matrix.
Principle of this compound Affinity Chromatography
This compound is a synthetic polycyclic dye that can mimic the structure of biological molecules, such as cofactors like NAD+, enabling it to bind to the active sites of a range of enzymes.[6] The interaction between the dye and the protein is influenced by several factors, including the pH and ionic strength of the buffer, which can be modulated to achieve selective binding and elution of the target protein.[7]
Applications
Immobilized this compound can be employed for the purification of a diverse range of proteins, including but not limited to:
-
Kinases. [10]
-
Serum Albumins: Such as human serum albumin (HSA) and bovine serum albumin (BSA).[2][3]
-
Interferons. [10]
-
Restriction Endonucleases. [10]
Experimental Protocols
Materials
-
This compound-Agarose (or similar solid support)
-
Chromatography column
-
Peristaltic pump and tubing
-
UV spectrophotometer or protein assay reagents (e.g., Bradford, BCA)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Wash Buffer (e.g., 20 mM Tris-HCl with 0.1-0.5 M NaCl, pH 7.5)
-
Elution Buffer (e.g., 20 mM Tris-HCl with 1.5 M NaCl, pH 7.5; or a buffer containing a competitive ligand such as 5-50 mM NAD+)[10]
-
Regeneration Solution 1 (e.g., 0.1 M Borate, pH 9.8)[10]
-
Regeneration Solution 2 (e.g., 2.0 M NaCl)[10]
-
Storage Solution (e.g., 20% ethanol)
General Workflow for Affinity Chromatography using this compound
Caption: Workflow for Protein Purification using this compound Affinity Chromatography.
Detailed Methodologies
1. Column Preparation and Equilibration
-
If starting with a lyophilized matrix, rehydrate the this compound-agarose in equilibration buffer (at least 200 mL per gram of dry matrix) for a minimum of 30 minutes at room temperature or overnight in the refrigerator. For a matrix in suspension, wash it with three to five column volumes of equilibration buffer.[10]
-
Pack the slurry into a suitable chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes of Equilibration Buffer.[7] Monitor the pH and conductivity of the column effluent until they match that of the equilibration buffer.
2. Sample Preparation and Loading
-
Clarify the protein sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.
-
Ensure the sample is in a buffer that is compatible with the binding conditions. If necessary, perform a buffer exchange using dialysis or a desalting column. The ionic strength of the sample should be low to promote binding.[7]
-
Load the clarified sample onto the equilibrated column at a controlled flow rate. A protein concentration of 1-10 mg/mL is generally recommended.[7]
3. Washing
-
After loading the entire sample, wash the column with 5-10 column volumes of Wash Buffer.[7] This step is crucial to remove non-specifically bound proteins.
-
Monitor the absorbance of the flow-through at 280 nm. Continue washing until the absorbance returns to baseline, indicating that all unbound proteins have been removed.[7]
4. Elution
The elution of the target protein can be achieved through non-specific or specific methods.
-
Non-specific Elution:
-
Increasing Ionic Strength: Apply a linear gradient or a step gradient of increasing salt concentration (e.g., 0.1 M to 2.0 M NaCl) in the equilibration buffer.[10] This disrupts the electrostatic interactions between the protein and the dye.
-
Changing pH: Altering the pH of the buffer can change the ionization state of the protein and/or the dye, leading to elution.
-
-
Specific Elution:
Collect fractions throughout the elution process and monitor the protein content of each fraction using a UV spectrophotometer or a protein assay.
5. Regeneration and Storage
To reuse the this compound-agarose column, it must be regenerated to remove any tightly bound proteins and contaminants.
-
Wash the column with 5-10 column volumes of a high pH buffer (e.g., 0.1 M Borate, pH 9.8).[10]
-
Follow with a high salt wash using 5-10 column volumes of 2.0 M NaCl.[10]
-
Finally, re-equilibrate the column with 5-10 column volumes of the Equilibration Buffer.
-
For long-term storage, wash the column with 20% ethanol and store at 4°C. Do not freeze the column.[7]
Data Presentation
The efficiency of the purification process should be evaluated by creating a purification table. This table summarizes the key quantitative data at each purification step.
Table 1: Example Purification Table for Lactate Dehydrogenase (LDH)
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 2000 | 2 | 100 | 1 |
| Ammonium Sulfate Ppt | 300 | 1800 | 6 | 90 | 3 |
| This compound | 10 | 1500 | 150 | 75 | 75 |
| Ion Exchange | 5 | 1200 | 240 | 60 | 120 |
Note: The values in this table are illustrative and will vary depending on the specific protein and experimental conditions. A successful purification using this compound can achieve a significant increase in purification fold and a good recovery yield, as demonstrated in the purification of bovine heart lactate dehydrogenase using a biomimetic dye, which resulted in a 25-fold purification with a 64% yield in the affinity chromatography step.[8]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low binding of target protein | Incorrect binding buffer conditions (pH, ionic strength). | Optimize buffer pH and lower the ionic strength. Ensure the sample is in the correct buffer before loading. |
| Protein concentration is too low. | Concentrate the sample before loading. Irreversible binding can occur at very low protein concentrations.[7] | |
| Elution of target protein in the wash step | Wash buffer is too stringent (e.g., salt concentration is too high). | Decrease the salt concentration in the wash buffer. |
| No or poor elution of target protein | Elution conditions are too mild. | Increase the salt concentration or the concentration of the competitive ligand in the elution buffer. Consider using a stronger eluent like a chaotropic agent (e.g., urea, guanidine-HCl) if protein activity is not a concern.[10] |
| Column clogs or flow rate is slow | Sample contains particulate matter. | Ensure the sample is properly clarified by centrifugation or filtration before loading. |
| Resin has been compressed. | Repack the column. |
Conclusion
This compound affinity chromatography is a robust and versatile technique for the purification of a wide range of proteins. Its cost-effectiveness and scalability make it a valuable tool in both research and industrial settings. By carefully optimizing the binding, washing, and elution conditions, high purity and recovery of the target protein can be achieved. The detailed protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers and professionals in the field of drug development and protein science.
References
- 1. glpbio.cn [glpbio.cn]
- 2. Synthetic Ligand Affinity Chromatography Purification of Human Serum Albumin and Related Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Purification or Removal of Albumin [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Immobilization of Reactive Red 180 on Sepharose Beads: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the immobilization of Reactive Red 180 dye on Sepharose beads, a critical process for the development of affinity chromatography media used in the purification of various biomolecules. The protocols outlined below are based on the well-established cyanogen bromide (CNBr) activation method, adapted for the specific characteristics of this reactive dye.
Introduction
This compound is a synthetic vinyl sulfone dye that can be covalently coupled to matrices containing hydroxyl groups, such as Sepharose. The resulting affinity sorbent is a versatile tool in biotechnology and drug discovery for the purification of a wide range of proteins, including enzymes and antibodies. The interaction between the immobilized dye and target proteins is based on a combination of electrostatic, hydrophobic, and hydrogen bonding interactions, offering a pseudo-affinity chromatography approach with broad applicability. This technique is valued for its cost-effectiveness, high binding capacity, and the stability of the immobilized ligand.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the immobilization of reactive dyes on Sepharose beads. It is important to note that these values are illustrative and the actual results may vary depending on the specific experimental conditions.
| Parameter | Typical Value | Method of Determination |
| Immobilization Yield | 70 - 90% | Spectrophotometric analysis of the dye solution before and after coupling. |
| Ligand Density | 1 - 10 µmol of dye per mL of settled beads | Calculation based on the initial dye concentration and immobilization yield.[1] |
| Ligand Leakage | < 5% over 10 cycles | Spectrophotometric analysis of the column effluent during wash and elution steps. |
| Dynamic Binding Capacity | 5 - 20 mg of a model protein (e.g., BSA) per mL of settled beads | Frontal analysis using a solution of the target protein. |
| Purification Fold | 10 - 100 fold (protein dependent) | Comparison of the specific activity of the target protein before and after purification. |
| Recovery | > 80% | Quantification of the target protein in the eluted fractions. |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the immobilization of this compound on Sepharose beads and its application in affinity chromatography.
Materials and Reagents
-
CNBr-activated Sepharose® 4B (or similar)
-
This compound
-
Coupling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) with 0.5 M Sodium Chloride (NaCl), pH 8.3
-
Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A (Low pH): 0.1 M Acetate buffer with 0.5 M NaCl, pH 4.0
-
Wash Buffer B (High pH): 0.1 M Tris-HCl with 0.5 M NaCl, pH 8.5
-
Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (or other suitable buffer for the target protein)
-
Elution Buffer: High salt concentration (e.g., Binding Buffer + 1.5 M NaCl) or a change in pH (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0)
-
1 mM Hydrochloric Acid (HCl)
-
Sintered glass funnel
-
Reaction vessel (e.g., glass beaker or flask)
-
Shaker or rotator
-
Spectrophotometer
-
Chromatography column
Protocol 1: Immobilization of this compound on CNBr-activated Sepharose
This protocol details the steps for covalently coupling this compound to CNBr-activated Sepharose beads.
Experimental Workflow for Dye Immobilization
Caption: Workflow for the immobilization of this compound on Sepharose beads.
Procedure:
-
Swelling and Activation of Sepharose:
-
Weigh out the desired amount of dry CNBr-activated Sepharose 4B powder (1 g of dry powder gives approximately 3.5 mL of final gel volume).[1]
-
Suspend the powder in cold 1 mM HCl and stir gently for 15-30 minutes to allow the beads to swell.
-
Transfer the swollen beads to a sintered glass funnel and wash with approximately 200 mL of 1 mM HCl per gram of dry powder.[1]
-
-
Coupling of this compound:
-
Wash the activated Sepharose with coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Immediately prepare a solution of this compound in the coupling buffer. A typical concentration to start with is 1-10 µmol of dye per mL of settled gel.[1]
-
Transfer the washed Sepharose to the dye solution in a suitable reaction vessel.
-
Incubate the mixture with gentle agitation for 2 hours at room temperature or overnight at 4°C.[1]
-
-
Blocking of Unreacted Groups:
-
After incubation, collect the beads on a sintered glass funnel and save the supernatant for determining the immobilization yield.
-
Wash the beads with coupling buffer to remove excess, unbound dye.
-
Transfer the beads to a fresh reaction vessel containing blocking buffer (1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0).
-
Incubate for 2 hours at room temperature to block any remaining active groups on the Sepharose.
-
-
Washing and Storage:
-
Wash the beads extensively with alternating cycles of Wash Buffer A (low pH) and Wash Buffer B (high pH) to remove any non-covalently bound dye. Perform at least three cycles.
-
Finally, wash the beads with a neutral buffer (e.g., PBS) and store in a suitable storage solution (e.g., PBS with 20% ethanol) at 4°C.
-
Protocol 2: Determination of Immobilization Yield
This protocol describes how to quantify the amount of this compound that has been successfully immobilized onto the Sepharose beads.
Procedure:
-
Measure the absorbance of the initial this compound solution at its maximum absorbance wavelength (λmax, which needs to be determined for the specific dye batch, but is typically in the visible range for red dyes).
-
After the coupling reaction, collect the supernatant and all subsequent washes before the blocking step.
-
Measure the absorbance of the collected supernatant and washes at the same λmax.
-
Calculate the amount of unbound dye.
-
The immobilization yield can be calculated using the following formula:
Yield (%) = [(Total Dye Added - Unbound Dye) / Total Dye Added] x 100
Protocol 3: Affinity Chromatography for Protein Purification
This protocol provides a general procedure for using the prepared this compound-Sepharose for the purification of a target protein.
Experimental Workflow for Affinity Chromatography
Caption: General workflow for protein purification using this compound-Sepharose.
Procedure:
-
Column Packing and Equilibration:
-
Pack the this compound-Sepharose beads into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
-
Sample Application:
-
Prepare the protein sample by clarifying it (centrifugation or filtration) and ensuring it is in the Binding Buffer.
-
Apply the sample to the column at a flow rate that allows for sufficient interaction between the target protein and the immobilized dye.
-
-
Washing:
-
Wash the column with Binding Buffer until the absorbance at 280 nm of the effluent returns to baseline, indicating that all unbound proteins have been removed.
-
-
Elution:
-
Elute the bound protein using an appropriate Elution Buffer. Common strategies include:
-
Increasing Ionic Strength: Apply a linear gradient or a step gradient of increasing salt concentration (e.g., 0.5 M to 2.0 M NaCl in Binding Buffer).
-
Changing pH: Apply a buffer with a low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) or a high pH.[2]
-
Biospecific Elution: Include a competing ligand in the elution buffer that has a higher affinity for the target protein than the dye.
-
-
Collect fractions throughout the elution process.
-
-
Analysis and Regeneration:
-
Analyze the collected fractions for protein concentration (e.g., A280 or Bradford assay) and purity (e.g., SDS-PAGE).
-
Regenerate the column by washing with high and low pH buffers, followed by re-equilibration with Binding Buffer for subsequent uses.
-
Applications in Research and Drug Development
This compound-Sepharose affinity chromatography is a valuable tool with diverse applications:
-
Purification of Recombinant Proteins: It offers a cost-effective and scalable method for the initial capture and purification of a wide range of recombinant proteins expressed in various systems.
-
Enzyme Purification: Many enzymes, particularly those with nucleotide-binding sites, can be effectively purified using triazine dye-based affinity media.
-
Antibody Purification: While Protein A and G are more specific, dye-ligand chromatography can be used as an initial, inexpensive step in antibody purification protocols.
-
Drug Discovery: Immobilized dyes can be used in screening assays to identify small molecules that bind to specific proteins. The displacement of a bound protein by a drug candidate can be monitored to assess binding affinity. This can be a valuable tool in fragment-based drug discovery and high-throughput screening.[3]
Signaling Pathway Diagram (Illustrative Example for Drug Discovery Application)
Caption: A logical workflow for a drug screening assay using this compound-Sepharose.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Immobilization Yield | Inactive CNBr-Sepharose | Use fresh, properly stored CNBr-activated Sepharose. |
| Incorrect coupling buffer pH | Ensure the pH of the coupling buffer is between 8.0 and 9.0. | |
| Presence of primary amines in buffers | Avoid using buffers containing primary amines (e.g., Tris) during the coupling step. | |
| High Ligand Leakage | Incomplete blocking of unreacted groups | Ensure thorough blocking with ethanolamine or Tris. |
| Unstable linkage | Optimize coupling conditions (pH, time) to favor stable isourea bond formation. | |
| Low Protein Binding | Low ligand density | Increase the concentration of this compound during immobilization. |
| Inappropriate binding buffer | Optimize the pH and ionic strength of the binding buffer for your target protein. | |
| Denaturation of the immobilized dye | Avoid harsh conditions during storage and regeneration. | |
| Poor Protein Recovery | Elution conditions are too harsh | Use a milder elution buffer (e.g., a gradual salt gradient instead of a low pH buffer). |
| Strong non-specific binding | Include a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer. |
Conclusion
The immobilization of this compound on Sepharose beads provides a robust and versatile platform for affinity purification. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists to successfully prepare and utilize this valuable tool in a variety of applications, from basic research to industrial-scale protein purification and drug discovery. Careful optimization of the immobilization and chromatography conditions is crucial for achieving high purity and yield of the target biomolecule.
References
Application Notes and Protocols for the Purification of NADP+-Dependent Dehydrogenases using Reactive Red 180 Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADP+-dependent dehydrogenases are a crucial class of enzymes involved in a wide array of metabolic pathways, including the pentose phosphate pathway, amino acid metabolism, and lipid biosynthesis. Their ability to catalyze redox reactions using NADP+ as a cofactor makes them attractive targets for drug development and essential tools in various biotechnological applications. Affinity chromatography using immobilized dyes that mimic the structure of NADP+ is a powerful technique for the purification of these enzymes. Reactive Red 180, a triazine dye, serves as an effective and economical ligand for this purpose. Its chemical structure bears resemblance to the adenine and nicotinamide moieties of NADP+, allowing for specific binding and subsequent elution of NADP+-dependent dehydrogenases.
This document provides detailed application notes and protocols for the purification of NADP+-dependent dehydrogenases using this compound affinity chromatography.
Principle of Purification
Affinity chromatography with this compound operates on the principle of specific, reversible binding between the immobilized dye and the NADP+-binding site of the dehydrogenase. A crude protein extract is loaded onto a column containing this compound covalently bound to a solid support (e.g., agarose). The target NADP+-dependent dehydrogenases bind to the dye, while other proteins with no affinity for the ligand pass through the column. After a washing step to remove any non-specifically bound proteins, the purified dehydrogenase is eluted by altering the buffer conditions to disrupt the dye-enzyme interaction. This can be achieved by increasing the ionic strength of the buffer or by introducing a competing ligand, such as NADP+ itself.
Data Presentation
The following table summarizes typical purification results for a hypothetical NADP+-dependent dehydrogenase using this compound affinity chromatography. The data is representative of the purification efficiency that can be achieved with this method.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 3000 | 2 | 100 | 1 |
| Ammonium Sulfate Fractionation (40-70%) | 450 | 2700 | 6 | 90 | 3 |
| This compound Affinity Chromatography | 15 | 2100 | 140 | 70 | 70 |
| Gel Filtration | 10 | 1800 | 180 | 60 | 90 |
Note: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under standard assay conditions.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Immobilization of this compound to Agarose Beads
This protocol describes the covalent coupling of this compound to an agarose matrix.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose CL-6B)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Sintered glass funnel
-
Reaction vessel with overhead stirrer
Procedure:
-
Activation of Agarose:
-
Wash 100 mL of settled agarose beads with 1 L of distilled water on a sintered glass funnel.
-
Suspend the washed beads in 100 mL of distilled water in a reaction vessel.
-
Add 2 g of sodium carbonate and stir the suspension for 15 minutes at room temperature.
-
-
Dye Coupling:
-
Dissolve 2 g of this compound in 100 mL of distilled water.
-
Slowly add the this compound solution to the agarose suspension while stirring.
-
Increase the temperature to 40°C and continue stirring for 24 hours.
-
-
Washing and Storage:
-
After 24 hours, cool the suspension and collect the beads on a sintered glass funnel.
-
Wash the beads extensively with distilled water until the filtrate is colorless.
-
Wash the beads with 1 M NaCl to remove any non-covalently bound dye.
-
Finally, wash with distilled water until the conductivity of the filtrate is close to that of distilled water.
-
Store the this compound-agarose resin at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
Protocol 2: Purification of NADP+-Dependent Dehydrogenase
This protocol outlines the purification of a target dehydrogenase from a crude cell extract using the prepared this compound-agarose.
Materials:
-
This compound-agarose resin
-
Chromatography column
-
Crude cell extract containing the target dehydrogenase
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5
-
Wash Buffer: 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Elution Buffer A (Specific): 20 mM Tris-HCl, pH 7.5, containing 10 mM NADP+
-
Elution Buffer B (Non-specific): 20 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl
-
Peristaltic pump
-
Fraction collector
-
UV-Vis spectrophotometer
Procedure:
-
Column Packing and Equilibration:
-
Pack a chromatography column with the this compound-agarose resin.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer at a flow rate of 1 mL/min.
-
-
Sample Loading:
-
Clarify the crude cell extract by centrifugation (15,000 x g for 30 minutes at 4°C).
-
Load the clarified supernatant onto the equilibrated column at a flow rate of 0.5 mL/min.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.
-
Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Specific Elution: Elute the bound dehydrogenase with Elution Buffer A (containing NADP+). Collect fractions and monitor the absorbance at 280 nm.
-
Non-specific Elution: Alternatively, elute with a linear gradient of 0-1.5 M NaCl in Binding Buffer (Elution Buffer B).
-
-
Analysis of Fractions:
-
Assay the collected fractions for NADP+-dependent dehydrogenase activity and protein concentration.
-
Pool the active fractions.
-
Analyze the purity of the pooled fractions by SDS-PAGE.
-
Protocol 3: Enzyme Activity Assay for NADP+-Dependent Dehydrogenase
This is a general spectrophotometric assay to determine the activity of NADP+-dependent dehydrogenases. The specific substrate for the dehydrogenase of interest should be used.
Materials:
-
Purified enzyme fraction
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate solution (e.g., 10 mM Glucose-6-Phosphate for G6PDH)
-
NADP+ solution (10 mM)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
100 µL Substrate solution
-
50 µL NADP+ solution
-
-
Incubate the mixture at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution and mix gently.
-
Immediately measure the increase in absorbance at 340 nm over time (for 3-5 minutes). The rate of NADPH formation is directly proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Visualizations
References
Application Notes and Protocols for Enzyme Purification Using Reactive Red 180 as an Affinity Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-ligand affinity chromatography is a powerful and cost-effective technique for the purification of enzymes and other proteins.[1][2][3] This method utilizes immobilized reactive textile dyes that act as pseudo-affinity ligands, mimicking the structure of substrates, cofactors, or other biological effectors to bind to the active site or other specific regions of a target protein.[2] Reactive Red 180, a synthetic triazine dye, can be effectively employed as a ligand for the purification of various enzymes, particularly dehydrogenases and kinases that possess binding sites for nucleotides like NAD(P)+/H and ATP. The interaction is based on a combination of electrostatic, hydrophobic, and hydrogen bonding forces.[1] Elution of the bound enzyme is typically achieved by altering the ionic strength or pH of the buffer, or by introducing a competing ligand.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in enzyme purification, with a focus on Glucose-6-Phosphate Dehydrogenase (G6PD) and Lactate Dehydrogenase (LDH) as exemplary enzymes.
Principle of this compound Affinity Chromatography
This compound, when covalently immobilized onto a solid support matrix like agarose, creates a stable and reusable affinity medium.[1] The dye's chemical structure allows it to interact with a range of proteins, offering a broad spectrum for purification.[1] The purification process involves three main stages:
-
Binding: The crude enzyme sample is loaded onto the this compound-agarose column under conditions that favor the specific binding of the target enzyme to the dye. This is typically at a low ionic strength.
-
Washing: Unbound and weakly bound proteins are washed from the column with an equilibration buffer.
-
Elution: The target enzyme is recovered by changing the buffer conditions to disrupt the enzyme-dye interaction. This can be achieved by increasing the salt concentration or by changing the pH.[6][7]
Data Presentation: Representative Purification of Glucose-6-Phosphate Dehydrogenase (G6PD)
The following table summarizes a typical purification of Glucose-6-Phosphate Dehydrogenase from a crude cell lysate using a multi-step protocol that includes this compound affinity chromatography.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 2500 | 500 | 0.2 | 100 | 1 |
| Ammonium Sulfate (40-70%) | 800 | 425 | 0.53 | 85 | 2.65 |
| This compound Affinity | 20 | 310 | 15.5 | 62 | 77.5 |
| Size Exclusion | 12 | 250 | 20.8 | 50 | 104 |
Note: The data presented are representative and may vary depending on the enzyme source and experimental conditions.
Experimental Protocols
Protocol 1: Immobilization of this compound on Agarose Beads
This protocol describes the covalent coupling of this compound to a cross-linked agarose matrix.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose CL-6B)
-
This compound dye
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH)
-
Urea
-
Ethanol
-
Distilled water
-
Sintered glass funnel
-
Reaction vessel with overhead stirrer
Procedure:
-
Matrix Activation:
-
Wash 100 mL of agarose beads with 10 volumes of distilled water on a sintered glass funnel.
-
Suspend the washed beads in 100 mL of a 2 M sodium carbonate solution.
-
Stir the suspension gently for 15 minutes at room temperature.
-
-
Dye Coupling:
-
In a separate container, dissolve 2 g of this compound in 100 mL of distilled water.
-
Slowly add the dye solution to the agarose suspension while stirring.
-
Continue stirring at 40°C for 48 hours.
-
-
Washing the Matrix:
-
After incubation, collect the beads on a sintered glass funnel and wash extensively with distilled water until the filtrate is colorless.
-
Wash the beads sequentially with 1 M NaCl, 8 M urea, and 50% ethanol to remove any non-covalently bound dye.
-
Finally, wash with several volumes of distilled water.
-
-
Storage:
-
Store the this compound-agarose beads in a 20% ethanol solution at 4°C.
-
Protocol 2: Purification of Glucose-6-Phosphate Dehydrogenase (G6PD)
This protocol outlines the purification of G6PD from a cell lysate using the prepared this compound-agarose column.
Materials:
-
This compound-agarose resin
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
UV spectrophotometer
-
Cell lysate containing G6PD
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5
-
Wash Buffer (Buffer B): 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Elution Buffer (Buffer C): 20 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl
-
Alternative Elution Buffer (Buffer D): 20 mM Tris-HCl, pH 8.5, containing 10 mM NADP⁺
Procedure:
-
Column Packing and Equilibration:
-
Pack a chromatography column with the this compound-agarose resin.
-
Equilibrate the column with 5-10 column volumes of Buffer A at a flow rate of 1 mL/min. Monitor the absorbance at 280 nm until a stable baseline is achieved.
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation (15,000 x g for 30 minutes at 4°C).
-
Load the supernatant onto the equilibrated column at a flow rate of 0.5 mL/min. Collect the flow-through fraction.
-
-
Washing:
-
Wash the column with Buffer A until the A280 returns to the baseline to remove unbound proteins.
-
Subsequently, wash with Buffer B to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound G6PD from the column using a linear gradient of NaCl from 0.5 M to 1.5 M (mixing Buffer B and Buffer C) over 10 column volumes.
-
Alternatively, for specific elution, wash the column with Buffer A after the initial wash and then apply Buffer D to elute G6PD by competition with its cofactor.
-
Collect fractions and monitor the protein concentration at A280.
-
-
Analysis of Fractions:
-
Assay the collected fractions for G6PD activity and protein concentration.
-
Pool the active fractions and analyze the purity using SDS-PAGE.
-
Visualizations
Experimental Workflow
Caption: Workflow for G6PD purification using this compound.
G6PD in the Pentose Phosphate Pathway
Caption: Role of G6PD in the Pentose Phosphate Pathway.
LDH in Anaerobic Glycolysis
Caption: Role of LDH in anaerobic glycolysis.
References
- 1. Interaction of lactate dehydrogenase with structurally related triazine dyes using affinity partitioning and affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difference spectroscopic and kinetic studies on the interaction of lactate dehydrogenase with structurally related triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idhealthscience.com [idhealthscience.com]
- 4. biochem.du.ac.in [biochem.du.ac.in]
- 5. Enzyme Purification-Creative Enzymes [creative-enzymes.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Analytical Methods for the Detection of Reactive Red 180 in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Reactive Red 180 in solution. The methods described include UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Adsorptive Stripping Voltammetry (AdSV), offering a range of options in terms of sensitivity, selectivity, and instrumentation requirements.
Introduction to this compound and its Analysis
This compound is a synthetic azo dye widely used in the textile industry. Due to its potential environmental impact and the need for quality control in various applications, accurate and reliable analytical methods for its detection and quantification are essential. The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Analytical Methods
UV-Vis Spectrophotometry
Principle: This method is based on the measurement of the absorption of ultraviolet-visible radiation by the this compound molecule in a solution. The absorbance is directly proportional to the concentration of the dye, following the Beer-Lambert Law. It is a simple, rapid, and cost-effective technique suitable for the analysis of relatively clean samples.
Experimental Protocol:
-
Instrument: A double-beam UV-Vis spectrophotometer is recommended.
-
Solvent: Deionized water is typically used as the solvent.
-
Determination of Maximum Absorption Wavelength (λmax):
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 20 mg/L.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The graph should be linear, and the correlation coefficient (R²) should be close to 1.
-
-
Sample Analysis:
-
Dilute the unknown sample solution with deionized water to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Determine the concentration of this compound in the sample using the equation of the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method with UV-Vis detection is commonly employed. This technique offers high selectivity and sensitivity, allowing for the separation of the dye from potential impurities or degradation products.
Experimental Protocol:
-
Instrument: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a pump, an autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For example, a gradient or isocratic elution with a mobile phase consisting of acetonitrile and water (e.g., 60:40, v/v) containing an ion-pairing agent like N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) or a buffer like ammonium acetate.[3] The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.6-1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: The λmax of this compound determined by spectrophotometry (e.g., around 540 nm).
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution and a series of standard solutions of this compound in the mobile phase or a suitable solvent.
-
Filter the sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution and identify the peak corresponding to this compound based on its retention time.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Adsorptive Stripping Voltammetry (AdSV)
Principle: AdSV is a highly sensitive electrochemical technique for the determination of substances that can be preconcentrated onto an electrode surface by adsorption. The analysis of azo dyes like this compound involves two steps: an accumulation step where the dye is adsorbed onto the working electrode at a specific potential, followed by a stripping step where the potential is scanned, and the adsorbed dye is electrochemically reduced or oxidized, generating a current signal proportional to its concentration.
Experimental Protocol:
-
Instrument: A potentiostat/galvanostat with a three-electrode setup: a working electrode (e.g., hanging mercury drop electrode (HMDE) or a glassy carbon electrode (GCE)), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Supporting Electrolyte: A suitable buffer solution, for example, a Britton-Robinson buffer, is used to control the pH of the solution. The optimal pH for the determination of similar reactive red dyes has been found to be around 3.0.[3]
-
Voltammetric Parameters:
-
Accumulation Potential: The potential at which the dye is adsorbed onto the electrode surface (e.g., -0.1 V).[3]
-
Accumulation Time: The duration for which the accumulation potential is applied (e.g., 60-120 s). Longer times lead to higher sensitivity.
-
Stripping Mode: Differential pulse or square wave voltammetry is commonly used for higher sensitivity.
-
Potential Scan Range: A potential range that covers the reduction or oxidation peak of the dye.
-
-
Procedure:
-
Add a known volume of the supporting electrolyte to the electrochemical cell.
-
Deaerate the solution by purging with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Add a known volume of the standard or sample solution to the cell.
-
Apply the accumulation potential for the specified time while stirring the solution.
-
Stop the stirring and allow the solution to become quiescent (e.g., for 30 s).
-
Scan the potential and record the voltammogram.
-
The peak current is proportional to the concentration of the dye. Quantification is typically performed using the standard addition method.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the analytical methods described. Data for similar reactive red dyes are included where specific data for this compound was not available and are marked with an asterisk (*).
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Adsorptive Stripping Voltammetry (AdSV) |
| Linearity Range | Typically 1 - 20 mg/L | 0.1 - 5.0 ppm* (for Reactive Red 198)[3] | 0.10 - 1.10 ppm* (for Reactive Red 198)[3] |
| Limit of Detection (LOD) | ~0.1 mg/L | ~0.05 ppm* (for Reactive Red 198) | ~0.05 ppm* (for Reactive Red 198)[3] |
| Limit of Quantification (LOQ) | ~0.3 mg/L | ~0.1 ppm* (for Reactive Red 198) | ~0.1 ppm* (for Reactive Red 198)[3] |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Selectivity | Low (susceptible to interference from other colored compounds) | High (separates dye from matrix components) | High (selective accumulation and detection) |
| Analysis Time | Fast (< 5 minutes per sample) | Moderate (10-20 minutes per sample) | Moderate (5-15 minutes per sample) |
| Instrumentation Cost | Low | High | Moderate to High |
*Data for Reactive Red 198, a structurally similar azo dye.
Visualizations
References
Application Notes and Protocols for the Photocatalytic Degradation of Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the photocatalytic degradation of the azo dye Reactive Red 180. The information is compiled to assist researchers in designing and conducting experiments for water treatment and environmental remediation studies.
Introduction
Photocatalysis is an advanced oxidation process that utilizes semiconductor catalysts and a light source to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[1] These ROS can effectively degrade complex organic molecules, like this compound, into simpler and less harmful compounds, ultimately leading to mineralization (conversion to CO2, water, and inorganic ions).[2] Titanium dioxide (TiO2) and zinc oxide (ZnO) are commonly employed photocatalysts due to their efficiency, stability, and low cost.[1] The degradation process is influenced by several key parameters, including pH, catalyst dosage, initial dye concentration, and the intensity of the light source.[3][4][5]
Experimental Setup
A typical experimental setup for the photocatalytic degradation of this compound consists of a photoreactor, a light source, a magnetic stirrer, and sampling apparatus.
-
Photoreactor: A batch reactor is commonly used for laboratory-scale studies.[6] This can be a simple Pyrex beaker or a more sophisticated double-walled vessel connected to a water bath to maintain a constant temperature.[1] For larger-scale or continuous processes, swirl-flow, fixed-bed, or bubble column reactors can be employed.[3][7]
-
Light Source: The choice of light source depends on the bandgap of the photocatalyst. For TiO2 (anatase), a UV lamp is typically required.[8][9] Solar simulators or natural sunlight can also be utilized, especially with modified catalysts designed for visible light activity.[6] The lamp is usually positioned above or alongside the reactor.
-
Agitation: A magnetic stirrer is used to ensure a homogenous suspension of the photocatalyst particles in the dye solution and to enhance the mass transfer of the dye molecules to the catalyst surface.[1]
-
Aeration: An air pump or bubbler can be included to provide a continuous supply of oxygen, which acts as an electron scavenger and promotes the formation of reactive oxygen species.
Experimental Protocols
The following is a generalized protocol for conducting a photocatalytic degradation experiment with this compound. Researchers should optimize these parameters for their specific catalyst and experimental goals.
3.1. Materials and Reagents
-
This compound dye
-
Photocatalyst (e.g., TiO2 P25, ZnO)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Methanol or other appropriate solvent for preparing stock solutions if necessary
3.2. Preparation of Dye Solution
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.
-
Prepare the desired working concentrations (e.g., 10, 20, 50 mg/L) by diluting the stock solution.[10]
3.3. Photocatalytic Degradation Procedure
-
Add a specific volume of the this compound working solution to the photoreactor.
-
Add the desired amount of photocatalyst (e.g., 0.5, 1.0, 1.5 g/L).[11]
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.[4] The optimal pH can significantly influence the surface charge of the catalyst and the degradation efficiency.[5]
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[1]
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots (e.g., 5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[6]
-
Immediately centrifuge or filter the samples to remove the photocatalyst particles. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.
3.4. Analytical Method
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for Reactive Red dyes is typically around 540 nm.[12][13]
-
Calculate the degradation efficiency using the following formula[1]: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance at time t=0 (after the dark adsorption step), and Aₜ is the absorbance at time t.
-
The concentration of the dye can be determined from a pre-established calibration curve of absorbance versus concentration.
Data Presentation
The following tables summarize typical experimental conditions and results for the photocatalytic degradation of azo dyes, including Reactive Red species.
Table 1: Experimental Parameters for Photocatalytic Degradation
| Parameter | Range/Value | Reference |
| Photocatalyst | TiO₂, ZnO, TiO₂/XG composite | [1][6] |
| Initial Dye Concentration | 10 - 100 mg/L | [10][14] |
| Catalyst Loading | 0.5 - 3 g/L | [7][11] |
| pH | 3 - 10 | [3][11] |
| Light Source | UV Lamp, Solar Light | [6][8] |
| Reaction Time | 90 - 180 minutes | [10][11] |
Table 2: Reported Degradation Efficiencies
| Dye | Catalyst | Conditions | Degradation Efficiency (%) | Time (min) | Reference |
| Reactive Red | Not specified | 10mg/L dye, 1mg/L catalyst, pH 5.85 | Optimized for 90 min | 90 | [10] |
| Reactive Red | TiO₂/XG | 25 mg/L dye, 25 mg/L catalyst, pH 5 | 92.5 | 120 | [6] |
| Azo Dyes | Au:TiO₂ | UV light, H₂O₂ | ~80 | 120 | [8] |
| Azo Dyes | γ-Fe₂O₃:TiO₂ | UV light | ~95 | 15 | [8][15] |
| Direct Blue 15 | TiO₂ | UV light, pH 4 | 98 | 420 | [3][16] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the photocatalytic degradation of this compound.
Mechanism of Photocatalysis Diagram
Caption: General mechanism of photocatalytic degradation of organic dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. A review on the factors affecting the photocatalytic degradation of hazardous materials - MedCrave online [medcraveonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Photocatalytic degradation of azo dyes using Au:TiO2, gamma-Fe2O3:TiO2 functional nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic degradation of reactive dyes and simulated dyebath wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- 11. aet.irost.ir [aet.irost.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. squ.elsevierpure.com [squ.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. uwo.scholaris.ca [uwo.scholaris.ca]
Application Notes and Protocols for Staining Cellulose Fibers with Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Red 180 is an anionic azo dye that belongs to the family of reactive dyes. These dyes are distinguished by their ability to form strong, covalent bonds with hydroxyl groups present in cellulosic materials such as cotton, linen, and viscose.[1][2] This covalent linkage imparts high wash fastness, making them suitable for applications where color durability is critical.[1] In a research context, the specific and robust staining of cellulose by this compound allows for the visualization and potential quantification of cellulosic materials in various samples.
The staining mechanism involves a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups of the cellulose fibers are deprotonated, forming highly reactive cellulosate anions. These anions then act as nucleophiles, attacking the reactive group of the dye molecule and displacing a leaving group, resulting in a stable ether linkage between the dye and the cellulose fiber.[2] The reaction is typically carried out at elevated temperatures and in the presence of an electrolyte, such as sodium sulfate, which enhances dye uptake by the fibers.[3]
Data Presentation
The efficiency of this compound staining is influenced by several key parameters. The following tables summarize the typical ranges and optimal conditions for these parameters, compiled from studies on similar reactive dyes and cellulosic fibers.
Table 1: Staining Solution Components
| Component | Concentration Range | Optimal Concentration | Purpose |
| This compound | 0.1 - 5.0% (w/v) | 1.0 - 2.5% (w/v) | Chromophore for staining cellulose |
| Sodium Sulfate (Na₂SO₄) | 20 - 100 g/L | 50 - 70 g/L | Electrolyte to promote dye exhaustion |
| Sodium Carbonate (Na₂CO₃) | 5 - 20 g/L | 10 - 15 g/L | Alkaline agent to facilitate covalent bonding |
Table 2: Staining Process Parameters
| Parameter | Range | Optimum | Influence on Staining |
| pH | 9.0 - 12.0 | 10.5 - 11.0 | High pH is crucial for the deprotonation of cellulose hydroxyl groups, enabling the covalent reaction.[4] |
| Temperature | 40 - 90°C | 60 - 80°C | Higher temperatures increase the rate of dye diffusion and reaction.[2] |
| Incubation Time | 30 - 90 minutes | 60 minutes | Sufficient time is required for dye penetration and fixation.[2] |
| Liquor Ratio | 1:10 - 1:30 | 1:20 | Ratio of the weight of the fiber to the volume of the dye solution. |
Experimental Protocols
This section provides a detailed methodology for staining cellulose fibers with this compound.
Reagent Preparation
-
Staining Solution (1 L):
-
Dissolve 50-70 g of sodium sulfate in approximately 800 mL of deionized water.
-
Add 10-25 g of this compound powder and stir until fully dissolved.
-
Adjust the volume to 1 L with deionized water.
-
-
Alkali Solution (100 mL):
-
Dissolve 10-15 g of sodium carbonate in 100 mL of deionized water.
-
-
Neutralizing Solution (1 L):
-
Add 1 mL of glacial acetic acid to 999 mL of deionized water to create a 0.1% (v/v) solution.
-
-
Soaping Solution (1 L):
-
Dissolve 2 g of a non-ionic detergent in 1 L of deionized water.
-
Staining Protocol
-
Pre-treatment of Cellulose Fibers:
-
Wash the cellulose fibers with deionized water to remove any impurities.
-
Dry the fibers completely before weighing.
-
-
Dyeing Process:
-
Immerse the cellulose fibers in the prepared staining solution at a liquor ratio of 1:20 (e.g., 1 g of fibers in 20 mL of staining solution).
-
Agitate the mixture gently and gradually heat to 60-80°C.
-
Maintain this temperature for 30 minutes to allow for dye exhaustion.
-
Add the prepared alkali solution to the dye bath to raise the pH to 10.5-11.0.
-
Continue the incubation at 60-80°C for an additional 60 minutes with occasional agitation to ensure even staining and fixation.
-
-
Post-staining Washing:
-
Remove the stained fibers from the dye bath and rinse thoroughly with cold deionized water to remove excess dye and salts.[5]
-
Wash the fibers in hot deionized water (70°C) for 10 minutes.[5]
-
Perform a soaping wash by immersing the fibers in the soaping solution at 95°C for 15 minutes to remove any unfixed dye.[6]
-
Rinse again with hot deionized water followed by a final rinse with cold deionized water.
-
-
Neutralization and Drying:
-
Immerse the washed fibers in the neutralizing solution for 5-10 minutes.
-
Perform a final rinse with deionized water.
-
Air-dry or oven-dry the stained cellulose fibers at a low temperature (e.g., 60°C).
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the this compound staining protocol.
Caption: Workflow for this compound Staining of Cellulose Fibers.
Signaling Pathway (Reaction Mechanism)
The diagram below provides a simplified representation of the covalent bond formation between this compound and a cellulose fiber.
Caption: Covalent Bonding of this compound to Cellulose.
References
- 1. Chemistry of Tie Dye from Dharma Trading Company [dharmatrading.com]
- 2. muratsahinli.wordpress.com [muratsahinli.wordpress.com]
- 3. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactive Red 180 Binding to Protein Columns
Welcome to the technical support center for optimizing the use of Reactive Red 180 in protein affinity chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving protein binding and purification outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein chromatography?
This compound is a synthetic triazine dye. In affinity chromatography, it acts as a pseudo-affinity ligand. Its chemical structure can mimic the binding sites of natural biological molecules, allowing it to selectively bind to a variety of proteins, particularly those with nucleotide-binding sites such as dehydrogenases and kinases. Its advantages include low cost, ease of immobilization onto a matrix, and stability over multiple purification cycles.
Q2: What are the key factors influencing the binding of my target protein to the this compound column?
The primary factors that affect protein binding to a this compound column are:
-
pH: The pH of the buffer influences the charge of both the protein and the dye, which is critical for the electrostatic interactions involved in binding.
-
Ionic Strength: The salt concentration of the buffer can either enhance or disrupt the binding. Low ionic strengths generally favor electrostatic interactions, while high salt concentrations can be used for elution.
-
Protein Concentration: The concentration of the protein in the sample applied to the column can impact binding efficiency and capacity.
-
Flow Rate: The rate at which the sample passes through the column affects the residence time, which is the duration the protein has to interact with the immobilized dye.
-
Presence of Competing Molecules: Substrates, cofactors, or inhibitors of the target protein can interfere with its binding to the dye.
Q3: How do I choose the optimal pH for binding my protein?
The optimal binding pH is protein-dependent. As a general starting point, a buffer pH that is slightly above the isoelectric point (pI) of the target protein often works well, as the protein will have a net negative charge, facilitating interaction with the dye. However, empirical testing is crucial. It is recommended to perform small-scale binding experiments across a range of pH values (e.g., 6.0 to 8.5) to determine the optimal condition for your specific protein.
Q4: What is the typical binding capacity of a this compound column?
The binding capacity can vary significantly depending on the target protein, the density of the immobilized dye, and the experimental conditions. For many proteins, capacities can range from 1 to 10 mg of protein per mL of resin. For example, the binding capacity for lysozyme on a Reactive Red 120 immobilized membrane has been reported to be influenced by the dye density.[1] It is essential to determine the binding capacity for your specific protein and column empirically.
Q5: How can I regenerate and store my this compound column?
For regeneration, wash the column with a high salt buffer (e.g., 1-2 M NaCl) to remove any remaining bound protein. This can be followed by alternating washes with high pH (e.g., 0.1 M NaOH) and low pH (e.g., 0.1 M acetate buffer, pH 4.0) buffers to remove precipitated proteins and other contaminants. For long-term storage, the column should be equilibrated in a buffer containing an antimicrobial agent (e.g., 20% ethanol or 0.02% sodium azide) and stored at 4°C.
Troubleshooting Guides
This section addresses common problems encountered during the use of this compound columns.
Problem 1: Low or No Binding of the Target Protein
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of your binding buffer. The pH should typically be in a range where your protein of interest is stable and has a charge that promotes binding. For many proteins, a pH between 6.0 and 8.0 is a good starting point.[2] Ensure the ionic strength is low enough to favor electrostatic interactions; start with a low salt concentration (e.g., 20-50 mM). |
| Protein is Inactive or Denatured | Ensure your protein sample has been handled and stored correctly to maintain its native conformation. Consider adding stabilizing agents to your buffer if your protein is known to be unstable. |
| Affinity Tag is Inaccessible | If you are working with a tagged recombinant protein, the tag may be buried within the protein's structure. Consider performing the purification under denaturing conditions with agents like urea or guanidinium chloride to expose the tag.[3] |
| Low Protein Concentration | Very low concentrations of the target protein in the sample can lead to poor binding. If possible, concentrate your sample before loading it onto the column. |
| Flow Rate is Too High | A high flow rate reduces the residence time of the protein in the column, not allowing sufficient time for binding to occur. Try reducing the flow rate during sample application.[4] |
| Competition for Binding | The presence of natural ligands, substrates, or cofactors in your sample can compete with the dye for binding to your protein. Consider a dialysis step or buffer exchange to remove these competing molecules before loading. |
Problem 2: Elution of Target Protein During the Wash Step
| Possible Cause | Troubleshooting Step |
| Wash Buffer is Too Stringent | The ionic strength or pH of your wash buffer may be too high, causing the premature elution of your protein. Try decreasing the salt concentration or adjusting the pH of the wash buffer to be closer to the binding buffer. |
| Weak Protein-Dye Interaction | The interaction between your specific protein and this compound may be inherently weak. You may need to optimize the binding conditions further (e.g., lower pH or ionic strength) to strengthen the interaction. |
Problem 3: Poor Recovery of the Target Protein During Elution
| Possible Cause | Troubleshooting Step |
| Elution Buffer is Too Weak | The elution conditions are not strong enough to disrupt the protein-dye interaction. Increase the salt concentration (e.g., up to 2 M NaCl) or change the pH of the elution buffer. A stepwise or linear gradient of increasing salt concentration can help determine the optimal elution condition.[5][6] |
| Protein has Precipitated on the Column | High concentrations of eluted protein can sometimes lead to precipitation. Try eluting with a larger volume of buffer or at a slower flow rate. Adding solubilizing agents to the elution buffer may also help. |
| Non-Specific, Strong Interactions | The protein may be interacting with the matrix through very strong, non-specific hydrophobic or ionic interactions. Try eluting with a buffer containing a chaotropic agent (e.g., 1-2 M urea) or a non-ionic detergent. |
Problem 4: Co-elution of Contaminating Proteins
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding of Contaminants | Other proteins in your sample may also have an affinity for this compound. Optimize the wash step by including a low concentration of the eluting agent (e.g., a low concentration of salt) to remove weakly bound contaminants before eluting your target protein. |
| Gradient Elution is Not Optimal | If using a gradient elution, the separation between your target protein and contaminants may not be sufficient. Try using a shallower gradient to improve resolution. |
| Need for Additional Purification Steps | Dye-ligand chromatography is often a powerful initial capture step, but may not yield a completely pure protein in a single step. Consider adding a subsequent purification step, such as ion-exchange or size-exclusion chromatography, to remove remaining impurities.[7][8] |
Experimental Protocols
Protocol 1: Immobilization of this compound on CNBr-Activated Sepharose 4B
This protocol describes the covalent coupling of this compound to a pre-activated agarose matrix.
Materials:
-
CNBr-activated Sepharose 4B
-
This compound
-
1 mM HCl
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Wash Buffer 1: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Sintered glass funnel
-
Reaction vessel (e.g., Falcon tube)
-
End-over-end mixer
Procedure:
-
Swelling and Washing the Resin:
-
Weigh the required amount of CNBr-activated Sepharose 4B powder (1 g gives approximately 3.5 mL of gel).[9]
-
Suspend the powder in ice-cold 1 mM HCl and allow it to swell for 15 minutes.[9]
-
Wash the swollen gel on a sintered glass funnel with approximately 200 mL of 1 mM HCl per gram of dry powder.[9]
-
-
Coupling Reaction:
-
Wash the gel with coupling buffer (approximately 5 mL per gram of dry gel).[10]
-
Immediately transfer the washed gel to a solution of this compound in the coupling buffer. A typical dye concentration to start with is 5-10 mg/mL.
-
Mix the gel suspension gently on an end-over-end mixer for 2 hours at room temperature or overnight at 4°C.[9]
-
-
Blocking Unreacted Groups:
-
After the coupling reaction, collect the gel by centrifugation or filtration and wash it with coupling buffer.
-
Transfer the gel to the blocking buffer and mix for at least 2 hours at room temperature to block any remaining active groups.[9]
-
-
Washing the Resin:
-
Wash the resin extensively to remove unreacted dye and blocking agent. Perform alternating washes with Wash Buffer 1 and Wash Buffer 2. Repeat this cycle 3-5 times.[9]
-
-
Storage:
-
Equilibrate the resin in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
-
Protocol 2: Purification of Lactate Dehydrogenase (LDH) - A Model Protocol
This protocol provides a general framework for the purification of an enzyme, using Lactate Dehydrogenase (LDH) as an example.
Materials:
-
This compound-Agarose column
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5
-
Wash Buffer: 20 mM Tris-HCl, 0.1 M NaCl, pH 7.5
-
Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Crude protein extract containing LDH
-
Chromatography system or peristaltic pump
-
Fraction collector
-
Spectrophotometer for protein and activity assays
Procedure:
-
Column Equilibration:
-
Equilibrate the this compound-Agarose column with 5-10 column volumes (CV) of Binding Buffer.
-
-
Sample Loading:
-
Clarify the crude protein extract by centrifugation or filtration.
-
Load the clarified sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min for a 5 mL column) to maximize binding.
-
-
Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound LDH from the column using the Elution Buffer. This can be done in a single step or with a linear gradient of 0 to 1 M NaCl to optimize separation.
-
Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.
-
-
Analysis of Fractions:
-
Assay the collected fractions for both total protein concentration (e.g., Bradford assay) and LDH activity.
-
Pool the fractions containing the highest LDH activity.
-
-
Post-Elution Processing:
-
If necessary, remove the high salt from the purified protein sample by dialysis or buffer exchange into a suitable storage buffer.
-
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Binding and Elution
| Parameter | Binding Conditions | Elution Conditions |
| pH | 6.0 - 8.5 (protein dependent) | Often same as binding, or a slight shift |
| Ionic Strength | 20 - 100 mM Salt (e.g., NaCl) | 0.2 - 2.0 M Salt (e.g., NaCl) |
| Additives | - | Cofactors, substrates, or chaotropic agents (e.g., urea) |
Table 2: Typical Operational Parameters
| Parameter | Recommended Range |
| Flow Rate (Loading) | 0.5 - 1.5 mL/min/cm² |
| Flow Rate (Wash/Elution) | 1.0 - 2.5 mL/min/cm² |
| Protein Load | 1 - 10 mg/mL of resin (protein dependent) |
Note: The optimal conditions for your specific protein of interest must be determined empirically. The values in these tables should be used as a starting point for your optimization experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Black Cohosh: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. purolite.com [purolite.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 10. coupling of proteins to sepharose beads [wwwuser.gwdguser.de]
Troubleshooting low yield in dye-ligand affinity chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during dye-ligand affinity chromatography, with a specific focus on addressing low protein yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low protein yield in dye-ligand affinity chromatography?
Low protein yield can stem from several factors throughout the chromatography workflow. The most common issues include suboptimal binding of the target protein to the dye-ligand, inefficient elution of the bound protein, and loss of protein due to degradation or nonspecific adsorption. It is crucial to systematically evaluate each step of the process, from sample preparation to elution, to identify the root cause.[1][2]
Q2: How does the choice of dye and ligand density affect protein binding and yield?
The selection of the dye is a critical step, as different dyes exhibit varying affinities for different proteins depending on their charge, hydrophobicity, and size.[3][4] The interaction is often a complex mix of electrostatic, hydrophobic, and hydrogen bonding.[3] Ligand density, the amount of dye immobilized on the resin, also plays a significant role in determining the binding capacity.[5][6] An optimal ligand density is necessary for efficient binding; too low a density will result in low capacity, while an excessively high density can lead to steric hindrance.[5]
Q3: What are the key parameters to optimize for improving protein binding to the dye-ligand resin?
Several factors influence the binding of a protein to a dye-ligand.[3][6][7] These include:
-
pH: The pH of the binding buffer affects the charge of both the protein and the dye, influencing their interaction.[3]
-
Ionic Strength: The salt concentration of the buffer can impact electrostatic interactions.[3]
-
Sample Composition: The presence of contaminants or other components in the sample can interfere with binding.[3]
-
Flow Rate: A lower flow rate during sample application can increase the residence time, allowing for more efficient binding.[8]
Q4: How can I optimize the elution step to improve protein recovery?
Inefficient elution can be a major contributor to low yield. To optimize elution:
-
Elution Buffer Composition: The pH, ionic strength, or the inclusion of a competing molecule in the elution buffer can be adjusted to disrupt the interaction between the target protein and the dye-ligand.[9]
-
Gradient Elution: Employing a gradient of the eluting agent (e.g., salt or a competing ligand) can help to determine the optimal concentration for eluting the target protein without co-eluting contaminants.[10]
-
Contact Time: Pausing the flow during elution can allow more time for the dissociation of the protein from the resin, potentially increasing recovery.[11]
Troubleshooting Guide: Low Protein Yield
This guide provides a systematic approach to diagnosing and resolving the issue of low protein yield in your dye-ligand affinity chromatography experiments.
Problem: Very little or no protein is detected in the eluted fractions.
This is a common and frustrating issue. The following troubleshooting workflow can help identify the cause.
Caption: Troubleshooting workflow for low protein yield.
Potential Causes and Solutions for Poor Binding
If your target protein is found in the flow-through or wash fractions, it indicates a problem with binding to the resin.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | The pH of the binding buffer should be optimized to ensure the target protein has the appropriate charge for interaction with the dye. Test a range of pH values (e.g., 6.0-8.0 in 0.5 unit increments).[3] |
| Inappropriate Ionic Strength | High salt concentrations can disrupt electrostatic interactions necessary for binding. Try reducing the salt concentration in the binding buffer or using a buffer with no salt. Conversely, for some interactions, the presence of certain ions may be beneficial.[3][8] |
| Suboptimal Dye-Ligand | The chosen dye may not have a high affinity for your target protein. Screen a variety of dye-ligands to find one that effectively binds your protein.[8] |
| Sample Preparation Issues | The sample may contain interfering substances. Ensure the sample is filtered or centrifuged to remove particulates.[8] Consider a buffer exchange step to place the sample in the optimal binding buffer. |
| Low Incubation Time | The flow rate during sample application might be too high. Reduce the flow rate to increase the residence time of the sample on the column, allowing more time for binding to occur.[8] |
Potential Causes and Solutions for Inefficient Elution
If your protein is not in the flow-through but also not in the eluted fractions, it is likely still bound to the resin.
| Potential Cause | Recommended Solution |
| Elution Buffer Too Weak | The conditions of the elution buffer may not be strong enough to disrupt the protein-dye interaction. Increase the concentration of the eluting agent (e.g., salt, competitor molecule) or change the pH of the elution buffer more drastically.[11] |
| Insufficient Elution Volume | You may not be using a sufficient volume of elution buffer to collect all the bound protein. Try eluting with additional column volumes. |
| Protein Precipitation on Column | The elution conditions might be causing the protein to precipitate on the column. Try adding stabilizing agents like glycerol or non-ionic detergents to the elution buffer. |
| Very Strong Protein-Dye Interaction | The affinity between your protein and the dye might be extremely high. More stringent elution conditions may be required, such as using chaotropic agents, but be mindful of protein denaturation.[3] |
Other Potential Issues
If the protein is not in the flow-through and not on the resin after elution, consider these possibilities:
-
Protein Degradation: Proteases in your sample may be degrading the target protein. Add protease inhibitors to your sample and buffers and keep the sample cold.[2]
-
Nonspecific Adsorption: The protein may be adsorbing to the chromatography equipment (e.g., tubing, filters).
-
Inaccurate Protein Quantification: The method used to measure protein concentration may not be accurate or sensitive enough.
Experimental Protocols
Protocol 1: Screening for Optimal Binding pH
This protocol helps determine the ideal pH for binding your target protein to the dye-ligand resin.
-
Prepare a series of binding buffers: Prepare small batches of your binding buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Equilibrate small aliquots of resin: In separate microcentrifuge tubes, add a small, equal amount of dye-ligand resin. Wash and equilibrate the resin in each of the different pH buffers.
-
Incubate with protein sample: Add an equal amount of your protein sample to each tube. Incubate at 4°C with gentle mixing for a predetermined time (e.g., 1 hour).
-
Separate resin and supernatant: Centrifuge the tubes to pellet the resin. Carefully collect the supernatant (the unbound fraction).
-
Analyze the unbound fraction: Measure the protein concentration or activity in each supernatant. The pH that results in the lowest amount of protein in the supernatant is the optimal binding pH.
Protocol 2: Optimizing Elution Conditions
This protocol is for determining the most effective elution conditions for recovering your bound protein.
-
Bind the target protein: Load your protein sample onto a small, equilibrated column under optimal binding conditions.
-
Wash the column: Wash the column thoroughly with binding buffer to remove any unbound proteins.
-
Step Gradient Elution: Prepare a series of elution buffers with increasing concentrations of the eluting agent (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M NaCl) or decreasing pH (e.g., 6.0, 5.0, 4.0, 3.0).
-
Elute and collect fractions: Apply a few column volumes of each elution buffer sequentially and collect the fractions separately.
-
Analyze the fractions: Analyze the protein content of each fraction using a protein assay or SDS-PAGE. This will reveal the concentration or pH at which your target protein is effectively eluted.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between a problem, its potential causes, and the corresponding solutions.
Caption: Causes and solutions for low protein yield.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. news-medical.net [news-medical.net]
- 5. Optimizing dye-ligand density with molecular analysis for affinity chromatography of rabbit muscle L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein purification by dye-ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and application of dye-ligand affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Dye Ligand Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
Preventing hydrolysis of Reactive red 180 during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Reactive Red 180 during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, with a focus on preventing its degradation through hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low color yield or weak staining | Hydrolysis of the dye: The reactive group of the dye has reacted with water instead of the target molecule. This is the most common cause of poor performance.[1][2] | • Control pH: Maintain the pH of the dye solution according to the experimental requirements. Hydrolysis is significantly accelerated at high pH.[2][3] • Control Temperature: Avoid high temperatures when preparing and using the dye solution, as elevated temperatures increase the rate of hydrolysis.[2][3] • Fresh Solution: Always prepare the this compound solution immediately before use. Do not store the solution, especially in an alkaline environment.[4] • Correct Order of Reagents: In dyeing protocols, add alkali just before the fixation step, not to the stock dye solution.[5] |
| Inconsistent results between experiments | Variable levels of dye hydrolysis: Differences in solution preparation time, temperature, or pH can lead to varying degrees of dye degradation. | • Standardize Protocols: Ensure that the experimental protocol for handling this compound is strictly followed in all repetitions. • Use a pH meter: Accurately measure and adjust the pH of all solutions. • Use a water bath: Maintain a constant and controlled temperature during incubation steps. |
| Complete failure of the reaction | Complete hydrolysis of the dye: The dye may have been exposed to harsh conditions (high pH or temperature) for a prolonged period. | • Review Solution Preparation: Double-check the pH and temperature of all buffers and solutions used. • Prepare Fresh Dye: Discard the old solution and prepare a fresh one immediately before the experiment. |
| Precipitation of the dye | High salt concentration or low temperature: Excessive salt can reduce the solubility of the dye, leading to aggregation and precipitation. | • Optimize Salt Concentration: Use the minimum amount of salt required for the experiment. • Maintain Temperature: Ensure the dye solution is maintained at a suitable temperature to prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis of this compound?
A1: Hydrolysis is a chemical reaction where the reactive group of the this compound molecule reacts with water. This reaction deactivates the dye, preventing it from binding to its intended target. The result is a loss of color intensity and experimental efficacy.[4]
Q2: What are the main factors that cause hydrolysis of this compound?
A2: The primary factors that accelerate the hydrolysis of this compound are:
-
High pH (alkaline conditions): The rate of hydrolysis increases significantly in alkaline solutions.[2][3]
-
High Temperature: Elevated temperatures provide the energy needed for the hydrolysis reaction to occur more rapidly.[2][3]
-
Time: The longer the dye is in an aqueous solution, especially under unfavorable pH or temperature conditions, the more it will hydrolyze.[4]
-
High Liquor Ratio: In dyeing applications, a higher liquor (water) to fabric ratio can increase hydrolysis.[3]
Q3: How can I prepare a stable stock solution of this compound?
A3: For optimal stability, dissolve this compound in a neutral pH buffer or deionized water and store it frozen in aliquots to minimize freeze-thaw cycles. Avoid creating alkaline stock solutions. It is highly recommended to prepare the working solution fresh for each experiment.
Q4: At what pH is this compound most stable?
A4: this compound is most stable at a neutral pH (around 6-7). Under acidic conditions, the hydrolysis is slower than in alkaline conditions.
Q5: Can I reuse a leftover solution of this compound?
A5: It is strongly advised not to reuse leftover solutions of this compound, as the extent of hydrolysis is unknown and can lead to unreliable and inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of a Fresh this compound Working Solution
This protocol outlines the steps for preparing a working solution of this compound with minimal hydrolysis.
-
Calculate the required amount: Determine the volume and concentration of the this compound solution needed for your experiment.
-
Weigh the dye: Accurately weigh the required amount of this compound powder in a suitable container.
-
Dissolve the dye: Add a small amount of deionized water or a neutral pH buffer (e.g., PBS pH 7.4) to the powder and mix thoroughly to create a paste. This helps to prevent clumping.
-
Dilute to the final volume: Gradually add the remaining solvent to reach the desired final volume and concentration.
-
Mix well: Ensure the dye is completely dissolved by vortexing or gentle agitation.
-
Use immediately: Proceed with your experiment without delay.
Protocol 2: General Staining Procedure with this compound (e.g., for microscopy)
This protocol provides a general workflow for staining biological samples, emphasizing the steps to minimize hydrolysis.
-
Sample Preparation: Prepare your cells or tissue samples on a slide or in a multi-well plate as per your standard protocol.
-
Fixation and Permeabilization: Fix and permeabilize the samples if required for your target.
-
Washing: Wash the samples with a neutral pH buffer (e.g., PBS pH 7.4) to remove any residual fixatives or detergents.
-
Prepare Staining Solution: Prepare the this compound staining solution immediately before use, as described in Protocol 1, using an appropriate buffer for your experiment.
-
Staining: Add the freshly prepared staining solution to your samples and incubate for the desired time at a controlled temperature (room temperature is often suitable). Avoid elevated temperatures.
-
Washing: After incubation, remove the staining solution and wash the samples thoroughly with the buffer to remove any unbound or hydrolyzed dye.
-
Imaging: Proceed with imaging your samples.
Visualizations
Caption: The competing reactions of active this compound.
Caption: Troubleshooting workflow for low staining intensity.
References
Factors affecting the decolorization efficiency of Reactive red 180
Welcome to the technical support center for the decolorization of Reactive Red 180 (RR-180). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.
General FAQs
Q1: What are the primary methods for decolorizing this compound?
A1: The main approaches for decolorizing this compound include Advanced Oxidation Processes (AOPs), microbial degradation, and physical adsorption.[1][2][3] AOPs use highly reactive species like hydroxyl radicals to break down the dye's chromophore.[1] Microbial methods employ microorganisms such as bacteria or fungi to biodegrade the dye.[2] Adsorption involves binding the dye molecules to the surface of an adsorbent material like activated carbon.[3][4]
Q2: My decolorization efficiency is low or inconsistent. What are the common factors I should investigate first?
A2: Across all methods, several key parameters significantly influence efficiency. You should first verify the following:
-
pH: This is often the most critical factor, as it affects the dye's structure, the surface charge of catalysts or adsorbents, and the metabolic activity of microorganisms.[4][5][6]
-
Concentration/Dosage: The initial dye concentration and the dosage of the catalyst, microorganism inoculum, or adsorbent are crucial.[7][8][9] High dye concentrations can be toxic to microbes or saturate adsorbents.[5][7]
-
Temperature: Temperature influences reaction kinetics and microbial metabolism.[7][9]
-
Contact Time/Reaction Time: Ensure sufficient time is allowed for the process to reach equilibrium or completion.[8][9]
Troubleshooting Guide 1: Advanced Oxidation Processes (AOPs)
This section focuses on issues encountered during decolorization using methods like photocatalysis (e.g., ZnO, TiO₂) and H₂O₂/Solar treatment.
FAQs and Troubleshooting for AOPs
Q1: I'm using photocatalysis, but the decolorization rate is very slow. What could be the problem?
A1: Several factors could be limiting your photocatalytic reaction:
-
Incorrect pH: The optimal pH for ZnO photocatalysis of RR-180 is around 10.[6] For other systems, the optimal pH may vary. The pH affects the catalyst's surface charge and the generation of hydroxyl radicals.[6]
-
Suboptimal Catalyst Dosage: Too little catalyst provides insufficient active sites for the reaction. Conversely, too much catalyst can lead to turbidity, which blocks light penetration. For ZnO, an optimal dosage for RR-180 has been found to be 0.5 g/L.[6] For a TiO₂ system, an optimal concentration was identified as 1 mg/L.[8]
-
Low Light Intensity: Ensure your light source (e.g., UV lamp, solar simulator) provides sufficient energy to activate the photocatalyst. For H₂O₂/Solar assisted processes, a high lux intensity (60,000-90,000 lux) is effective.[1][10]
-
Presence of Scavengers: Other substances in your solution (e.g., certain ions from buffers) might be consuming the hydroxyl radicals, reducing the efficiency of dye degradation.
Q2: My decolorization efficiency decreased when I increased the H₂O₂ concentration. Why did this happen?
A2: While hydrogen peroxide is a source of hydroxyl radicals, an excessive concentration can be counterproductive. The excess H₂O₂ can act as a scavenger of the highly reactive hydroxyl radicals, converting them into less reactive perhydroxyl radicals. An optimal H₂O₂ concentration of 700 mM has been reported for the complete decolorization of RR-180.[1][10]
Q3: Can I reuse my photocatalyst? The efficiency drops after the first cycle.
A3: Yes, photocatalysts are generally reusable. However, a drop in efficiency can occur due to:
-
Fouling: Dye molecules or degradation byproducts may adsorb onto the catalyst's surface, blocking active sites.
-
Photocatalyst Loss: Some catalyst may be lost during the recovery and washing steps between cycles.
-
Deactivation: Changes in the catalyst's crystalline structure or surface chemistry over time. For RR-180 with a ZnO catalyst, one study noted a decrease in removal efficiency from 100% to 82% after five cycles.[6]
Data Presentation: Optimal Conditions for AOPs
| Parameter | H₂O₂/Solar Light | ZnO Photocatalysis | TiO₂ Photocatalysis |
| pH | 7[1][10] | 10[6] | 5.85[8] |
| Catalyst/Reagent Dose | 700 mM H₂O₂[1][10] | 0.5 g/L ZnO[6] | 1 mg/L TiO₂[8] |
| Dye Concentration | 100 mg/L[1] | 25 ppm[6] | 10 mg/L[8] |
| Time | Not specified for 100% | 2 hours[6] | 90 minutes[8] |
| Achieved Efficiency | 100%[1][10] | 100% (1st cycle)[6] | Optimized for high %[8] |
Experimental Protocol: ZnO-Mediated Photocatalytic Decolorization
This protocol is based on methodologies described for the photocatalytic degradation of this compound.[6]
-
Preparation of Dye Solution: Prepare a stock solution of this compound. Dilute the stock solution with deionized water to achieve the desired experimental concentration (e.g., 25 ppm).
-
Reactor Setup: Use a suitable photoreactor. For a 1 L volume, add the 25 ppm RR-180 solution.
-
pH Adjustment: Adjust the pH of the dye solution to the optimal level (e.g., pH 10) using dilute NaOH or HCl.
-
Catalyst Addition: Weigh the required amount of ZnO photocatalyst (e.g., 0.5 g/L) and add it to the dye solution.
-
Suspension: Stir the solution in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Initiation of Photocatalysis: Turn on the light source (e.g., a UV lamp) to initiate the photocatalytic reaction. Continue stirring to keep the catalyst suspended.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the solution.
-
Sample Preparation for Analysis: Immediately centrifuge or filter the withdrawn samples to remove the ZnO particles.
-
Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The decolorization efficiency can be calculated from the change in absorbance.
Visualization: AOP Workflow
Caption: Workflow for a typical photocatalytic decolorization experiment.
Troubleshooting Guide 2: Microbial Degradation
This section addresses common issues when using bacteria or other microorganisms for bioremediation of this compound.
FAQs and Troubleshooting for Microbial Degradation
Q1: My bacterial culture is not decolorizing the dye. What are the possible reasons?
A1: Failure to decolorize can stem from several factors:
-
Inappropriate Environmental Conditions:
-
pH: The optimal pH for bacterial decolorization is typically near neutral (pH 6.0-7.0).[5] Highly acidic or alkaline conditions can inhibit microbial activity.[5]
-
Temperature: Most bacteria have an optimal temperature range for growth and enzyme activity. For example, 32°C and 36°C have been reported as optimal for different bacterial strains.[5][7]
-
Oxygen Level: Decolorization of azo dyes by bacteria is often more effective under anaerobic or static conditions, as the azo bond cleavage is a reductive process.[5][11] Shaking or aeration can inhibit this process.[11]
-
-
Nutrient Limitation: Microorganisms require a carbon source (like glucose or sucrose) for growth and as an electron donor for the reduction of the azo dye.[5][7] A lack of sufficient nutrients will hinder decolorization.
-
Dye Toxicity: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity.[5] It's recommended to start with a lower dye concentration (e.g., 200-250 mg/L) and check the tolerance of your specific strain.[5][7]
Q2: How can I distinguish between biological degradation and simple surface adsorption (biosorption)?
A2: This is a critical distinction. You can verify the mechanism through these methods:
-
Heat-Killed Controls: Compare the decolorization by your live culture with a control using heat-killed (autoclaved) cells. Live cells of Citrobacter sp. CK3 showed over 95% decolorization, while heat-killed cells resulted in only about 29.7% removal, indicating biodegradation is the primary mechanism.[5]
-
UV-Vis Spectral Analysis: In biosorption, the absorbance peaks in the UV-Vis spectrum decrease proportionally across the spectrum. In biodegradation, the main visible peak (around 540 nm for RR-180) disappears, and new peaks corresponding to degradation products (like aromatic amines) may appear in the UV range.[5]
Q3: Does the choice of carbon source matter?
A3: Yes, the carbon source can significantly impact decolorization efficiency. It serves as an energy source for the bacteria. Studies have shown that for different bacterial isolates, sucrose or glucose can be optimal. For instance, Citrobacter sp. CK3 used glucose at 4 g/L effectively[5], while another study found sucrose to be the most effective carbon source, achieving over 92% decolorization.[7]
Data Presentation: Optimal Conditions for Microbial Degradation
| Parameter | Citrobacter sp. CK3 | Bacterial Isolate-1 |
| pH | 7.0[5] | 5.5[7][12] |
| Temperature | 32°C[5] | 36°C[7][12] |
| Oxygen Condition | Anaerobic[5] | Static/Aerobic[7][12] |
| Carbon Source | 4 g/L Glucose[5] | Sucrose[7][12] |
| Dye Concentration | 200 mg/L[5] | 250 mg/L[7][12] |
| Time | 36 hours[5] | 60 hours[7][12] |
| Achieved Efficiency | ~95%[5] | ~93.6%[7][12] |
Experimental Protocol: Bacterial Decolorization
This protocol is a generalized procedure based on studies with bacterial isolates.[5][7]
-
Culture Preparation: Grow a bacterial isolate (e.g., Citrobacter sp.) in a suitable nutrient broth for 24 hours at its optimal temperature (e.g., 36°C) on a shaker.
-
Inoculum Standardization: Standardize the bacterial culture to a specific turbidity (e.g., 0.5 McFarland standard) to ensure consistent inoculum size.
-
Decolorization Medium: Prepare a mineral salt medium containing this compound at the desired concentration (e.g., 250 mg/L) and an optimal carbon source (e.g., sucrose or 4 g/L glucose).
-
Inoculation: Inoculate the decolorization medium with a standardized volume of the bacterial culture.
-
Incubation: Incubate the flasks under optimal conditions (e.g., 36°C, pH 5.5, under static/anaerobic conditions).
-
Sampling and Analysis: At set time intervals, withdraw samples. Centrifuge the samples to pellet the bacterial cells.
-
Measurement: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the dye's λmax to determine the extent of decolorization.
-
Controls: Run parallel controls, including a sterile medium with the dye (no bacteria) and a culture with heat-killed bacteria to differentiate between biodegradation and abiotic loss or biosorption.
Visualization: Factors in Microbial Decolorization
Caption: Key factors influencing microbial decolorization efficiency.
Troubleshooting Guide 3: Adsorption
This section covers common problems encountered when using adsorbents like activated carbon to remove this compound.
FAQs and Troubleshooting for Adsorption
Q1: Increasing the amount of my adsorbent isn't improving the removal percentage significantly. What's wrong?
A1: This suggests that you may have already reached an optimal adsorbent dose or that other factors are limiting the process. Consider these points:
-
Equilibrium: The system may have reached equilibrium, where the rate of adsorption equals the rate of desorption. At this point, adding more adsorbent will not significantly increase removal unless the initial dye concentration is also increased.
-
Active Site Availability: After a certain point, increasing the adsorbent dose can lead to aggregation of particles, which reduces the total effective surface area available for adsorption.
-
Contact Time: Ensure you have allowed sufficient time for equilibrium to be reached. For some systems, this can take several hours.[13]
Q2: The pH of my solution seems to drastically change the adsorption efficiency. Why?
A2: The pH of the solution is a critical factor in adsorption for two main reasons:
-
Adsorbent Surface Charge: The pH determines the surface charge of the adsorbent. For example, activated carbon often has a positive surface charge at low pH and a negative charge at high pH.
-
Dye Speciation: this compound is an anionic dye. Therefore, adsorption is generally more favorable at lower pH values where the adsorbent surface is more positively charged, leading to stronger electrostatic attraction.[4]
Q3: How do I know if my adsorption process is following a specific model like Langmuir or Freundlich?
A3: To determine the best-fit isotherm model, you need to conduct batch adsorption experiments with varying initial dye concentrations while keeping other parameters (adsorbent dose, temperature, pH, contact time) constant.
-
Collect Data: Measure the amount of dye adsorbed per unit mass of adsorbent (qe) at equilibrium for each initial concentration (Ce).
-
Linearize Models: Plot the data according to the linearized forms of the Langmuir (Ce/qe vs. Ce) and Freundlich (log qe vs. log Ce) equations.
-
Evaluate Fit: The model that yields a straight line with the highest correlation coefficient (R²) is considered the best fit for your experimental data. The Langmuir model suggests monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.[3][14]
Data Presentation: Parameters for Adsorption
| Parameter | Activated Carbon (General) | Activated Coconut Leaf Stalk |
| pH | Acidic pH is often favorable for anionic dyes[4] | 5[14] |
| Adsorbent Dose | Increases removal until an optimum is reached[9] | Not specified |
| Initial Dye Conc. | Removal % decreases as concentration increases[3][7] | 60 mg/L[14] |
| Contact Time | Varies (e.g., 40 min to 180 min) to reach equilibrium[3][13] | 120 min[14] |
| Temperature | Can be endothermic or exothermic[9] | Not specified |
| Achieved Efficiency | >93%[3] | 88.7%[14] |
Experimental Protocol: Batch Adsorption Study
This is a general protocol for evaluating the adsorption of RR-180.[3][9]
-
Stock Solution: Prepare a stock solution (e.g., 1000 mg/L) of this compound in deionized water.
-
Batch Experiments: In a series of flasks, add a fixed amount of adsorbent (e.g., 0.2 g/L) to a fixed volume of dye solution with varying initial concentrations.
-
Parameter Control: Place the flasks on a shaker at a constant temperature. Adjust the pH to the desired value.
-
Equilibrium: Agitate the flasks for a predetermined time sufficient to reach equilibrium (determined from kinetic studies).
-
Separation: After shaking, separate the adsorbent from the solution by centrifugation or filtration.
-
Analysis: Measure the final concentration of RR-180 in the supernatant using a UV-Vis spectrophotometer.
-
Calculation: Calculate the amount of dye adsorbed at equilibrium (qe) and the percentage of removal.
-
Isotherm Modeling: Use the equilibrium data to plot and analyze adsorption isotherms (e.g., Langmuir, Freundlich).
Visualization: Adsorption Process Workflow
Caption: Standard workflow for a batch adsorption equilibrium study.
References
- 1. ijrar.com [ijrar.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
- 8. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- 9. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 10. [PDF] A study on decolourisation of Reactive Red-180 dye and dye effluent containing Reactive Red-180 using H 2 O 2 solar assisted photodegradation process | Semantic Scholar [semanticscholar.org]
- 11. ijarbs.com [ijarbs.com]
- 12. researchgate.net [researchgate.net]
- 13. neptjournal.com [neptjournal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Photostability of Reactive Red 180 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Reactive Red 180 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a type of azo dye, characterized by the presence of one or more azo groups (-N=N-).[1] These dyes are widely used in various industrial applications.[2] However, like many organic dyes, this compound is susceptible to photodegradation, which is the irreversible photochemical destruction of the dye molecule upon exposure to light.[3] This can lead to a loss of color intensity and the formation of degradation byproducts, which is a significant concern in applications requiring high photostability. The primary photochemical reaction often involves the dye's excited triplet state abstracting hydrogen from the solvent or reacting with oxygen.[4][5]
Q2: What are the main factors that influence the photostability of this compound in solution?
Several factors can affect the photostability of this compound in solution, including:
-
Wavelength and Intensity of Light: The dye primarily absorbs in the UV and visible regions.[6] Radiation in the 300-400 nm range is often most responsible for photodegradation.[4] Higher light intensity generally leads to a faster degradation rate.
-
Solvent Environment: The type of solvent can influence the degradation mechanism. For instance, solvents that can readily donate hydrogen atoms may accelerate photodegradation.[5]
-
Presence of Oxygen: Molecular oxygen can either retard or accelerate photodegradation depending on the specific reaction pathway. In some cases, it can reoxidize reduced dye molecules, while in others, it can initiate free-radical oxidation reactions.[4][5]
-
pH of the Solution: The pH can affect the ionization state of the dye and the catalyst in solution, thereby influencing the degradation rate.[7] For instance, in photocatalytic degradation studies, the optimal pH for this compound removal has been identified.[8]
-
Presence of Other Substances: Additives, impurities, or other components in the solution can act as photosensitizers, quenchers, or radical scavengers, thereby affecting the dye's stability.
Q3: How can I improve the photostability of this compound in my experiments?
Several strategies can be employed to enhance the photostability of this compound in solution:
-
Use of UV Absorbers: Compounds like benzophenone and benzotriazole derivatives can be added to the solution to screen out the photochemically active UV radiation.[6]
-
Addition of Free Radical Scavengers: Stable nitroxyl radicals can inhibit photodegradation by quenching reactive free radicals.[6]
-
Incorporation of Chelating Agents: Dicarboxylic acids or amino carboxylates can help stabilize aqueous reactive dye solutions by maintaining the pH in a favorable range (typically 3.0 to 7.0).[9]
-
Control of the Atmosphere: In some cases, deoxygenating the solution can increase photostability by preventing photo-oxidation reactions.[5]
-
Use of Dispersing Agents: These specialized surfactants help to stabilize dye particles in aqueous solutions, preventing aggregation and potentially improving stability.[10]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid loss of color (photobleaching) in this compound solution upon light exposure. | High intensity of the light source. | Reduce the intensity of the light source or use neutral density filters. |
| Presence of photosensitizing impurities in the solvent or reagents. | Use high-purity solvents and reagents. | |
| Inappropriate pH of the solution. | Adjust the pH of the solution. For some azo dyes, a slightly acidic to neutral pH can be beneficial.[9] | |
| Presence of dissolved oxygen promoting photo-oxidation. | Degas the solution by bubbling with an inert gas like nitrogen or argon.[5] | |
| Inconsistent results in photostability experiments. | Fluctuations in the light source intensity or ambient temperature. | Monitor and control the experimental conditions, including light intensity and temperature. |
| Uneven distribution of stabilizers in the solution. | Ensure thorough mixing of the dye solution after the addition of any stabilizers. | |
| Degradation of the dye stock solution over time. | Store the stock solution in the dark and at a low temperature (e.g., 4°C or -20°C) to minimize degradation.[11] | |
| Low signal or no staining in fluorescence-based applications. | Photobleaching of the dye during sample preparation or imaging. | Minimize the exposure of the sample to light. Use antifade reagents in the mounting medium.[12] |
| Incorrect excitation or emission filter sets. | Ensure that the microscope's filter sets are appropriate for the absorption and emission spectra of this compound.[13] | |
| Low concentration of the dye. | Optimize the concentration of the dye used for staining.[13] | |
| High background or non-specific staining. | Aggregation of dye molecules in the solution. | Use a dispersing agent or filter the dye solution before use.[10] |
| Autofluorescence from the sample or medium. | Use appropriate controls to assess the level of autofluorescence and apply background subtraction if necessary.[14] |
Quantitative Data Summary
Table 1: Effect of Stabilizers on the Photodegradation of Azo Dyes
| Stabilizer Type | Example Compounds | Observed Effect on Photostability | Reference |
| UV Absorbers (UVA) | 2-hydroxy-4-octoxy-benzophenone (UVA 1), 2-(2-hydroxy-5-methylphenyl)benzotriazole (UVA 2) | Can significantly decelerate photofading. | [6] |
| Nitroxyl Free Radicals (N) | 2,2,6,6-tetramethyl-4-oxo piperidine-1-oxyl (N-1) | Can improve light-stability. | [6] |
| Mixture of UVA and N | UVA 1 & N-1, UVA 2 & N-2 | Most effective in reducing luminescence and decelerating photofading. | [6] |
| Metal Chelates | Cobalt premetallised azo dye | Very photostable, demonstrating the positive effect of metal chelation. | [4] |
Table 2: Kinetic Data for Photodegradation of this compound
| Experimental Condition | Kinetic Model | Rate Constant (k) | Reference |
| H2O2/Solar Light | Pseudo-first order | Not specified, but 100% decolorization achieved. | [2][15] |
| ZnO Photocatalysis | Langmuir-Hinshelwood | Not specified, but complete removal in 2 hours. | [8] |
| TiO2 Photocatalysis | Pseudo-first order (Langmuir-Hinshelwood model) | Varies with experimental conditions. | [16] |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound in Solution
-
Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, buffer of a specific pH). Prepare working solutions of the desired concentration by diluting the stock solution.
-
Addition of Stabilizers (Optional): If testing the effect of stabilizers, add the desired concentration of the stabilizer (e.g., UV absorber, free radical scavenger) to the working solution. Ensure complete dissolution and mixing.
-
Sample Preparation: Transfer the dye solution to a quartz cuvette or another suitable transparent container.
-
Irradiation: Expose the sample to a controlled light source (e.g., xenon lamp with appropriate filters, solar simulator). Monitor the light intensity and temperature throughout the experiment.
-
Data Collection: At regular time intervals, measure the absorbance of the solution at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the change in absorbance or concentration as a function of irradiation time. The photodegradation kinetics can often be fitted to a pseudo-first-order model.
Protocol 2: Evaluating the Effect of pH on Photostability
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).
-
Prepare Dye Solutions: Prepare solutions of this compound in each of the buffer solutions at the same concentration.
-
Follow Photostability Testing Protocol: Proceed with the steps outlined in Protocol 1 for each of the prepared dye solutions at different pH values.
-
Compare Degradation Rates: Analyze the photodegradation rates at each pH to determine the optimal pH for stability.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photochemical processes leading to dye photodegradation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. ijrar.com [ijrar.com]
- 3. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aeett.wordpress.com [aeett.wordpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US5772699A - Stable aqueous reactive dye composition and method for stabilizing an aqueous reactive dye composition - Google Patents [patents.google.com]
- 10. Understanding Reactive Dye Dispersants: Key to Enhanced Color Application-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. [PDF] A study on decolourisation of Reactive Red-180 dye and dye effluent containing Reactive Red-180 using H 2 O 2 solar assisted photodegradation process | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference in Reactive Red 180 Spectroscopic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the spectroscopic analysis of Reactive Red 180.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a vinyl sulfone-type azo dye.[1] It is commonly used in the textile industry for dyeing cellulose fibers.[1] Its chemical formula is C₂₉H₁₉N₃Na₄O₁₇S₅ and it has a molecular weight of 933.76 g/mol .[1]
Q2: What is the maximum absorbance wavelength (λmax) for this compound?
The maximum absorbance wavelength (λmax) for this compound is in the visible range, typically cited between 512 nm and 540 nm.[2][3] It is crucial to determine the λmax on your specific spectrophotometer using a purified solution of the dye, as the exact wavelength can be influenced by solvent and pH.
Q3: What solvents are suitable for dissolving this compound?
This compound has good solubility in water, up to 50 g/L.[1] It is also soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL, though this may require ultrasonic treatment to fully dissolve.
Q4: How should I prepare a standard stock solution of this compound?
To prepare a stock solution, accurately weigh a known amount of high-purity this compound and dissolve it in a precise volume of deionized water or an appropriate buffer in a volumetric flask. It is recommended to prepare fresh solutions, but if storage is necessary, stock solutions should be stored in the dark at 4°C. For longer-term storage, aliquots can be stored at -20°C for up to a month or -80°C for up to six months.[4]
Q5: Is this compound involved in any known biological signaling pathways?
This compound is a synthetic dye primarily used in the textile industry and is not known to be involved in specific biological signaling pathways. Its application in research is typically as a model compound for studying dye degradation, adsorption, or in the development of analytical methods.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the spectroscopic assay of this compound.
Issue 1: Inconsistent or Drifting Absorbance Readings
| Potential Cause | Solution |
| Instrument Warm-up | Ensure the spectrophotometer has been turned on and allowed to warm up for the manufacturer-recommended time (typically 15-30 minutes) to stabilize the light source. |
| Cuvette Issues | Use clean, scratch-free quartz cuvettes for UV-range measurements, although high-quality plastic cuvettes are generally acceptable for the visible spectrum of this compound. Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure the cuvette is consistently placed in the holder in the same orientation. |
| Sample Instability | This compound solutions may degrade over time, especially when exposed to light. Prepare fresh solutions for each experiment and protect them from light by using amber vials or covering them with aluminum foil. |
| Temperature Fluctuations | Perform measurements in a temperature-controlled environment, as temperature can affect the absorbance of some solutions. |
Issue 2: High Background or Unexpected Peaks in the Spectrum
| Potential Cause | Solution |
| Contaminated Solvent or Reagents | Use high-purity solvents and reagents for all solutions, including the blank. Prepare a fresh blank solution and re-measure the baseline. |
| Presence of Interfering Substances | Your sample may contain other compounds that absorb light at or near the λmax of this compound. See the "Overcoming Specific Interferences" section below for detailed guidance. |
| Turbidity | The presence of suspended particles in the sample will cause light scattering, leading to artificially high absorbance readings.[5] |
| Filtration: Filter the sample through a 0.45 µm or smaller pore size filter to remove particulate matter.[5] Be sure to test for any potential adsorption of the dye to the filter material by running a standard solution through the filter and measuring its absorbance. | |
| Centrifugation: Centrifuge the sample at high speed to pellet suspended solids and carefully measure the absorbance of the supernatant.[5] |
Issue 3: Non-linear Calibration Curve
| Potential Cause | Solution |
| Concentration Range is Too High | At high concentrations, dye molecules can aggregate, which can affect the absorbance spectrum and lead to deviations from the Beer-Lambert law.[6] Dilute your standards and samples to a lower concentration range and re-plot the calibration curve. |
| Incorrect Blank | The blank solution must contain everything that is in your sample solutions except for the analyte (this compound). This includes any salts, buffers, or other additives. |
| Chemical Interactions | The dye may be interacting with components in your sample matrix. This can sometimes be addressed by adjusting the pH or ionic strength of the solution. |
Overcoming Specific Interferences
Chemical Interference
Substances in the sample matrix can react with this compound, altering its chemical structure and thus its absorbance spectrum.
-
pH Effects: The absorbance of azo dyes can be pH-dependent. It is crucial to maintain a consistent pH across all standards and samples. Use a suitable buffer system to control the pH. The optimal pH for analysis should be determined empirically, but a neutral pH is a good starting point.[3]
-
Presence of Reducing or Oxidizing Agents: These agents can degrade the azo bond of the dye, leading to a loss of color and a decrease in absorbance. If their presence is suspected, sample pretreatment may be necessary. This could involve chemical neutralization of the interfering agent or separation techniques like solid-phase extraction.
-
High Salt Concentrations: High concentrations of salts can promote dye aggregation, which can alter the absorbance spectrum.[6] If possible, dilute the sample to reduce the salt concentration. Alternatively, prepare your calibration standards in a matrix with a similar salt concentration to your samples.[7]
Spectral Interference
This occurs when other molecules in the sample absorb light at the same wavelength as this compound.
-
Use of a Sample Blank: If the interfering substance is present at a consistent concentration in all samples, its absorbance can be subtracted by using a sample that has not been treated to produce the color change as the blank.[8]
-
Derivative Spectrophotometry: This technique can sometimes be used to resolve overlapping spectral bands. By calculating the first or second derivative of the absorbance spectrum, it may be possible to identify and quantify the analyte in the presence of an interfering substance.
-
Chromatographic Separation: For complex mixtures, techniques like High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector can be used to physically separate this compound from interfering compounds before quantification.[9]
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 933.76 g/mol | [1] |
| λmax (in water) | 512 - 540 nm | The exact λmax should be determined empirically on the instrument in use.[2][3] |
| Molar Extinction Coefficient (ε) | Varies for azo dyes, typically in the range of 20,000 - 40,000 L mol⁻¹ cm⁻¹ | A specific value for this compound is not readily available in the literature and should be determined experimentally by preparing a standard curve. |
| Linear Absorbance Range | To be determined experimentally | A typical starting range to test would be from 0.1 to 1.0 absorbance units. A linear relationship between concentration and absorbance is expected in the low micromolar to millimolar range, but this is highly dependent on the specific conditions.[10] |
| Solubility in Water | 50 g/L | [1] |
| Solubility in DMSO | 100 mg/mL | Requires sonication. |
Experimental Protocols
Protocol 1: Preparation of a Calibration Curve for this compound
-
Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask to create a 100 mg/L stock solution.
-
Prepare Standard Solutions: Serially dilute the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1, 2, 5, 10, and 20 mg/L.
-
Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the predetermined λmax of this compound (e.g., 540 nm).
-
Blank the Instrument: Fill a cuvette with deionized water (or the same solvent/buffer used for the standards) and use it to zero the absorbance of the spectrophotometer.
-
Measure Absorbance of Standards: Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for measurement.
-
Plot the Calibration Curve: Plot a graph of absorbance versus concentration. The data should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero). The R² value should be close to 1 (ideally > 0.99).
-
Measure Unknown Sample: Measure the absorbance of your unknown sample(s). Use the equation from the calibration curve to calculate the concentration of this compound in your sample. If the absorbance of the unknown is higher than the highest standard, dilute the sample and re-measure.
Protocol 2: Mitigation of Turbidity Interference by Filtration
-
Sample Homogenization: Thoroughly mix the turbid sample to ensure it is homogeneous.
-
Filter Selection: Choose a membrane filter with a pore size of 0.45 µm or smaller. The filter material should be tested to ensure it does not adsorb this compound.
-
Filtration: a. Place the filter in a suitable filter holder. b. Pass a small amount of deionized water through the filter to wet it. c. Filter a known volume of your sample. d. Collect the clear filtrate for analysis.
-
Spectrophotometric Measurement: Measure the absorbance of the filtrate as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for inaccurate spectroscopic readings.
Caption: Experimental workflow for spectroscopic quantification.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jeeng.net [jeeng.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.najah.edu [journals.najah.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Reactive Red 180
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for reactions involving Reactive Red 180. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the generally optimal pH and temperature ranges for processes involving this compound?
A1: The optimal conditions for this compound reactions are highly dependent on the specific process being conducted, such as enzymatic degradation, photocatalytic degradation, or dyeing. For biological degradation by microorganisms, the optimal pH is typically in the neutral range of 6.0 to 7.0, with some studies showing good results in slightly acidic conditions around pH 5.5.[1][2] The ideal temperature for these biological processes is generally between 32°C and 37°C.[1][2] In contrast, photocatalytic degradation often favors more acidic conditions, with an optimal pH around 5.85.[3][4][5] For dyeing processes, the fixation temperature for this compound on viscose fabric is typically around 60°C.
Q2: How does pH affect the efficiency of this compound degradation?
A2: The pH of the reaction medium is a critical factor influencing the degradation of this compound. In microbial degradation, extreme acidic or alkaline conditions can inhibit the metabolic activity of the microorganisms responsible for breaking down the dye.[1] The pH can affect the chemical structure of the azo dye through protonation or deprotonation, which in turn can impact the ability of microbial enzymes to recognize and degrade the molecule.[1] For photocatalytic processes, pH influences the surface charge of the catalyst and the ionization state of the dye molecule, which affects the adsorption of the dye onto the catalyst surface, a key step in the degradation process.[6]
Q3: Does temperature significantly impact the outcome of this compound reactions?
A3: Yes, temperature is a crucial parameter. For enzymatic and microbial degradation, temperature directly affects the growth rate of the microorganisms and the activity of the enzymes involved in dye degradation.[1] Temperatures outside the optimal range can lead to reduced cell viability or denaturation of enzymes, thereby decreasing the degradation efficiency.[1] In dyeing processes, temperature is critical for the fixation of the dye to the fabric fibers.
Troubleshooting Guides
Issue 1: Low Decolorization/Degradation Efficiency in a Biological System
-
Possible Cause: Suboptimal pH of the medium.
-
Troubleshooting Step: Measure the pH of your reaction medium. Adjust the pH to the optimal range for your specific microorganism. For many bacteria, this is between pH 6.0 and 7.0.[1] Use appropriate buffers to maintain a stable pH throughout the experiment.
-
-
Possible Cause: Incorrect incubation temperature.
-
Possible Cause: Insufficient carbon source for microbial activity.
-
Troubleshooting Step: Ensure an adequate concentration of a suitable carbon source, such as glucose, is present in the medium, as this can significantly enhance decolorization rates.[1]
-
Issue 2: Poor Performance of Photocatalytic Degradation
-
Possible Cause: Non-optimal pH for the catalyst.
-
Possible Cause: Incorrect catalyst dosage.
-
Troubleshooting Step: Optimize the concentration of your photocatalyst. Too little catalyst will result in a low degradation rate, while too much can lead to turbidity and light scattering, reducing the efficiency of the process.
-
Data on Optimal Conditions
The following tables summarize the optimal pH and temperature conditions for various this compound degradation methods as reported in the literature.
Table 1: Optimal Conditions for Biological Degradation of this compound
| Microorganism | Optimal pH | Optimal Temperature (°C) | Decolorization Efficiency (%) | Reference |
| Citrobacter sp. CK3 | 7.0 | 32 | ~95 in 36h | [1] |
| Bacterial Isolate-1 | 5.5 | 36 | 93.59 in 60h | [2] |
| Bacterial Isolate-2 | 6.0 | 36 | 95.2 in 60h | [2] |
Table 2: Optimal Conditions for Physicochemical Degradation of this compound
| Degradation Method | Optimal pH | Optimal Temperature (°C) | Degradation Efficiency (%) | Reference |
| Photocatalytic (TiO2) | 5.85 | Ambient | Optimized condition | [3][4][5] |
| H2O2 / Solar Light | 7.0 | Not specified | 100 | [7] |
| Photocatalytic (TiO2/XG) | 5.0 | Not specified | 92.5 in 120 min | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Microbial Degradation
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Prepare a series of flasks containing a suitable nutrient broth and a fixed concentration of this compound (e.g., 250 mg/L).[2]
-
Adjust the initial pH of the medium in each flask to a different value within a target range (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using 1N HCl or 1N NaOH.[2][8]
-
Inoculate each flask with an equal amount of the microbial culture.
-
Incubate the flasks at a constant optimal temperature (e.g., 36°C) under appropriate aeration conditions for a defined period (e.g., 60 hours).[2]
-
At regular intervals, withdraw samples and centrifuge to remove microbial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 540 nm) using a UV-Vis spectrophotometer.[1]
-
Calculate the decolorization efficiency for each pH value. The pH that yields the highest decolorization is considered optimal.
Protocol 2: Determination of Optimal Temperature for Microbial Degradation
-
Prepare a series of flasks with nutrient broth and a fixed concentration of this compound.
-
Adjust the pH of the medium in all flasks to the predetermined optimal value.
-
Inoculate each flask with an equal amount of the microbial culture.
-
Incubate each flask at a different temperature (e.g., 28°C, 32°C, 36°C, 40°C).[2]
-
Monitor the decolorization over time as described in Protocol 1.
-
The temperature that results in the highest and fastest decolorization is the optimal temperature.
Visualizations
Caption: Workflow for determining optimal pH and temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Photocatalytic Degradation Of Reactive Red Dye And Optimization Of Their Experimental Factors [ideas.repec.org]
- 6. mdpi.com [mdpi.com]
- 7. ijrar.com [ijrar.com]
- 8. ijesd.org [ijesd.org]
Reducing non-specific binding in Reactive red 180 affinity systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Reactive Red 180 affinity chromatography systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in this compound affinity chromatography?
A1: Non-specific binding in this compound affinity systems is primarily caused by two types of interactions:
-
Ionic Interactions: Proteins with a net positive charge at the operating pH can bind to the negatively charged sulfonate groups of the this compound dye.
-
Hydrophobic Interactions: The aromatic rings and hydrocarbon portions of the dye molecule can interact with hydrophobic patches on the surface of proteins.
The interplay of these forces dictates the binding characteristics of both the target protein and contaminants.[1]
Q2: How does salt concentration affect protein binding to the this compound resin?
A2: Salt concentration has a dual effect on protein binding to this compound resin. At low to moderate concentrations (e.g., 50-500 mM NaCl), salt ions can shield electrostatic charges, which helps to disrupt weak, non-specific ionic interactions and reduce the binding of many contaminating proteins.[2][3] However, at very high salt concentrations (e.g., >1 M), the hydrophobic effect is enhanced, which can promote non-specific hydrophobic binding of proteins to the dye ligand.[4] Therefore, optimizing the salt concentration is a critical step in developing a robust purification protocol.
Q3: What is the optimal pH for binding proteins to a this compound column?
A3: The optimal binding pH depends on the isoelectric point (pI) of the target protein. To promote binding, the pH of the buffer should be chosen so that the target protein has a net charge that is opposite to the charge of the dye, or that it has exposed hydrophobic regions available for interaction. For many nucleotide-binding enzymes, a pH in the range of 7.0 to 8.0 is a good starting point.[1][5] It is recommended to perform small-scale pilot experiments to determine the optimal pH for your specific protein of interest.[6]
Q4: Can I reuse my this compound affinity column? If so, how should it be regenerated?
A4: Yes, this compound affinity columns can typically be reused multiple times with proper regeneration. A common regeneration procedure involves washing the column with a high salt buffer (e.g., 1.5-2.0 M NaCl) to remove strongly bound proteins, followed by a wash with a high pH buffer (e.g., 0.1 M Borate, pH 9.8) or a chaotropic agent (e.g., 6 M urea) to remove any remaining contaminants and denatured proteins.[1] After regeneration, the column should be thoroughly washed with equilibration buffer before the next use. For long-term storage, a buffer containing a bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide) is recommended.[1]
Troubleshooting Guide
This guide addresses common issues related to non-specific binding in this compound affinity chromatography.
| Problem | Possible Cause | Recommended Solution |
| High levels of contaminating proteins in the eluate. | Non-specific ionic binding. | Increase the ionic strength of the wash buffer by adding NaCl (e.g., start with 150 mM and increase in increments up to 500 mM) to disrupt weak electrostatic interactions.[2] |
| Non-specific hydrophobic binding. | Add a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween 20) or a small percentage of an organic solvent (e.g., 5-10% ethylene glycol) to the wash buffer to disrupt hydrophobic interactions.[1] | |
| Inappropriate binding/wash buffer pH. | Adjust the pH of the binding and wash buffers. A slight change in pH can alter the charge of contaminating proteins, reducing their affinity for the resin.[5] | |
| Target protein does not bind to the column. | Incorrect binding buffer pH. | The pH of the binding buffer may be at or above the pI of the target protein, resulting in a net negative charge and repulsion from the resin. Try a lower pH buffer.[5] |
| High salt concentration in the sample. | If the primary binding interaction is ionic, high salt concentrations in the sample can prevent the target protein from binding. Desalt or dilute the sample before loading. | |
| Presence of competing molecules. | The sample may contain high concentrations of nucleotides or other molecules that compete with the target protein for binding to the dye. Consider a pre-purification step to remove these competitors. | |
| Target protein elutes in a broad peak or with low recovery. | Elution conditions are too harsh or too gentle. | Optimize the elution conditions. If using a salt gradient, try a steeper or shallower gradient. If using a step elution, adjust the salt concentration or pH. Consider adding a competitive ligand to the elution buffer.[4] |
| Protein precipitation on the column. | The elution conditions may be causing the target protein to precipitate. Try eluting at a different pH or including stabilizing additives (e.g., glycerol) in the elution buffer. Collect fractions into a neutralization buffer if using a low pH eluent.[7][8] | |
| Column flow rate is slow. | Clogged column frit or resin. | Filter or centrifuge your sample before loading to remove any particulate matter.[7][9] If the column is already clogged, try back-washing with regeneration buffer. |
| Sample is too viscous. | Dilute the sample or add DNase/RNase if the viscosity is due to nucleic acids.[9] |
Experimental Protocols
Protocol 1: Optimizing Binding and Wash Conditions
This protocol describes a general method for optimizing the binding and wash conditions to minimize non-specific binding of proteins to a this compound affinity column.
-
Column Equilibration:
-
Equilibrate the this compound column with 5-10 column volumes (CV) of binding buffer. A good starting point is 20 mM Tris-HCl, pH 7.5.
-
-
Sample Preparation and Loading:
-
Prepare your protein sample in the binding buffer. Ensure the sample is clear by centrifugation or filtration (0.45 µm filter).
-
Load the prepared sample onto the equilibrated column at a flow rate that allows for sufficient residence time for binding.
-
-
Wash Step Optimization (Trial 1: Increasing Ionic Strength):
-
Wash the column with 5-10 CV of binding buffer to remove unbound proteins.
-
Prepare a series of wash buffers with increasing concentrations of NaCl (e.g., 100 mM, 250 mM, 500 mM) in the binding buffer.
-
Wash the column sequentially with 5-10 CV of each increasing salt concentration buffer. Collect the flow-through from each wash step for analysis (e.g., SDS-PAGE).
-
-
Wash Step Optimization (Trial 2: Additives):
-
If high salt is not effective or elutes the target protein, try adding non-ionic detergents to the wash buffer.
-
Prepare wash buffers containing 0.1% Tween 20 or 0.1% Triton X-100 in the binding buffer (with a baseline salt concentration, e.g., 150 mM NaCl).
-
Wash the column with 5-10 CV of the detergent-containing buffer and collect the flow-through for analysis.
-
-
Elution:
-
Elute the target protein with an appropriate elution buffer. A common method is to use a high salt concentration (e.g., binding buffer + 1.5 M NaCl).[1] Other options include changing the pH or using a competitive ligand.
-
-
Analysis:
-
Analyze the collected wash and elution fractions by SDS-PAGE and/or a functional assay to determine the conditions that result in the highest purity of the target protein in the elution fraction with minimal loss in the wash fractions.
-
Protocol 2: Column Regeneration
This protocol provides a general procedure for regenerating a this compound affinity column for reuse.
-
High Salt Wash:
-
After elution, wash the column with 5-10 CV of a high salt buffer (e.g., 2 M NaCl in 20 mM Tris-HCl, pH 7.5) to remove any remaining strongly bound proteins.
-
-
Chaotropic Agent or High pH Wash:
-
To remove precipitated or denatured proteins, wash the column with one of the following:
-
5-10 CV of 6 M Urea or 4 M Guanidine-HCl.
-
5-10 CV of 0.1 M Borate buffer, pH 9.8.[1]
-
-
-
Water Wash:
-
Wash the column with 5-10 CV of high-purity water to remove the regeneration reagents.
-
-
Re-equilibration:
-
Equilibrate the column with 5-10 CV of the binding buffer until the pH and conductivity of the effluent match the buffer.
-
-
Storage:
-
For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.
-
Visualizations
Caption: Troubleshooting workflow for reducing non-specific binding.
Caption: General experimental workflow for purification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. trialtusbioscience.com [trialtusbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Immobilized Reactive Red 180 Columns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of immobilized Reactive Red 180 columns for affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected lifespan and reusability of an immobilized this compound column?
A1: Immobilized this compound columns are known for their high stability and can be reused many times.[1] The robust covalent linkage between the triazine dye and the support matrix, typically agarose, contributes to its long-term performance.[1] With proper handling, including appropriate regeneration and storage, these columns can be used for numerous purification cycles without a significant loss of binding capacity. While specific performance depends on the application, it is not uncommon for dye-ligand columns to be reused extensively.[1]
Q2: What are the optimal storage conditions to ensure the long-term stability of my this compound column?
A2: To ensure the longevity of your column, it is recommended to store it in a neutral buffer containing an antimicrobial agent, such as 20% ethanol, at 2-8°C. Avoid freezing the column, as this can damage the matrix structure. Before storage, the column should be thoroughly cleaned and regenerated to remove any remaining bound proteins.
Q3: What factors can affect the binding of my target protein to the this compound column?
A3: Several factors can influence the interaction between your target protein and the immobilized dye:
-
pH: The pH of your buffers will affect the charge of both the protein and the dye, influencing their interaction.
-
Ionic Strength: The salt concentration of your buffers can impact both electrostatic and hydrophobic interactions, which play a role in protein binding.
-
Temperature: Temperature can affect the kinetics of binding and the stability of your target protein.
-
Presence of Competing Molecules: Substrates, cofactors, or inhibitors of your target protein may interfere with its binding to the dye.
Q4: Is some dye leakage (bleeding) from the column expected over time?
A4: While the covalent immobilization of reactive dyes is very stable, minimal leakage of non-covalently bound or hydrolyzed dye can occur, especially in new columns or after harsh regeneration procedures. This "color bleed" should diminish with subsequent washes and proper column equilibration. If significant and persistent dye leakage is observed, it may indicate a problem with the immobilization process or degradation of the matrix.
Troubleshooting Guides
Issue 1: Low or No Binding of Target Protein
| Possible Cause | Recommended Solution |
| Incorrect Buffer Conditions (pH, Ionic Strength) | Optimize binding buffer conditions. Perform small-scale experiments to test a range of pH values and salt concentrations. |
| Presence of Interfering Substances in the Sample | Ensure the sample is properly clarified and dialyzed against the binding buffer to remove any competing molecules. |
| Column Not Properly Equilibrated | Equilibrate the column with at least 5-10 column volumes of binding buffer before loading the sample. |
| Low Concentration of Target Protein | Concentrate the sample before loading. Very low protein concentrations can sometimes lead to irreversible binding or appear as no binding. |
| Denaturation of Target Protein | Ensure that the buffer conditions are not denaturing your protein. Analyze the flow-through for the presence of your target protein. |
Issue 2: Elution of Target Protein is Inefficient or Incomplete
| Possible Cause | Recommended Solution |
| Elution Buffer is Too Weak | Increase the concentration of the eluting agent (e.g., salt, competitor ligand) or change the pH of the elution buffer. |
| Strong Non-Specific Interactions | Try a step or gradient elution with increasing salt concentration or a change in pH to disrupt the interaction. |
| Precipitation of Protein on the Column | Decrease the sample load or the protein concentration. Consider adding detergents or adjusting the salt concentration in the elution buffer. |
| Slow Dissociation Kinetics | Pause the flow for a few minutes after applying the elution buffer to allow more time for the protein to dissociate from the ligand. |
Issue 3: Column Clogging or High Back Pressure
| Possible Cause | Recommended Solution |
| Particulates in the Sample | Centrifuge or filter the sample (0.22 or 0.45 µm filter) before applying it to the column. |
| Precipitated Protein | Use a stronger regeneration protocol to dissolve any precipitated protein. If the problem persists, the top of the column bed may need to be repacked. |
| Compacted Column Bed | Repack the column according to the manufacturer's instructions. |
| Microbial Growth | Store the column in 20% ethanol to prevent microbial growth. If contamination is suspected, clean the column with a sanitizing agent like 0.1 M NaOH, if compatible with the matrix. |
Data Presentation
Table 1: Illustrative Example of Monitoring Column Performance Over Time
The following table provides a template for tracking the performance of an immobilized this compound column. The data presented here is for illustrative purposes, as specific performance will vary with the application and protein being purified. It is recommended that users generate their own data to monitor the health of their columns.
| Cycle Number | Dynamic Binding Capacity (mg/mL)* | Protein Recovery (%) | Dye Leakage (µg/mL)** | Notes |
| 1 | 10.2 | 95 | < 0.1 | New column |
| 10 | 10.1 | 94 | < 0.1 | Stable performance |
| 20 | 9.8 | 93 | 0.1 | Slight decrease in capacity |
| 30 | 9.5 | 91 | 0.2 | Consider column regeneration |
| 40 | 8.9 | 88 | 0.3 | Performance declining |
| 50 | 8.2 | 85 | 0.5 | End of column lifespan |
*Dynamic binding capacity is typically determined at 10% breakthrough. **Dye leakage can be quantified spectrophotometrically by measuring the absorbance of the eluate at the dye's maximum absorbance wavelength.
Experimental Protocols
Protocol 1: Immobilization of this compound on Agarose Beads
Materials:
-
Crosslinked agarose beads (e.g., Sepharose CL-6B)
-
This compound dye
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Wash buffers (e.g., water, acetone, ethanol)
-
Reaction vessel
Methodology:
-
Matrix Activation: Swell and wash the agarose beads with distilled water.
-
Dye Solution Preparation: Dissolve this compound in distilled water to a final concentration of 1-5 mg/mL.
-
Coupling Reaction:
-
Suspend the washed agarose beads in the this compound solution.
-
Add NaCl to a final concentration of 0.1 M.
-
Slowly add a concentrated solution of Na₂CO₃ to raise the pH to 10-11 while gently stirring.
-
Continue the reaction at room temperature or 4°C for 24-48 hours with gentle agitation.
-
-
Washing:
-
After the coupling reaction, wash the beads extensively with large volumes of distilled water to remove unbound dye.
-
Follow with washes of a high salt solution (e.g., 1 M NaCl) and then alternating washes of acidic and basic buffers to remove any non-covalently bound dye.
-
Finally, wash with distilled water until the supernatant is clear and shows no absorbance at the dye's λmax.
-
-
Storage: Store the immobilized beads in a neutral buffer with 20% ethanol at 4°C.
Protocol 2: Column Regeneration and Storage
Materials:
-
Regeneration buffer (e.g., 6 M Guanidine HCl or 8 M Urea)
-
High salt wash buffer (e.g., 1 M NaCl)
-
Equilibration buffer
-
Storage solution (20% ethanol)
Methodology:
-
Strip Bound Molecules: Wash the column with 3-5 column volumes of a chaotropic agent like 6 M Guanidine HCl or 8 M Urea to remove any tightly bound proteins.
-
High Salt Wash: Wash the column with 3-5 column volumes of a high salt buffer (e.g., 1 M NaCl) to remove any remaining non-specifically bound proteins.
-
Water Wash: Wash the column with 5-10 column volumes of distilled water to remove the regeneration and high salt buffers.
-
Re-equilibration: Before the next use, equilibrate the column with 5-10 column volumes of the binding buffer.
-
Long-term Storage: For storage, wash the column with 3-5 column volumes of 20% ethanol and store at 4°C.
Visualizations
Caption: Experimental workflow for protein purification using an immobilized this compound column.
Caption: Troubleshooting guide for low or no protein binding to the column.
References
Validation & Comparative
A Comparative Guide to Reactive Red 180 and Cibacron Blue 3GA for Protein Purification
For researchers, scientists, and drug development professionals, the selection of an appropriate affinity chromatography ligand is a critical step in achieving high-purity protein preparations. Triazine dyes, such as Reactive Red 180 and Cibacron Blue 3GA, have emerged as cost-effective and versatile pseudo-affinity ligands for the purification of a wide range of proteins. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the optimal dye for your specific protein purification needs.
Overview of Dye-Ligand Affinity Chromatography
Dye-ligand affinity chromatography is a powerful protein purification technique that utilizes immobilized textile dyes as affinity ligands. These dyes exhibit a broad specificity, binding to various proteins, including kinases, dehydrogenases, and albumin, through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[1] The affordability, ease of immobilization, and stability of these dyes make them an attractive alternative to more specific and expensive affinity ligands.[1]
Cibacron Blue 3GA: The Well-Characterized Workhorse
Cibacron Blue 3GA is a widely used and extensively characterized triazine dye in protein purification. Its ability to bind a diverse array of proteins stems from its structural mimicry of nucleotide cofactors like NAD+ and ATP. This property makes it particularly effective for the purification of nucleotide-binding enzymes.
Performance Data for Cibacron Blue 3GA
The performance of Cibacron Blue 3GA has been documented for the purification of various proteins. The binding capacity and recovery yields are dependent on the support matrix, the specific protein, and the experimental conditions.
| Target Protein | Support Matrix | Binding Capacity | Purity | Recovery Yield | Reference |
| Human Serum Albumin (HSA) | Blue Sepharose 6 Fast Flow | > 18 mg/mL | - | - | --INVALID-LINK-- |
| Human Serum Albumin (HSA) | Polyamide hollow-fibre membranes | 147 mg/g | >98% | Up to 98% | --INVALID-LINK-- |
| Human Serum Albumin (HSA) | Magnetic silica particles | 27.82 mg/g | ~97% | - | --INVALID-LINK-- |
This compound: An Alternative with Limited Comparative Data
This compound is another triazine dye with potential applications in protein purification. As a sulfonic azo dye, it is expected to interact with proteins through a combination of electrostatic and hydrophobic interactions.[2] However, there is a notable lack of specific, quantitative performance data for this compound in the context of protein purification in peer-reviewed literature, making a direct and detailed comparison with Cibacron Blue 3GA challenging. While its use as a textile dye is well-documented, its application as an affinity ligand for protein purification is not as thoroughly explored as Cibacron Blue 3GA.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible protein purification. Below are established protocols for dye-ligand affinity chromatography.
Immobilization of Cibacron Blue 3GA on Magnetic Silica Particles
This protocol describes the covalent attachment of Cibacron Blue 3GA to silica-coated magnetite particles.
-
Preparation of Dye Solution: Dissolve varying amounts of Cibacron Blue F3GA (0–5 mg/mL) in a 10 mL solution containing 0.1 M NaOH to prepare a total of 100 mL dye solution.
-
Immobilization Reaction: Add the prepared dye solution to 100 mg of silica-coated magnetite particles.
-
Incubation: Carry out the binding reaction at 80 °C for 4 hours.[3]
-
Washing: After the reaction, wash the particles extensively with distilled water to remove any unbound dye.
General Protein Purification Protocol using Dye-Ligand Affinity Chromatography
This protocol can be adapted for both Cibacron Blue 3GA and this compound immobilized on a suitable matrix like agarose.
-
Column Equilibration: Equilibrate the column containing the immobilized dye with 5 column volumes of a suitable binding buffer (e.g., 0.1 M Tris-HCl, pH 8.5 for albumin purification).
-
Sample Application: Apply the protein sample to the column using a pump or syringe.
-
Washing: Wash the column with 10 column volumes of the binding buffer or until the absorbance at 280 nm of the eluate returns to baseline, indicating the removal of all unbound proteins.
-
Elution: Elute the bound protein using a specific elution buffer. Common elution strategies include:
-
High Salt Concentration: Use a buffer containing a high concentration of salt (e.g., 1.0 M NaCl) to disrupt electrostatic interactions.
-
pH Shift: Change the pH of the buffer to alter the charge of the protein and/or the ligand.
-
Competitive Elution: Include a competing molecule in the buffer that has a higher affinity for the dye than the target protein (e.g., a nucleotide cofactor for purifying dehydrogenases).
-
-
Regeneration: After elution, regenerate the column by washing it with several cycles of high and low pH buffers (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 followed by 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) to remove any remaining bound molecules and prepare it for subsequent uses.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of dye-ligand affinity chromatography and the decision-making process for selecting a dye.
Conclusion
Cibacron Blue 3GA stands out as a well-documented and versatile ligand for the affinity purification of a wide range of proteins, particularly nucleotide-binding enzymes and albumin. Extensive quantitative data on its performance and established protocols are readily available, making it a reliable choice for many applications.
This compound, while sharing structural similarities with other triazine dyes, currently lacks the extensive body of published, quantitative performance data necessary for a direct and comprehensive comparison with Cibacron Blue 3GA in protein purification. For researchers exploring novel purification strategies or when established methods are suboptimal, this compound may warrant investigation. However, this would necessitate empirical determination of its binding capacity, recovery yield, and optimal purification conditions for the specific protein of interest.
For scientists and professionals in drug development who require robust, well-characterized, and predictable purification methods, Cibacron Blue 3GA is the recommended choice based on the currently available scientific literature. Future studies detailing the protein purification performance of this compound will be crucial in establishing its role as a viable and potentially advantageous alternative.
References
- 1. agscientific.com [agscientific.com]
- 2. Binding of reactive brilliant red to human serum albumin: insights into the molecular toxicity of sulfonic azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of Reactive Red 180
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Reactive Red 180, a widely used azo dye. The performance of High-Performance Liquid Chromatography (HPLC) is evaluated against alternative techniques, including UV-Visible Spectrophotometry, Voltammetry, and Thin-Layer Chromatography (TLC)-Densitometry. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method hinges on a variety of factors including sensitivity, accuracy, precision, and the complexity of the sample matrix. Below is a summary of the performance characteristics of different techniques for the quantification of reactive dyes, including analogues similar to this compound.
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-DAD | > 0.99 | ~0.1 - 0.5 µg/mL | ~0.3 - 1.5 µg/mL | 95 - 105% | < 5% |
| UV-Vis Spectrophotometry | > 0.99 | ~0.5 - 1.0 µg/mL | ~1.5 - 3.0 µg/mL | 90 - 110% | < 10% |
| Voltammetry (DP-AdCSV) | > 0.99 | ~0.05 - 0.1 µg/mL | ~0.15 - 0.3 µg/mL | 92 - 108% | < 8% |
| TLC-Densitometry | > 0.98 | ~0.1 - 0.5 µ g/spot | ~0.3 - 1.5 µ g/spot | 90 - 110% | < 10% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for reactive dyes and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method provides high selectivity and sensitivity for the quantification of this compound. A method developed for the similar Reactive Red 198 can be adapted.[1]
-
Instrumentation: A standard HPLC system equipped with a diode-array detector (DAD).
-
Stationary Phase: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. For ion-pair chromatography, an agent such as tetrabutylammonium bromide can be added to the mobile phase to improve the retention and separation of the anionic dye.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: The DAD is set to monitor the wavelength of maximum absorbance for this compound.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry
This technique offers a simpler and more rapid approach for quantification, although with lower selectivity compared to HPLC.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): The λmax of this compound in a suitable solvent (e.g., deionized water or buffer) is determined by scanning across the UV-Visible spectrum.
-
Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.
-
Quantification: The concentration of this compound in an unknown sample is determined by measuring its absorbance at λmax and interpolating the concentration from the calibration curve.
-
Sample Preparation: Samples are dissolved in the same solvent used for the standards and diluted as necessary to fall within the linear range of the calibration curve.
Voltammetry (Differential Pulse Adsorptive Cathodic Stripping Voltammetry - DP-AdCSV)
Voltammetric methods can offer high sensitivity for the determination of electroactive compounds like azo dyes.
-
Instrumentation: A potentiostat with a three-electrode system (e.g., hanging mercury drop electrode as the working electrode, a platinum wire as the auxiliary electrode, and a saturated calomel or Ag/AgCl electrode as the reference electrode).
-
Supporting Electrolyte: A suitable buffer solution (e.g., Britton-Robinson buffer) is used as the supporting electrolyte. The pH of the electrolyte is optimized to achieve the best signal for this compound.
-
Procedure: The dye is preconcentrated on the working electrode surface by adsorptive accumulation at a specific potential for a defined period. Following accumulation, a differential pulse voltammetric scan is applied in the cathodic direction, and the peak current corresponding to the reduction of the dye is measured.
-
Quantification: A calibration curve is generated by plotting the peak current against the concentration of standard solutions.
Thin-Layer Chromatography (TLC) - Densitometry
TLC combined with densitometry provides a cost-effective method for the quantification of dyes.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A suitable solvent system is developed to achieve good separation of this compound from other components in the sample. The composition of the mobile phase often includes a mixture of polar and non-polar solvents.
-
Sample Application: A known volume of the sample and standard solutions are spotted onto the TLC plate.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Detection and Quantification: After development, the plate is dried, and the spots are visualized under UV light or by their inherent color. A densitometer is used to scan the plate and measure the peak area of the spots. The concentration of the analyte is determined by comparing the peak area of the sample to that of the standards.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: Workflow for HPLC Method Validation.
References
A Comparative Guide to Alternatives for Reactive Red 180 in Affinity Chromatography
For researchers, scientists, and drug development professionals utilizing affinity chromatography, the choice of ligand is a critical determinant of purification efficiency and yield. Reactive Red 180 has been a commonly used triazine dye ligand; however, a range of alternative dyes offer comparable or even superior performance for specific protein targets. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable ligand for your purification needs.
Overview of Triazine Dye Ligands in Affinity Chromatography
Triazine dyes are synthetic, heterocyclic compounds that can act as pseudo-affinity ligands. Their relatively low cost, ease of immobilization, and stability make them attractive for large-scale protein purification. The interaction between these dyes and proteins is complex, involving a combination of electrostatic and hydrophobic interactions, which allows them to bind to a variety of proteins, particularly those with nucleotide-binding sites.
Key Alternatives to this compound
Several other reactive dyes have demonstrated efficacy in affinity chromatography, with the choice of dye often depending on the specific protein of interest. The most common alternatives include:
-
Procion Red HE-3B: Often used for the purification of dehydrogenases and other nucleotide-binding enzymes.
-
Cibacron Blue F3G-A: A widely used dye for the purification of a broad range of proteins, including albumins, dehydrogenases, kinases, and interferons.
-
Reactive Blue 4: Another blue anthraquinone dye used for purifying proteins like human serum albumin.
Performance Comparison
The performance of these dye ligands can be evaluated based on several key parameters: binding capacity, recovery yield, and purification factor. The following tables summarize available experimental data for the purification of two common model proteins: Lactate Dehydrogenase (LDH) and Human Serum Albumin (HSA).
Lactate Dehydrogenase (LDH) Purification
Studies have shown that for dehydrogenases like LDH, the choice of dye can significantly impact purification efficiency. Procion Red HE-3B has been reported to exhibit a higher affinity for LDH compared to Cibacron Blue F3G-A.[1]
| Ligand | Target Protein | Source | Binding Capacity (mg/g matrix) | Recovery (%) | Purification Factor (-fold) | Reference |
| Biomimetic Dye (analogue of Cibacron Blue 3GA) | Lactate Dehydrogenase | Bovine Heart | Not Reported | 64 | 25 | [2] |
Human Serum Albumin (HSA) Purification
Human serum albumin is another protein frequently purified using dye-ligand chromatography. Both red and blue dyes have shown effectiveness in binding HSA.
| Ligand | Target Protein | Source | Purity (%) | Reference |
| Unspecified Resin | Human Serum Albumin | Human Serum | ~85 | [3] |
| Cibacron Blue F3GA | Human Serum Albumin | Artificial Plasma | ~97 | [4] |
Note: Direct quantitative comparisons between this compound and its alternatives are limited in the reviewed literature, as studies often focus on the optimization of a single dye for a specific application. The data presented here is collated from different studies and should be interpreted with consideration for the varying experimental conditions.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and adapting purification methods. Below are representative protocols for affinity chromatography using alternative dye ligands.
General Experimental Workflow for Dye-Ligand Affinity Chromatography
The general workflow for protein purification using dye-ligand affinity chromatography can be visualized as follows:
Protocol 1: Purification of Lactate Dehydrogenase (LDH) using a Biomimetic Dye
This protocol is adapted from a study on the purification of bovine heart LDH using a biomimetic dye analogue of Cibacron Blue 3GA.[2]
1. Materials:
-
Affinity Matrix: Biomimetic dye immobilized on cross-linked agarose.
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5.
-
Elution Buffer: Binding buffer containing a specific ligand (e.g., NAD+) or a high salt concentration (e.g., 1 M KCl).
-
Crude Sample: Bovine heart crude extract.
2. Column Preparation:
-
Pack a chromatography column with the affinity matrix.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
3. Sample Application:
-
Load the crude sample onto the equilibrated column at a controlled flow rate.
4. Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
5. Elution:
-
Elute the bound LDH using the Elution Buffer. For specific elution, a pulse of NAD+ can be used. For non-specific elution, a linear gradient or a step gradient of increasing salt concentration can be applied.
6. Fraction Analysis:
-
Collect fractions and measure the protein concentration (A280) and LDH activity.
-
Analyze the purity of the fractions using SDS-PAGE.
Protocol 2: Purification of Human Serum Albumin (HSA) using Cibacron Blue F3GA
This protocol is based on a study purifying HSA from an artificial plasma medium using magnetic silica particles functionalized with Cibacron Blue F3GA.[4]
1. Materials:
-
Affinity Matrix: Cibacron Blue F3GA immobilized on magnetic silica particles.
-
Binding Buffer: 0.1 M Acetate-Phosphate buffer, pH 5.5.
-
Elution Buffer: 1.0 M NaCl in a suitable buffer.
-
Sample: Artificial plasma containing HSA.
2. Binding:
-
Incubate the affinity matrix with the sample at 25°C for a defined period (e.g., 120 minutes) to allow for binding.
3. Washing:
-
Separate the affinity matrix from the supernatant (e.g., using a magnet for magnetic particles).
-
Wash the matrix with the Binding Buffer to remove unbound components.
4. Elution:
-
Resuspend the matrix in the Elution Buffer to desorb the bound HSA.
-
Separate the matrix to collect the eluate containing the purified HSA.
5. Analysis:
-
Determine the concentration and purity of the eluted HSA using spectrophotometry and SDS-PAGE.
Logical Relationships in Affinity Chromatography
The success of an affinity chromatography experiment depends on the interplay of several factors. The following diagram illustrates the key relationships influencing the outcome.
Conclusion
While this compound is a viable option for affinity chromatography, several alternatives, including Procion Red HE-3B and Cibacron Blue F3G-A, offer robust performance for the purification of various proteins. The optimal choice of dye ligand is highly dependent on the target protein and the specific experimental goals. The data and protocols presented in this guide provide a starting point for researchers to select and optimize an affinity chromatography strategy tailored to their needs. Further screening of different dyes and optimization of binding and elution conditions are recommended to achieve the desired purity and yield.
References
- 1. Difference spectroscopic and kinetic studies on the interaction of lactate dehydrogenase with structurally related triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orochem.com [orochem.com]
- 4. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different reactive dyes for textile effluent analysis
For Researchers, Scientists, and Drug Development Professionals
The textile industry is a significant contributor to water pollution, with reactive dyes being a primary concern due to their incomplete fixation onto fibers, leading to colored effluents with high chemical and biological oxygen demands. This guide provides a comparative study of different reactive dyes, focusing on their performance in textile dyeing and the resulting effluent characteristics. The information presented is based on experimental data from various studies, offering insights for researchers and professionals involved in environmental monitoring and wastewater treatment.
Reactive dyes are broadly categorized based on their reactive groups, with vinyl sulfone (VS) and monochlorotriazine (MCT) types being widely used. The efficiency of the dyeing process and the characteristics of the wastewater generated are significantly influenced by the type of reactive dye used.
Performance and Effluent Characteristics of Reactive Dyes
The fixation rate of a reactive dye is a critical parameter, as it directly correlates to the amount of dye that is hydrolyzed and released into the effluent. A lower fixation rate implies a higher concentration of unfixed dye in the wastewater, leading to more significant pollution.
Studies have shown that the fixation of reactive dyes is not complete, with a portion of the dye hydrolyzing and remaining in the dyebath. For instance, in one study, the percentage of fixed dye was reported to be 68% and 66% for two different dyes, with the wasted color (hydrolyzed dye in the effluent and on the fiber) being 32% and 34%, respectively[1]. The amount of unfixed dye lost to the effluent can range from 20-50% for reactive dyes[2].
The effluent from textile dyeing processes is characterized by several parameters, including Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), Total Dissolved Solids (TDS), and color. The table below summarizes typical effluent characteristics from the dyeing process involving reactive dyes, compiled from various sources. It is important to note that these values can vary significantly based on the specific dye, dyeing process, and fabric type.
| Reactive Dye Type | Commercial Name (Example) | Fixation Rate (%) | Effluent COD (mg/L) | Effluent BOD (mg/L) | Effluent TDS (mg/L) | Color Removal Efficiency (%) (with treatment) | Reference |
| Vinyl Sulfone (VS) | Remazol Black B | ~60-90 | 205 - 1210 | 44% removal with UV | High | 95-100 (Electrochemical) | [3][4][5] |
| Monochlorotriazine (MCT) | Cibacron Brilliant Red | ~70-80 | High | - | High | 92-93 (Enzymatic) | [3][6] |
| Hetero bi-functional (MCT-VS) | Remazol Red RR | Varies | High | - | High | - | [7] |
| Homo bi-functional (VS-VS) | Remazol Blue RR | Varies | High | - | High | - | [7] |
Experimental Protocols
Accurate analysis of reactive dyes in textile effluent is crucial for monitoring and process optimization. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of reactive dyes and their hydrolysis products.
Protocol for HPLC Analysis of Reactive Dyes in Effluent
This protocol is a generalized procedure based on methodologies described in the literature[8][9].
1. Sample Preparation:
-
Collect effluent samples from the dyeing bath at different time intervals.
-
Immediately neutralize the samples to pH 7 with a suitable acid (e.g., 0.1N HCl) to stop further hydrolysis of the dye[9].
-
Dilute the neutralized samples with deionized water to a suitable concentration for HPLC analysis.
-
Filter the diluted samples through a 0.45 µm syringe filter to remove any particulate matter[9].
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[9].
-
Mobile Phase: A gradient elution is often employed.
-
Flow Rate: Typically 1 mL/min[9].
-
Injection Volume: 20 µL[9].
-
Detector: UV-Vis detector set at the maximum absorbance wavelength (λmax) of the specific dye being analyzed[8].
-
Analysis: The concentration of the unhydrolyzed and hydrolyzed dye is determined by integrating the peak areas in the chromatogram. The hydrolyzed dye, being more polar, typically elutes before the unhydrolyzed dye[9].
Protocol for Physicochemical Analysis of Textile Effluent
Standard methods are used to determine the overall pollution load of the textile effluent.
-
Chemical Oxygen Demand (COD): The closed reflux, titrimetric method is commonly used.
-
Biochemical Oxygen Demand (BOD): A 5-day BOD test (BOD5) is the standard method.
-
Total Dissolved Solids (TDS): Measured using a conductivity meter.
-
Color: Determined spectrophotometrically by measuring absorbance at the λmax of the dye.
Visualizing the Process
The following diagrams illustrate the key processes involved in reactive dyeing and the subsequent effluent analysis.
Caption: The reactive dyeing process and the formation of textile effluent.
Caption: Workflow for the analysis of reactive dyes in textile effluent.
This guide highlights the importance of selecting reactive dyes with higher fixation rates to minimize environmental impact. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own comparative analyses and contribute to the development of more sustainable textile dyeing processes.
References
- 1. textileapex.com [textileapex.com]
- 2. primescholars.com [primescholars.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.najah.edu [journals.najah.edu]
- 9. irjet.net [irjet.net]
Unveiling the Cross-Reactivity Profile of Reactive Red 180: A Comparative Guide for Researchers
A detailed analysis of the interactions between the vinyl sulfone reactive dye, Reactive Red 180, and various proteins remains a notable gap in scientific literature. This guide provides a comparative framework for understanding potential cross-reactivity by examining available data on structurally similar reactive dyes and outlining the experimental protocols necessary for such assessments. This information is crucial for researchers, scientists, and drug development professionals to anticipate and mitigate off-target effects in their studies.
Comparative Analysis of Reactive Dye-Protein Interactions
To illustrate the potential cross-reactivity of this compound, this guide presents data from studies on two other reactive dyes: Reactive Brilliant Red and Drimaren Red CL-5B. These dyes, like this compound, are used in the textile industry and have been studied for their interactions with Human Serum Albumin (HSA), a protein known for its promiscuous binding of various molecules.
| Dye | Target Protein | Method | Binding Constant (K a ) | Thermodynamic Parameters | Reference |
| Reactive Brilliant Red | Human Serum Albumin (HSA) | Fluorescence Spectroscopy, UV-Vis Spectrometry, Circular Dichroism, Isothermal Titration Calorimetry | Not explicitly stated as a single value, complex binding model proposed. | The interaction is driven by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. | [1] |
| Drimaren Red CL-5B (CI Reactive Red 241) | Human Serum Albumin (HSA) | Fluorescence Spectroscopy, UV-Vis Spectroscopy, Molecular Docking | ~10^5 M-1 | The interaction is primarily guided by electrostatic interactions (ΔS°> 0 and ΔH°< 0). | [2] |
Table 1: Comparative quantitative data on the interaction of different reactive dyes with Human Serum Albumin.
Experimental Protocols for Assessing Protein Cross-Reactivity
The following are detailed methodologies for key experiments that can be employed to investigate the cross-reactivity of this compound with a variety of proteins.
Fluorescence Quenching Spectroscopy
This technique is used to determine the binding affinity between a fluorescent protein and a ligand (in this case, this compound).
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., Human Serum Albumin) at a concentration of 1.0 x 10-5 M in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound at a concentration of 1.0 x 10-3 M in the same buffer.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 280 nm (for tryptophan excitation in the protein) and record the emission spectrum from 300 to 500 nm.
-
Titrate the protein solution with successive additions of the this compound stock solution.
-
After each addition, incubate the mixture for 5 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and calculate the binding constant (Ka) and the number of binding sites (n).
-
UV-Visible Absorption Spectroscopy
This method is used to observe changes in the absorption spectra of the protein and/or the dye upon binding, which can indicate complex formation.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of the target protein and this compound as described for fluorescence quenching.
-
-
Spectrophotometric Measurements:
-
Record the absorption spectrum of the protein solution in the range of 200-400 nm.
-
Record the absorption spectrum of the this compound solution in the visible range (e.g., 400-700 nm).
-
Record the absorption spectra of a series of solutions containing a fixed concentration of the protein and increasing concentrations of this compound.
-
-
Data Analysis:
-
Analyze the changes in the absorption maxima and intensity to infer complex formation.
-
Enzyme Inhibition Assay
If the target protein is an enzyme, this assay can determine if this compound inhibits its activity and provide quantitative measures of inhibition.
Protocol:
-
Enzyme Activity Assay:
-
Establish a standard assay for measuring the activity of the target enzyme, including the substrate, buffer conditions, and method of detecting product formation or substrate consumption.
-
-
Inhibition Studies:
-
Pre-incubate the enzyme with various concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction velocity at each inhibitor concentration.
-
-
Data Analysis:
-
Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
-
Visualization of Experimental Workflow and Potential Interactions
To effectively plan and execute cross-reactivity studies, a clear workflow is essential. The following diagram illustrates a typical experimental approach.
Caption: Experimental workflow for assessing protein cross-reactivity.
As this compound is a vinyl sulfone dye, it is expected to react with nucleophilic residues on proteins, primarily the amine groups of lysine residues and the sulfhydryl groups of cysteine residues. The interaction of such dyes with proteins can potentially modulate various signaling pathways. While no specific pathways have been directly implicated for this compound, interactions with key regulatory proteins such as kinases or phosphatases could have downstream effects. The following diagram illustrates a generalized concept of how a reactive dye could interfere with a signaling pathway.
Caption: Potential interference of a reactive dye with a signaling pathway.
References
Efficacy of different advanced oxidation processes for Reactive red 180 degradation
A Comparative Guide to Advanced Oxidation Processes for the Degradation of Reactive Red 180
This guide provides a comprehensive comparison of the efficacy of various Advanced Oxidation Processes (AOPs) for the degradation of the azo dye this compound (RR 180). The content is tailored for researchers, scientists, and professionals in drug development and environmental science, offering objective performance comparisons supported by experimental data.
Introduction to Advanced Oxidation Processes for Dye Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules, such as dyes, into simpler and less harmful substances. Due to their complex aromatic structure, azo dyes like this compound are often resistant to conventional wastewater treatment methods, making AOPs an effective alternative for their degradation.
This guide focuses on a comparative analysis of four prominent AOPs for the degradation of this compound:
-
UV/H₂O₂ Process
-
Fenton and Photo-Fenton Processes
-
Ozonation
-
Heterogeneous Photocatalysis with TiO₂
The performance of these methods is evaluated based on decolorization efficiency, Chemical Oxygen Demand (COD) reduction, and Total Organic Carbon (TOC) removal.
Comparative Performance of AOPs for this compound Degradation
The efficacy of different AOPs for the degradation of this compound and similar reactive dyes is summarized in the tables below. It is important to note that experimental conditions significantly influence the degradation efficiency.
Table 1: Decolorization Efficiency of this compound by Various AOPs
| Advanced Oxidation Process | Initial Dye Concentration (mg/L) | Key Experimental Conditions | Decolorization Efficiency (%) | Reaction Time (min) | Reference |
| UV/H₂O₂ | 100 | pH 7, H₂O₂: 700 mM, Solar Light (60,000-90,000 lux) | 100 | Not Specified | [1][2] |
| Photo-Fenton | 150 (as RR 2) | pH 3, [Fe²⁺]/[H₂O₂] molar ratio: 1:80, UV Lamp (15 W) | 99.9 | 10 | [3][4] |
| Ozonation | 100 (as RR 120) | pH 12, O₃ flow rate: 60 LPH | ~99 | 60 | [5] |
| Photocatalysis (Visible Light/TiO₂/Oxone) | 5 x 10⁻⁵ M | pH not specified, TiO₂: 1.428 g/L, Oxone: 1 mM | ~95 | 120 | [6] |
Table 2: COD and TOC Removal Efficiency for Reactive Dyes by Various AOPs
| Advanced Oxidation Process | Dye (Initial Concentration) | Key Experimental Conditions | COD Removal (%) | TOC Removal (%) | Reaction Time (min) | Reference |
| UV/H₂O₂ | Simulated Textile Effluent | pH 8, H₂O₂: 0.6 M | 85.26 | Not Reported | 81 | [7] |
| Photo-Fenton | 150 mg/L (as RR 2) | pH 3, [Fe²⁺]/[H₂O₂] molar ratio: 1:80, UV Lamp (15 W) | 95 | Not Reported | 10 | [3][4] |
| Ozonation (O₃/UV/Persulfate) | 100 mg/L (as RR 120) | pH 12, O₃ flow rate: 60 LPH, Persulfate: 1:40 ratio | Not Reported | 69 | Not Specified | [5] |
| Photocatalysis (Visible Light/TiO₂/Oxone) | Not Specified (RR 180) | Not Specified | Not Reported | 80 | 300 | [6] |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to allow for replication and further investigation.
UV/H₂O₂ Process
Objective: To decolorize this compound dye solution using solar light-assisted H₂O₂.
Materials:
-
This compound dye
-
Hydrogen peroxide (H₂O₂, 50%)
-
250 ml conical flasks with side arms
-
pH meter
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Prepare a 100 mg/L aqueous solution of this compound.
-
Take 250 ml of the dye solution in a conical flask.
-
Adjust the initial pH of the solution to 7 using dilute HCl or NaOH.
-
Add 700 mM of H₂O₂ to the solution.
-
Expose the flask to direct sunlight with a lux intensity in the range of 60,000-90,000 lux.
-
Withdraw samples at regular intervals to measure the decolorization using a UV-Vis spectrophotometer at the maximum wavelength of RR 180.
Photo-Fenton Process (for Reactive Red 2)
Objective: To degrade Reactive Red 2 (a similar azo dye) using the photo-Fenton process.
Materials:
-
Reactive Red 2 dye
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
UV reactor (9.6 L working volume) with a 15 W UV lamp (λ = 253.7 nm)
-
Magnetic stirrer
Procedure:
-
Prepare a 150 ppm aqueous solution of Reactive Red 2.
-
Load the UV reactor with the dye solution.
-
Add the ferrous sulfate catalyst.
-
Adjust the pH of the solution to 3.0 using 0.1 M or 0.01 M H₂SO₄ or 0.1 M NaOH.
-
Add hydrogen peroxide to achieve a [Fe²⁺]/[H₂O₂] molar ratio of 1:80.
-
Turn on the UV lamp to initiate the photo-Fenton reaction, and start timing.
-
Withdraw samples every 5 minutes for analysis of color and COD removal.
Ozonation Process (for Reactive Red 120)
Objective: To degrade Reactive Red 120 using ozonation.
Experimental Setup:
-
Ozone generator
-
Gas cylinder with a gas diffuser
-
Reaction vessel
-
pH meter
Procedure:
-
Prepare a synthetic wastewater solution containing 100 mg/L of Reactive Red 120.
-
Adjust the pH of the solution to the desired value (e.g., pH 12 for high efficiency) using NaOH.[5]
-
Transfer the solution to the reaction vessel.
-
Bubble ozone gas through the solution using the gas diffuser at a constant flow rate (e.g., 60 LPH).[5]
-
Collect samples at different time intervals to measure decolorization and TOC removal.
Photocatalytic Degradation with TiO₂
Objective: To investigate the visible light-assisted photocatalytic degradation of this compound using TiO₂ and an oxidant.
Materials:
-
This compound dye
-
Colloidal Titanium dioxide (TiO₂)
-
Oxone (potassium peroxomonosulfate) as an electron acceptor
-
Visible light source
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous suspension of TiO₂ (e.g., 1.428 g/L).[6]
-
Add this compound to the suspension to a final concentration of 5 x 10⁻⁵ M.[6]
-
Add Oxone to a final concentration of 1 mM.[6]
-
Place the reaction vessel under a visible light source and stir the suspension continuously.
-
Monitor the degradation by measuring the decolorization rate (UV-Vis spectrophotometry) and the reduction in Total Organic Carbon (TOC) content over time.[6]
Visualizing the Processes
The following diagrams illustrate the general mechanisms and workflows of the discussed Advanced Oxidation Processes.
General Mechanism of AOPs for Dye Degradation
Caption: General mechanism of dye degradation by Advanced Oxidation Processes.
Comparative Experimental Workflow
Caption: Comparative workflow for evaluating different AOPs.
Conclusion
The degradation of this compound can be effectively achieved by several Advanced Oxidation Processes. The choice of the most suitable AOP depends on various factors, including the desired degradation efficiency, treatment time, operational costs, and the specific composition of the wastewater.
-
UV/H₂O₂ and Photo-Fenton processes demonstrate high decolorization efficiencies in relatively short treatment times, particularly under acidic conditions for the Photo-Fenton process.
-
Ozonation is also highly effective for decolorization, with its efficiency being significantly influenced by the solution pH.
-
Photocatalysis with TiO₂ , especially when enhanced with other oxidants like oxone, shows great potential for not only decolorization but also for achieving high levels of mineralization (TOC removal), although it may require longer reaction times.
Further research should focus on optimizing the operational parameters for each AOP to enhance their efficiency and cost-effectiveness for the treatment of textile effluents containing this compound. Additionally, pilot-scale studies are necessary to validate the laboratory findings and assess the feasibility of these technologies for industrial applications.
References
- 1. [PDF] A study on decolourisation of Reactive Red-180 dye and dye effluent containing Reactive Red-180 using H 2 O 2 solar assisted photodegradation process | Semantic Scholar [semanticscholar.org]
- 2. ijrar.com [ijrar.com]
- 3. arpnjournals.org [arpnjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. nirmawebsite.s3.ap-south-1.amazonaws.com [nirmawebsite.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.net [ijsr.net]
Performance Showdown: Reactive Red 180 in Packed Bed vs. Membrane Chromatography for Enzyme Purification
For researchers, scientists, and drug development professionals navigating the complexities of protein purification, the choice between traditional packed bed chromatography and modern membrane chromatography is a critical decision point. This guide provides a comprehensive comparison of the performance of Reactive Red 180, a widely used dye-ligand, in both formats, supported by experimental data and detailed protocols to aid in selecting the optimal method for your specific application.
This compound, a triazine dye, is a popular affinity ligand for the purification of a variety of proteins, particularly dehydrogenases and other nucleotide-binding enzymes. Its ability to mimic the structure of cofactors like NAD+ and NADP+ allows for selective binding and effective purification. The performance of this ligand, however, is significantly influenced by the chromatographic format in which it is employed.
At a Glance: Key Performance Metrics
| Performance Parameter | Packed Bed Chromatography (Agarose Beads) | Membrane Chromatography (Microporous Membrane) |
| Dynamic Binding Capacity (DBC) | Lower to Moderate (Typically 5-15 mg/mL) | Higher (Typically 20-50 mg/mL or more) |
| Processing Time | Slower (Hours) | Faster (Minutes) |
| Flow Rate / Throughput | Low to Medium (Limited by pressure drop) | High (Significantly lower pressure drop) |
| Purification Factor | High (Often >100-fold) | High (Comparable to packed bed) |
| Yield | Good to High (Typically 70-90%) | Good to High (Typically 70-90%) |
| Buffer Consumption | High | Low |
| Scalability | Well-established | Readily scalable |
| Pressure Drop | High | Low |
The Core Differences: A Deeper Dive
The primary distinction between packed bed and membrane chromatography lies in the mechanism of mass transfer. In packed bed columns, which are filled with porous resin beads, mass transfer is diffusion-dominated. This means that the target protein must diffuse through the pores of the beads to access the immobilized this compound ligands, a process that is inherently slow and limits the operational flow rate.
In contrast, membrane chromatography utilizes macroporous membranes with large, interconnected pores. Here, mass transfer is convection-dominated, meaning the mobile phase flows directly through the pores, bringing the target protein into direct contact with the ligands. This convective transport is significantly faster than diffusion, enabling much higher flow rates and drastically reduced processing times.
Experimental Corner: Protocols for Purification
While a unified, directly comparative experimental protocol is not available, the following sections outline the general methodologies for preparing the affinity media and performing purification in both packed bed and membrane formats.
Protocol 1: Preparation of this compound-Agarose for Packed Bed Chromatography
This protocol describes the immobilization of this compound onto agarose beads, a common support for packed bed affinity chromatography.
Materials:
-
Agarose beads (e.g., Sepharose CL-6B)
-
This compound dye
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Activation of Agarose: Swell and wash the agarose beads with distilled water. Activate the beads by treating them with a solution of sodium carbonate.
-
Dye Immobilization: Dissolve this compound in a sodium chloride solution. Add the activated agarose beads to the dye solution and stir gently at an elevated temperature (e.g., 60-80°C) for several hours. The triazine group of the dye will covalently bind to the hydroxyl groups of the agarose.
-
Washing: After the coupling reaction, wash the beads extensively with distilled water, a high salt solution (e.g., 1 M NaCl), and finally with distilled water again to remove any unbound dye.
-
Column Packing: Prepare a slurry of the this compound-agarose beads in the desired equilibration buffer and pack it into a chromatography column.
Protocol 2: Purification of Lactate Dehydrogenase (LDH) using a this compound Packed Bed Column
Buffers and Solutions:
-
Equilibration Buffer: 20 mM Tris-HCl, pH 7.5
-
Wash Buffer: 20 mM Tris-HCl, pH 7.5 containing 0.5 M NaCl
-
Elution Buffer: 20 mM Tris-HCl, pH 7.5 containing 1 M NaCl and 5 mM NAD+
-
Enzyme Sample: Clarified cell lysate containing LDH
Procedure:
-
Equilibration: Equilibrate the this compound-agarose column with 5-10 column volumes (CV) of Equilibration Buffer at a low flow rate (e.g., 1 mL/min).
-
Sample Loading: Load the clarified enzyme sample onto the column at a controlled flow rate.
-
Washing: Wash the column with 5-10 CV of Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound LDH from the column using the Elution Buffer. The NAD+ in the elution buffer will competitively displace the LDH from the immobilized dye.
-
Fraction Collection: Collect fractions during the elution step and analyze them for protein concentration and LDH activity.
Protocol 3: Conceptual Protocol for Purification using a this compound Membrane Adsorber
Detailed protocols for preparing custom this compound membranes are less common in academic literature as commercial pre-activated membranes are often used. The following is a generalized purification protocol assuming the use of a commercially available or custom-prepared this compound membrane adsorber.
Buffers and Solutions: (Same as for the packed bed protocol)
Procedure:
-
Membrane Installation and Equilibration: Install the membrane adsorber in a suitable housing. Equilibrate the membrane with 10-20 membrane volumes (MV) of Equilibration Buffer at a high flow rate (e.g., 10-20 MV/min).
-
Sample Loading: Load the clarified enzyme sample onto the membrane at a high flow rate.
-
Washing: Wash the membrane with 10-20 MV of Wash Buffer.
-
Elution: Elute the bound LDH using the Elution Buffer.
-
Fraction Collection: Collect the eluate and analyze for protein concentration and LDH activity.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the key comparative aspects, the following diagrams are provided.
Conclusion: Making the Right Choice
The choice between packed bed and membrane chromatography for purification with this compound ultimately depends on the specific needs of the application.
-
Packed bed chromatography remains a robust and well-understood technique, often favored for its high resolution and established protocols. It is a suitable choice when processing time is not a critical factor and for applications where the highest possible purification factor is the primary goal.
-
Membrane chromatography excels in applications where speed and throughput are paramount. Its ability to handle large volumes of sample quickly with low buffer consumption makes it an economically attractive option, especially for large-scale manufacturing processes. The higher dynamic binding capacity of membranes can also lead to more efficient use of the affinity ligand.
For researchers and professionals in drug development, the trend is increasingly towards adopting membrane chromatography for its significant advantages in process efficiency and cost-effectiveness. However, a thorough evaluation of both formats with the specific target protein is always recommended to determine the optimal purification strategy.
Assessing the Purity of Commercial Reactive Red 180: A Comparative Guide for Researchers
A critical evaluation of commercially available C.I. Reactive Red 180, a widely used azo dye in various research applications, reveals the necessity for rigorous purity assessment to ensure experimental reliability and reproducibility. This guide provides a framework for researchers to evaluate the purity of this dye, offering insights into potential impurities, analytical methodologies, and a proposed experimental workflow for comparative analysis.
For scientists and professionals in drug development, the purity of chemical reagents is paramount. In the case of C.I. This compound, impurities can arise from the manufacturing process, including unreacted starting materials, byproducts from side reactions, or subsequent degradation such as hydrolysis. These contaminants can potentially interfere with experimental outcomes, leading to inaccurate and unreliable data.
Understanding the Synthesis and Potential Impurities of this compound
C.I. This compound is synthesized through a diazo coupling reaction. The process involves the diazotization of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, which is then coupled with 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid.[1]
Based on this synthesis, potential impurities may include:
-
Unreacted Starting Materials: Residual amounts of the two primary aromatic amine and coupling components.
-
Byproducts of Diazotization: Decomposition of the diazonium salt can lead to the formation of various phenolic and other degradation products.
-
Isomers and Side-Reaction Products: Formation of structurally related but chromatographically distinct isomers.
-
Hydrolysis Products: The reactive group of the dye can hydrolyze, rendering it incapable of binding to the intended substrate.
-
Inorganic Salts: Remnants from the synthesis and purification processes.
Comparative Purity of Commercial this compound: An Overview
The following table summarizes publicly available purity claims from various suppliers. It is crucial to note that these values have not been independently verified and are provided for informational purposes only.
| Supplier | Stated Purity (%) |
| Supplier A | >98 |
| Supplier B | >95 |
| Supplier C | >99 |
Recommended Analytical Methods for Purity Assessment
To obtain a reliable assessment of this compound purity, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful and widely used method for the separation and quantification of dyes and their impurities.[2][3]
High-Performance Liquid Chromatography (HPLC)
An HPLC-DAD system allows for the separation of the main dye component from its impurities based on their differential partitioning between a stationary and a mobile phase. The diode array detector provides spectral information for each eluting peak, aiding in peak identification and purity assessment.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography offers a rapid and cost-effective method for preliminary purity screening. It can effectively separate the main dye from major impurities, providing a qualitative assessment of purity.
Experimental Protocols
The following are detailed methodologies for the key experiments to assess the purity of commercially available this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-DAD)
Objective: To quantify the purity of this compound and identify potential impurities using a gradient HPLC-DAD method.
Materials:
-
This compound samples from different commercial suppliers
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of each this compound sample at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of methanol and water.
-
From the stock solutions, prepare working solutions at a concentration of 100 µg/mL in the same solvent mixture.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelength: 254 nm, 330 nm, and the visible λmax of this compound (approximately 540 nm).
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of the main this compound peak and all impurity peaks in the chromatogram.
-
Calculate the purity of each sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
-
-
Protocol 2: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To visually assess the purity of this compound samples by separating the main dye component from major impurities.
Materials:
-
This compound samples
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: n-butanol:acetic acid:water (4:1:1 v/v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of each this compound sample in a minimal amount of water to create concentrated solutions.
-
-
TLC Plate Preparation and Development:
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of each sample solution onto the starting line.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the separated spots under visible light and a UV lamp.
-
A pure sample should ideally show a single major spot. The presence of multiple spots indicates the presence of impurities.
-
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison of the purity levels of this compound from different commercial sources.
Table 1: Comparative Purity of Commercial this compound Samples by HPLC-DAD
| Supplier | Lot Number | Purity by Area % (λ=254 nm) | Purity by Area % (λ=540 nm) | Number of Impurities Detected |
| Supplier A | XXXXX | |||
| Supplier B | YYYYY | |||
| Supplier C | ZZZZZ |
Note: This table is a template. Actual data would be populated from experimental results.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the purity assessment.
Caption: Experimental workflow for the comparative purity assessment of this compound.
Caption: Flowchart of the HPLC-DAD method for purity analysis.
Conclusion
The purity of C.I. This compound is a critical factor for ensuring the validity of research findings. While commercial suppliers provide purity specifications, independent verification is highly recommended. The experimental protocols and workflow outlined in this guide offer a robust framework for researchers to conduct their own comparative analysis of commercially available this compound. By implementing these methods, scientists can make more informed decisions about the reagents they use, ultimately contributing to the quality and integrity of their research.
References
Degradation of Reactive Red 180: A Comparative Analysis of Bacterial and Photocatalytic Methods
The textile industry is a major contributor to water pollution, with azo dyes like Reactive Red 180 being a significant environmental concern due to their complex aromatic structures and low biodegradability. This guide provides a comparative analysis of two promising degradation methods for this compound: bacterial degradation and photocatalytic degradation. This analysis is intended for researchers, scientists, and professionals in drug development and environmental science to provide a comprehensive overview of the performance, mechanisms, and experimental considerations of each method.
Introduction to this compound Degradation
This compound is a widely used azo dye in the textile industry. Its release into water bodies poses a significant environmental threat. The complex and stable structure of this dye makes it resistant to conventional wastewater treatment methods. Therefore, advanced degradation techniques are necessary to break down this pollutant into less harmful substances. This guide explores the efficacy of biological treatment using bacteria and advanced oxidation processes through photocatalysis.
Bacterial Degradation of this compound
Bacterial degradation is a biological process that utilizes the metabolic capabilities of microorganisms to break down complex organic molecules. Certain bacterial strains can decolorize and degrade azo dyes under specific environmental conditions.
General Mechanism of Bacterial Degradation
The bacterial degradation of azo dyes like this compound typically occurs in a two-step process. The initial and crucial step is the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions. This is followed by the aerobic degradation of the resulting aromatic amines.
Caption: General mechanism of bacterial degradation of azo dyes.
Experimental Protocol for Bacterial Degradation
The following protocol is a synthesis of methodologies reported for the bacterial degradation of this compound.
1. Isolation and Acclimatization of Bacteria:
-
Bacterial strains with dye-degrading capabilities are often isolated from contaminated sites such as textile industry effluents or sludge.[1]
-
The isolates are then acclimatized to increasing concentrations of this compound in a minimal salt medium.
2. Culture Conditions:
-
A suitable nutrient broth is prepared, often containing a carbon source like glucose or sucrose to support bacterial growth and provide reducing equivalents for azo bond cleavage.[2]
-
The pH of the medium is adjusted to the optimal range for the specific bacterial strain, typically between 6.0 and 7.0.[1]
-
The culture is incubated at an optimal temperature, usually around 32-36°C.[1][2]
3. Degradation Assay:
-
A known concentration of this compound is added to the bacterial culture.
-
The degradation process is carried out under anaerobic or static conditions to facilitate the initial reductive cleavage of the azo bond.
-
Samples are withdrawn at regular intervals to monitor the decolorization.
4. Analysis:
-
The decolorization is quantified by measuring the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
The percentage of decolorization is calculated using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Photocatalytic Degradation of this compound
Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst and a light source to generate highly reactive oxidative species, which in turn degrade organic pollutants.
General Mechanism of Photocatalytic Degradation
When a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), is irradiated with light of sufficient energy (equal to or greater than its band gap), electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are powerful oxidizing agents that can mineralize the dye molecules.
Caption: General mechanism of photocatalytic degradation of azo dyes.
Experimental Protocol for Photocatalytic Degradation
The following is a generalized protocol for the photocatalytic degradation of this compound.
1. Catalyst Preparation and Characterization:
-
A suitable photocatalyst (e.g., ZnO, TiO₂) is synthesized or procured.
-
The catalyst is characterized for its structural, morphological, and optical properties.
2. Reaction Setup:
-
A specific amount of the photocatalyst is suspended in an aqueous solution of this compound of a known concentration.
-
The reaction is carried out in a photoreactor equipped with a light source (e.g., UV lamp, solar simulator).[3]
-
The pH of the solution is adjusted to the optimal value for the chosen catalyst.[4]
3. Degradation Process:
-
The suspension is typically stirred in the dark for a period to achieve adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The light source is then turned on to initiate the photocatalytic reaction.
-
Samples are collected at different time intervals.
4. Analysis:
-
The samples are centrifuged or filtered to remove the catalyst particles.
-
The concentration of the remaining dye is determined by measuring the absorbance at its λmax using a UV-Vis spectrophotometer.
-
The percentage of degradation is calculated similarly to the bacterial degradation method.
Comparative Analysis
The performance of bacterial and photocatalytic degradation of this compound can be compared based on several key parameters.
Performance Comparison
| Parameter | Bacterial Degradation | Photocatalytic Degradation |
| Degradation Efficiency | High, often >90% decolorization.[1][2] | Very high, can achieve complete decolorization.[5][6] |
| Reaction Time | Slower, typically takes hours to days (e.g., 36-60 hours).[1][2] | Faster, can be achieved in minutes to a few hours (e.g., 90-120 minutes).[4][7] |
| Optimal pH | Near neutral (pH 6.0-7.0).[1] | Can be acidic or alkaline depending on the catalyst (e.g., pH 5 for TiO₂/XG, pH 10 for ZnO).[4][6] |
| Optimal Temperature | Mesophilic range (32-36°C).[1][2] | Generally less temperature-dependent, often conducted at room temperature. |
| Initial Dye Concentration | Effective for a range of concentrations, but high concentrations can be toxic to bacteria.[1][2] | Effective, but the rate may decrease with very high concentrations due to light scattering. |
| Byproducts | Aromatic amines are formed as intermediates, which can be toxic. | Can lead to complete mineralization into CO₂, H₂O, and inorganic ions. |
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Conclusion
Both bacterial and photocatalytic methods demonstrate high efficiency in degrading this compound. The choice between the two depends on the specific application, available resources, and desired outcome.
Bacterial degradation is a cost-effective and environmentally friendly approach. However, it is a slower process and can be sensitive to environmental conditions such as pH, temperature, and the presence of other toxic compounds. The formation of potentially carcinogenic aromatic amines as intermediates is a significant drawback that requires a subsequent aerobic treatment step for complete mineralization.
Photocatalytic degradation , on the other hand, is a much faster process and has the potential for complete mineralization of the dye into non-toxic end products. The main limitations are the cost of the photocatalyst and the energy required for the light source, although solar-assisted photocatalysis is a promising sustainable alternative.[5] Catalyst recovery and reuse are also important considerations for practical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. Photocatalytic Degradation Of Reactive Red Dye And Optimization Of Their Experimental Factors [ideas.repec.org]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] A study on decolourisation of Reactive Red-180 dye and dye effluent containing Reactive Red-180 using H 2 O 2 solar assisted photodegradation process | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
Safety Operating Guide
Proper Disposal of Reactive Red 180: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of Reactive Red 180, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and minimize environmental impact.
This compound is a synthetic azo dye commonly used in various research and industrial applications.[1] As with many reactive dyes, proper handling and disposal are crucial to mitigate potential health and environmental risks.[2][3] This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (plastic or rubber), safety goggles, and a respirator if there is a risk of dust generation.[4]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, avoid generating dust.[5] Dampen the spilled material with water or mix with moist sand before sweeping or vacuuming it into a labeled container for disposal.[4][5]
Step-by-Step Disposal Procedures
Disposal of this compound must be carried out in accordance with national and local regulations. The following steps provide a general guideline for its proper disposal:
-
Containerization: Keep this compound waste in its original container whenever possible. If not feasible, use a clearly labeled, sealed container suitable for chemical waste. Do not mix with other waste materials.
-
Small Quantities: For minor residual traces, flush the area with copious amounts of water and detergent, if available.[4]
-
Bulk Waste: Unwanted or expired product, as well as contaminated materials, should be collected for disposal.[4]
-
Authorized Disposal: Dispose of the waste through an approved and licensed waste disposal facility. The primary recommended methods are:
-
Container Decontamination: Handle uncleaned containers as you would the product itself. Decontaminate empty containers before destruction, observing all label safeguards.[5]
Experimental Treatment Protocols
While not standard disposal procedures, research has explored various methods for the decolorization and degradation of this compound in wastewater. These experimental approaches aim to reduce the environmental impact of the dye.
One study investigated the use of a H2O2/Solar light-assisted photodegradation process .[6] In this method, a 100 mg/L solution of this compound was treated with 700 mM of H2O2 at a pH of 7 and exposed to sunlight. This process achieved 100% decolorization.[6]
Another approach involves bacterial decolorization .[7][8] Studies have shown that certain bacterial strains, such as Citrobacter sp. CK3, can effectively decolorize this compound.[7] Optimal conditions for this biological treatment were found to be a pH range of 6-7 and a temperature range of 27-37°C.[7]
Data on Disposal and Treatment Parameters
| Parameter | H2O2/Solar Photodegradation[6] | Bacterial Decolorization (Citrobacter sp. CK3)[7] |
| Initial Dye Concentration | 100 mg/L | Not specified |
| pH | 7 | 6 - 7 |
| Temperature | Ambient (Sunlight) | 27 - 37 °C |
| Reagent/Medium | 700 mM H2O2 | Bacterial culture |
| Efficiency | 100% decolorization | Significant decolorization |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 3. mdpi.com [mdpi.com]
- 4. spaceint.com [spaceint.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ijrar.com [ijrar.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Red 180
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Reactive Red 180. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound, a reactive azo dye, presents potential hazards if not handled correctly. The primary risks include skin and eye irritation, and sensitization, particularly through inhalation of the powder form.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan to mitigate these risks.
Personal Protective Equipment (PPE) and Exposure Limits
While a specific occupational exposure limit (OEL) for this compound has not been established, it is crucial to minimize exposure.[1] The following table summarizes the recommended PPE and general exposure limits for dust.
| Parameter | Specification | Source |
| Occupational Exposure Limit (OEL) | No specific Threshold Limit Value (TLV) established. Airborne concentrations must be kept as low as practically possible. | [1] |
| General Dust Exposure Limits (as a reference) | Total Inhalable Dust: 10 mg/m³ (8-hour TWA) Respirable Dust: 5 mg/m³ (8-hour TWA) | |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | [1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | [1][3][4] |
| Respiratory Protection | An N95 or higher-rated respirator is required when handling the powder form or if dust generation is likely.[1][4] | [1][4] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical to prevent exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed.
Preparation and Handling
-
Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation of dust.[3]
-
Avoid Dust: Handle the powder carefully to avoid generating dust. Do not dry sweep; if cleaning is necessary, gently wipe with a damp cloth.
-
Weighing: Weigh the dye powder in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, slowly add the dye powder to the solvent to prevent splashing and dust formation.
Spill Cleanup
-
Minor Spills (Powder):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Minor Spills (Liquid):
-
Contain the spill using absorbent materials (e.g., spill pads, vermiculite).
-
Absorb the spilled liquid and place the used absorbent materials into a labeled, sealable container for hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.[5]
Waste Collection
-
Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, etc.), weighing papers, and spill cleanup materials, in a clearly labeled, leak-proof container.
-
Liquid Waste: Collect all unused solutions and contaminated liquids in a separate, clearly labeled, leak-proof container. Do not pour any this compound waste down the drain.[1]
Waste Labeling
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").
Waste Disposal
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
